Dynorphin
Description
Structure
2D Structure
Properties
IUPAC Name |
5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNJYGMAUMANNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H155N31O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2147.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74913-18-1 | |
| Record name | Dynorphins | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
dynorphin precursor protein prodynorphin processing
An In-depth Technical Guide to the Processing of the Dynorphin Precursor Protein, Prothis compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound/kappa opioid receptor (KOR) system is a critical modulator of a wide range of physiological and pathological processes, including pain, mood, addiction, and stress responses. The bioactive ligands of this system, the this compound peptides, are derived from a common precursor protein, prothis compound (PDYN). The intricate, multi-step processing of PDYN is a key determinant of the specific repertoire of this compound peptides produced and, consequently, the downstream signaling events and physiological outcomes. This technical guide provides a comprehensive overview of the core aspects of prothis compound processing, from enzymatic cleavage to the generation of bioactive peptides and their subsequent signaling. Detailed experimental methodologies are provided for key cited experiments, and quantitative data are summarized for ease of comparison.
The Prothis compound Precursor Protein
Prothis compound is a polypeptide precursor that undergoes extensive post-translational processing to generate a family of opioid peptides. The gene encoding prothis compound, PDYN, is expressed in various regions of the central nervous system, with high concentrations in the hypothalamus, striatum, hippocampus, and spinal cord.[1][2] The protein itself contains multiple copies of the Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) and is characterized by the presence of paired basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) that serve as cleavage sites for processing enzymes.[3][4]
Enzymatic Processing of Prothis compound
The conversion of the inactive prothis compound precursor into biologically active this compound peptides is a highly regulated process that occurs primarily within large dense-core vesicles in neurons.[1] This processing can take place not only in the trans-Golgi network of the neuronal soma but also in axon terminals and dendrites, allowing for local control of peptide production.[5][6] The key enzymatic steps involve endoproteolytic cleavage followed by exopeptidase trimming.
Endoproteolytic Cleavage by Proprotein Convertases
The initial and rate-limiting step in prothis compound processing is the endoproteolytic cleavage at paired basic residues. This is primarily carried out by members of the proprotein convertase (PC) family of serine proteases.[7][8][9]
-
Proprotein Convertase 2 (PC2): PC2 is considered the principal enzyme responsible for processing prothis compound.[1][7][10] It is co-localized with prothis compound in secretory vesicles and efficiently cleaves the precursor at paired basic residues to generate the primary this compound products: this compound A, this compound B, and α-neoendorphin.[7][10] PC2 can also cleave at single basic residues, contributing to the diversity of processed peptides.[10]
-
Proprotein Convertase 1/3 (PC1/PC3): While PC2 is the major player, PC1/PC3 may also be involved in the initial, limited processing of prothis compound, potentially generating intermediate-sized fragments.[7][10]
Exopeptidase Trimming by Carboxypeptidase E (CPE)
Following endoproteolytic cleavage by PCs, the resulting peptides often have C-terminal basic residue extensions. These are removed by Carboxypeptidase E (CPE), a metallocarboxypeptidase that is also present in secretory vesicles.[7][10] The activity of CPE is crucial for the generation of the final, fully active this compound peptides. Furthermore, the removal of these basic residues by CPE can enhance the processing efficiency of PC2, possibly by alleviating product inhibition.[7][10]
Major Bioactive Products of Prothis compound Processing
The differential processing of prothis compound gives rise to a variety of bioactive peptides, each with its own characteristic receptor affinity and signaling properties.[3][11][12]
-
This compound A (Dyn A): This is one of the most well-characterized products and exists in various lengths, most notably Dyn A(1-17) and the shorter Dyn A(1-8).[3][13] Dyn A is a potent agonist of the kappa opioid receptor.[12]
-
This compound B (Dyn B): Also known as rimorphin, this is another major product of prothis compound processing.[3]
-
α-Neoendorphin and β-Neoendorphin: These peptides are also generated from the N-terminal region of prothis compound.[1][3]
-
Big this compound: Incomplete cleavage between the Dyn A and Dyn B sequences results in the formation of a larger, 32-amino acid peptide called Big this compound, which itself is biologically active.[1][14]
The relative abundance of these peptides can vary significantly between different brain regions and even between different species, suggesting a high degree of tissue-specific regulation of prothis compound processing.[15][16]
Quantitative Data on Prothis compound-Derived Peptides
The following tables summarize the relative levels and binding affinities of major prothis compound-derived peptides.
Table 1: Regional Distribution of Prothis compound-Derived Peptides in Rat Brain
| Brain Region | This compound A (pmol/g) | This compound B (pmol/g) | α-Neoendorphin (pmol/g) |
| Substantia Nigra | 15.6 | 28.3 | 45.1 |
| Dentate Gyrus | 10.2 | 19.8 | 32.4 |
| Globus Pallidus | 8.7 | 15.4 | 25.7 |
| Median Eminence | 7.9 | 14.2 | 23.1 |
| Amygdala | 4.5 | 8.1 | 13.5 |
| Hippocampus | ~1-1200 | ~1-1200 | ~1-1200 |
Data compiled from references[15][17][18]. Note that absolute values can vary based on the specific dissection and assay methodology.
Table 2: Binding Affinities (Ki, nM) of this compound Peptides for the Kappa Opioid Receptor (KOR)
| Peptide | KOR Affinity (Ki, nM) |
| This compound A(1-17) | ~0.05 - 0.2 |
| This compound A(1-8) | ~1.0 - 5.0 |
| This compound B | ~0.1 - 0.5 |
| α-Neoendorphin | ~0.2 - 1.0 |
Data compiled from references[13][17][19][20]. Affinities can vary depending on the cell type and binding assay conditions.
Signaling Pathways of this compound Peptides
This compound peptides exert their biological effects primarily through the activation of the kappa opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][21][22][23] KOR activation triggers a cascade of intracellular signaling events that ultimately modulate neuronal excitability and gene expression.
G-Protein-Dependent Signaling
The canonical KOR signaling pathway involves coupling to inhibitory G-proteins of the Gαi/o family.[22] This leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[21][22]
-
Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[22]
G-Protein-Independent Signaling (β-Arrestin Pathway)
In addition to G-protein signaling, KOR activation also recruits β-arrestin proteins.[21][24] This pathway is associated with:
-
Receptor Desensitization and Internalization: β-arrestin binding leads to the uncoupling of the receptor from G-proteins and its subsequent endocytosis.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: KOR activation can stimulate the phosphorylation of ERK1/2, p38, and JNK.[21]
It is increasingly recognized that there is "biased agonism" at the KOR, where different ligands can preferentially activate either the G-protein or the β-arrestin pathway.[23][24] G-protein signaling is generally associated with the therapeutic (e.g., analgesic) effects of KOR agonists, while β-arrestin signaling has been linked to adverse effects such as dysphoria and aversion.[23][24] Interestingly, different endogenous this compound peptides have been shown to induce distinct patterns of KOR trafficking and signaling, with Dyn A promoting receptor degradation and Dyn B favoring recycling.[19]
Experimental Protocols
A variety of experimental techniques are employed to study the processing of prothis compound and the function of its peptide products.
Analysis of Prothis compound Processing and Peptide Products
Objective: To identify and quantify the various this compound peptides produced from the precursor in a given tissue.
Methodology: Mass Spectrometry-Based Peptide Profiling
-
Tissue Extraction:
-
Homogenize brain tissue (e.g., striatum) in an acidic extraction buffer (e.g., 1 M acetic acid) to inactivate endogenous proteases.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the peptides.
-
-
Peptide Purification and Separation:
-
Use solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate the peptide extract.
-
Separate the peptides using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with a reverse-phase column (e.g., C18). A gradient of acetonitrile (B52724) in water with a small amount of trifluoroacetic acid (TFA) is typically used for elution.
-
-
Mass Spectrometric Analysis:
-
Analyze the HPLC fractions or the direct eluate using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
For identification, perform tandem mass spectrometry (MS/MS) to obtain fragment ion spectra, which can be matched to the predicted fragmentation pattern of known this compound peptides.
-
For quantification, use labeled internal standards and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted analysis of specific peptides.[25][26][27]
-
Methodology: Radioimmunoassay (RIA)
-
Tissue Extraction: As described above.
-
Immunoassay:
-
Incubate the tissue extract with a specific primary antibody raised against the this compound peptide of interest (e.g., anti-Dynorphin A).[28][29]
-
Add a radiolabeled version of the same peptide (e.g., ¹²⁵I-Dynorphin A), which competes with the unlabeled peptide in the sample for antibody binding.
-
Separate the antibody-bound from the free radiolabeled peptide (e.g., using a secondary antibody coupled to magnetic beads).
-
Quantify the radioactivity in the bound fraction using a gamma counter.
-
Determine the concentration of the peptide in the sample by comparing the results to a standard curve generated with known amounts of the unlabeled peptide.[13][15]
-
In Vitro Prothis compound Cleavage Assay
Objective: To determine the cleavage specificity of a particular proprotein convertase for prothis compound or a synthetic peptide substrate.
Methodology:
-
Incubation:
-
Incubate recombinant, purified PC2 or PC1/PC3 with either full-length prothis compound or a synthetic peptide fragment of prothis compound containing a putative cleavage site.
-
The reaction is carried out in a buffer optimal for the enzyme's activity (e.g., 100 mM HEPES, pH 7.5, containing CaCl₂).
-
To assess the role of CPE, the assay can be performed in the presence and absence of purified CPE.
-
-
Analysis of Cleavage Products:
Cell-Based KOR Signaling Assays
Objective: To measure the functional consequences of KOR activation by different this compound peptides.
Methodology: cAMP Inhibition Assay
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses KOR (e.g., CHO or PC12 cells).
-
Treatment:
-
Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Add varying concentrations of the this compound peptide of interest.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the this compound peptide concentration to generate a dose-response curve and determine the EC₅₀ value.[19]
-
Methodology: MAPK Activation Assay (Western Blotting)
-
Cell Culture and Treatment: Culture KOR-expressing cells and treat them with the this compound peptide for various durations.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (i.e., activated) forms of ERK, p38, or JNK.
-
Subsequently, strip the membrane and re-probe with antibodies for the total forms of these proteins to control for loading.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection.
-
Quantify the band intensities to determine the level of MAPK activation.[20]
-
Visualizations
Prothis compound Processing Pathway
Caption: Prothis compound processing pathway within a secretory vesicle.
Kappa Opioid Receptor Signaling
Caption: Major signaling pathways of the Kappa Opioid Receptor.
Experimental Workflow for Peptide Identification
Caption: Workflow for this compound peptide identification and quantification.
Conclusion
The processing of prothis compound is a complex and tightly regulated cascade that generates a diverse array of bioactive this compound peptides. These peptides, through their interaction with the kappa opioid receptor, modulate a wide spectrum of physiological functions. A thorough understanding of the enzymes, peptide products, and signaling pathways involved in this system is crucial for researchers and drug development professionals. The methodologies outlined in this guide provide a framework for investigating the intricacies of prothis compound processing and its role in health and disease, paving the way for the development of novel therapeutics targeting the this compound/KOR system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PDYN prothis compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Prothis compound storage and processing in axon terminals and dendrites. [vivo.weill.cornell.edu]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Proprotein convertase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Prothis compound processing by proprotein convertase 2. Cleavage at single basic residues and enhanced processing in the presence of carboxypeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential processing of prothis compound and proenkephalin in specific regions of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Species-specific processing of prothis compound in the posterior pituitary of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ontogeny and regional distribution of proenkephalin- and prothis compound-derived peptides and opioid receptors in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Compartment-specific opioid receptor signaling is selectively modulated by different this compound peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure–function relationship of this compound B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 24. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 25. Processing of prothis compound-derived peptides in striatal extracts. Identification by electrospray ionization mass spectrometry linked to size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Imaging Mass Spectrometry Reveals Elevated Nigral Levels of this compound Neuropeptides in L-DOPA-Induced Dyskinesia in Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]
- 27. mdpi.com [mdpi.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. anti-Dynorphin A antibody (ARG22409) - arigo Biolaboratories [arigobio.com]
Dynorphin and the Kappa-Opioid Receptor: An In-depth Technical Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of endogenous dynorphin peptides for the kappa-opioid receptor (KOR). It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support research and drug development in this critical area of neuropharmacology.
Introduction to the this compound/KOR System
The this compound/kappa-opioid receptor (KOR) system is a key modulator of a wide range of physiological and pathological processes, including pain, mood, addiction, and neuroendocrine function.[1][2][3] Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prothis compound.[3][4] Major bioactive this compound peptides include this compound A, this compound B, α-neoendorphin, and β-neoendorphin.[2][3][4][5] These peptides exhibit high affinity for the KOR, a G protein-coupled receptor (GPCR) that is widely distributed throughout the central and peripheral nervous systems.[3][6][7]
Understanding the precise binding characteristics of different this compound peptides to the KOR is fundamental for elucidating their physiological roles and for the rational design of novel therapeutics targeting this system. This guide summarizes the current knowledge on this compound-KOR binding affinity and provides practical guidance on the experimental methodologies used to determine these parameters.
Quantitative Binding Affinity Data
The binding affinity of this compound peptides and other ligands for the kappa-opioid receptor is typically quantified using parameters such as the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the equilibrium dissociation constant (Kₑ). A lower Kᵢ value indicates a higher binding affinity.[8] The following tables summarize the binding affinities of various endogenous this compound peptides and selected reference compounds for the KOR.
| Ligand | Receptor Species | Preparation | Radioligand | Kᵢ (nM) | Reference(s) |
| This compound A | Human | Transfected Mammalian Cells | [³H]-diprenorphine | In the nanomolar range | [9] |
| This compound A | Guinea Pig | Brain | - | 8.6 | [8] |
| U-50,488 | Human | - | - | 0.2 | [10] |
| Salvinorin A | Human | - | - | 2.66 | [10] |
| Naltrexone | Human | - | - | 0.3 | [10] |
| Naloxone | Human | - | - | 4.91 | [10] |
Note: Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand used, buffer composition, and tissue/cell preparation.
Experimental Protocols
The determination of ligand binding affinity for the KOR relies on robust and reproducible experimental assays. The two most common methods are radioligand binding assays and functional assays such as the [³⁵S]GTPγS binding assay.
Protocol 1: Competitive Radioligand Binding Assay
This protocol details the steps for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of a test compound for the human kappa-opioid receptor (hKOR).
3.1.1 Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hKOR.
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Test Compound: The unlabeled ligand of interest (e.g., a this compound analog).
-
Reference Compound: Unlabeled U-69,593 or another known KOR ligand.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR ligand like naloxone.[11]
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
3.1.2 Procedure
-
Membrane Preparation:
-
Thaw the KOR-expressing cell membranes on ice.
-
Dilute the membranes in assay buffer to a final protein concentration of 5-20 µg per well.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound and reference compound in the assay buffer. Concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]U-69,593 (at a final concentration of ~0.5-1.0 nM), and 100 µL of the membrane suspension.[8]
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.
-
Test Compound Competition: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]U-69,593, and 100 µL of the membrane suspension.[8]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking to reach equilibrium.
-
-
Filtration:
-
Scintillation Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours.[8]
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
3.1.3 Data Analysis
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[8]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) using non-linear regression analysis (e.g., in GraphPad Prism).[8]
-
Calculate Kᵢ: Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[8]
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the KOR. It allows for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).
3.2.1 Materials and Reagents
-
Receptor Source: Membranes from cells expressing the KOR.
-
[³⁵S]GTPγS: Specific activity ~1250 Ci/mmol.
-
GDP (Guanosine 5'-diphosphate).
-
Unlabeled GTPγS.
-
Test Compound: The agonist of interest.
-
Reference Agonist: A known full KOR agonist (e.g., U-50,488H).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.[12]
-
Filtration Apparatus, Scintillation Cocktail and Counter.
3.2.2 Procedure
-
Membrane and Compound Preparation: Prepare as described in the radioligand binding assay protocol.
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).[12]
-
Add 50 µL of the appropriate concentration of the test compound or reference agonist.[12]
-
Add 50 µL of diluted cell membranes.[12]
-
Initiate the reaction by adding 50 µL of assay buffer containing [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).[12]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.[12]
-
-
Filtration and Scintillation Counting:
-
Terminate the reaction and measure radioactivity as described in the radioligand binding assay protocol.[12]
-
3.2.3 Data Analysis
-
Calculate Specific Binding: Subtract non-specific binding from total binding.
-
Normalize Data: Normalize the data to the maximal stimulation induced by the reference full agonist, which is set to 100%.[12]
-
Generate Dose-Response Curve: Plot the specific binding as a function of the logarithm of the agonist concentration.
-
Determine EC₅₀ and Eₘₐₓ: Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[12]
Visualizations
Kappa-Opioid Receptor Signaling Pathways
Activation of the KOR by this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[6] Additionally, KOR activation can engage β-arrestin pathways, which are implicated in receptor desensitization, internalization, and potentially distinct downstream signaling events that may contribute to some of the adverse effects of KOR agonists.[6]
Caption: Kappa-Opioid Receptor Signaling Pathways.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay to determine the binding affinity of a test compound.
References
- 1. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the this compound/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of The Kappa Opioid Receptor System in Opioid Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Endogenous Dynorphin System: A Dual Regulator of Pain Perception
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The endogenous dynorphin/kappa opioid receptor (KOR) system is a critical neuromodulatory pathway with a complex and often paradoxical role in the regulation of pain. While classically known for its analgesic properties mediated by KOR activation, a growing body of evidence reveals that under conditions of chronic pain and tissue injury, this compound peptides can exert powerful pronociceptive and pro-aversive effects through both KOR-dependent and independent mechanisms. This dual functionality positions the this compound system as a key factor in the transition from acute to chronic pain and as a crucial mediator of the negative affective states associated with persistent pain.[1][2][3][4] This technical guide provides a comprehensive overview of the signaling pathways, experimental evidence, and methodologies used to investigate the role of endogenous this compound in pain perception, tailored for researchers, scientists, and professionals in drug development.
Introduction: The this compound/KOR System
Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prothis compound (pDYN).[5][6] They are widely distributed throughout the central and peripheral nervous systems, with significant concentrations in regions critical for pain processing, mood, and reward, including the spinal cord, periaqueductal gray, nucleus accumbens, and amygdala.[5][7] The primary receptor for this compound peptides is the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR) of the Gi/o family.[7] The this compound/KOR system is implicated in a wide array of physiological processes, including analgesia, stress responses, dysphoria, and addiction.[3][8][9][10] In the context of pain, this system's function is multifaceted, capable of producing both antinociceptive and pronociceptive outcomes depending on the physiological context, the specific this compound peptide, and the signaling pathway engaged.[2][11]
The Dual Signaling Nature of this compound in Pain Modulation
This compound's regulation of pain is not monolithic; it operates through distinct signaling cascades that can produce opposing effects on neuronal excitability and pain perception.
Canonical KOR-Mediated Antinociception
Activation of the KOR by this compound initiates a canonical inhibitory signaling pathway. As a Gi/o-coupled receptor, KOR activation leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, the inhibition of voltage-gated calcium channels (Ca2+), and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[2] The net effect of this cascade is hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, which underlies the system's analgesic effects in acute pain scenarios.[2] KOR agonists have demonstrated antinociceptive efficacy in various preclinical models of visceral and inflammatory pain.[11][12]
Non-Opioid Pronociceptive Mechanisms
In contrast to its acute analgesic effects, sustained elevation of spinal this compound levels, particularly in chronic pain states, facilitates pain.[2][13][14] This pronociceptive action is often mediated through mechanisms independent of classical KOR signaling. Evidence suggests that this compound peptides, particularly after cleavage of the N-terminal tyrosine, can interact with other receptor systems.[5]
-
NMDA Receptor Modulation: this compound can directly or indirectly interact with the N-methyl-D-aspartate (NMDA) receptor complex. This interaction can sensitize the receptor, contributing to central sensitization, a key mechanism in the development of chronic pain, allodynia (pain from a non-painful stimulus), and hyperalgesia (exaggerated pain response).[2][15][16] The pronociceptive effects of intrathecally administered this compound are often blocked by NMDA receptor antagonists like MK-801, but not by opioid antagonists like naloxone.[15]
-
Bradykinin (B550075) Receptor Interaction: Some studies indicate that this compound can also produce pain-like responses through the activation of bradykinin receptors, further contributing to a hyperpathic state.[1][5]
Role in Chronic Pain and the Aversive State
A key finding in the field is that while this compound gene knockout does not affect acute pain perception, it can prevent the development of chronic neuropathic pain states in animal models.[13][14] This suggests that this compound is not essential for baseline nociception but is critically involved in the maintenance of persistent pain.[2][16] In models of nerve injury and inflammation, prothis compound gene expression and this compound peptide levels are significantly upregulated in the spinal cord.[5][14][16] This sustained increase in spinal this compound is thought to drive the transition to a chronic pain state.[2]
Furthermore, chronic pain is not merely a sensory experience; it has a significant negative affective component, including dysphoria, anxiety, and depression.[11] The this compound/KOR system is a primary driver of these aversive states.[17][18] Stress and chronic pain increase this compound release in limbic structures like the nucleus accumbens and amygdala, leading to KOR-mediated inhibition of dopamine (B1211576) release and producing a state of dysphoria and aversion.[19][20] This makes the this compound system a crucial link between the sensory and emotional dimensions of chronic pain.[2][9]
Quantitative Data on this compound Regulation in Pain Models
The upregulation of this compound in response to noxious or stressful stimuli is a well-documented phenomenon. The following tables summarize quantitative findings from key studies.
| Table 1: Changes in this compound Levels in Response to Stimuli | |||
| Model/Stimulus | Brain/Tissue Region | Change in this compound Level | Reference |
| Chronic DAMGO Infusion (μ-agonist) | Rat Lumbar Spinal Cord (Dorsal Half) | 1297 ± 95 pg/mg protein (saline) to 1700 ± 120 pg/mg protein (DAMGO) | [21] |
| Alcohol Administration (1.6 g/kg) | Rat Nucleus Accumbens | Transient increase in this compound A(1-8) | [22] |
| Alcohol Administration (3.2 g/kg) | Rat Nucleus Accumbens | Pronounced transient increase in this compound A(1-8) | [22] |
| Spinal Nerve Ligation (SNL) | Mouse Lumbar Spinal Cord | Upregulated this compound content on day 10 post-injury | [16] |
| Inflammatory Pain | Dorsal Root Ganglia | Upregulation of this compound neuropeptides | [11] |
| Sciatic Nerve Injury | Nucleus Accumbens | Elevated this compound gene and peptide expression | [2] |
| Stress-induced Functional Pain | Central Nucleus of Amygdala | Elevated this compound expression | [2] |
| Table 2: Pharmacological Interventions and Behavioral Outcomes | |||
| Intervention | Animal Model | Effect | Reference |
| Intrathecal this compound A(1-17) Antiserum | Rats with DAMGO-induced hyperalgesia | Reversed thermal hyperalgesia | [21][23] |
| Intrathecal this compound A(1-17) Antiserum | Rats with DAMGO-induced tactile allodynia | Blocked tactile allodynia | [21][23] |
| Intrathecal this compound Antiserum | Mice with SNL-induced neuropathic pain | Reversed neuropathic pain at day 10 post-injury | [16] |
| KOR Antagonist (nor-BNI) | Mice with stress-induced aversion | Blocked the development of aversive behaviors | [17][18] |
| Prothis compound Gene Knockout | Mice with SNL | Prevented maintenance of neuropathic pain (returned to baseline by day 10) | [16] |
Key Experimental Protocols
Investigating the this compound system requires a combination of behavioral, neurochemical, and molecular techniques.
Behavioral Assays for Pain and Aversion
Pain-like behaviors in rodents are inferred from their responses to stimuli.[24][25]
-
Mechanical Allodynia: Typically measured using von Frey filaments. Rodents are placed on a mesh floor, and filaments of calibrated bending force are applied to the plantar surface of the hind paw. The withdrawal threshold is determined as the force at which the animal reliably withdraws its paw.[24][25]
-
Thermal Hyperalgesia: The Hargreaves test is commonly used. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured. A shorter latency indicates hyperalgesia.[24]
-
Conditioned Place Aversion (CPA): This assay measures the negative affective properties of a stimulus. An animal is confined to one distinct compartment of a two-compartment chamber after receiving a KOR agonist or experiencing a stressor. On a subsequent test day, the animal is allowed to freely explore both compartments, and the time spent in the drug-paired compartment is measured. Avoidance of the paired side indicates aversion.[18]
Measurement of Endogenous this compound Release
-
In Vivo Microdialysis: This is a powerful technique for measuring extracellular neurotransmitter levels in awake, freely moving animals.[26]
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., nucleus accumbens) or placed in the spinal intrathecal space.[22][27]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.8-1.5 µL/min).[22][27]
-
Sample Collection: Extracellular molecules, including this compound peptides, diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected in fractions at regular intervals (e.g., every 15-30 minutes).[22][28]
-
Analysis: Due to low concentrations, sensitive analytical methods are required. Samples are often analyzed using radioimmunoassay (RIA) or, more recently, liquid chromatography coupled with mass spectrometry (LC-MS) for high specificity and sensitivity.[22][29] Peptide stabilizers (e.g., acetic acid) are often added to prevent degradation.[29]
-
Genetic and Pharmacological Manipulation
-
Prothis compound Knockout (KO) Mice: Using mice in which the gene for prothis compound has been deleted is a crucial tool to determine the necessity of the entire this compound peptide family for a specific process, such as the maintenance of neuropathic pain.[14][16]
-
Intrathecal (IT) Administration: For studying spinal mechanisms, drugs, peptides, or antisera are often delivered directly into the cerebrospinal fluid of the spinal cord via an implanted catheter. This technique allows for targeted investigation while minimizing systemic effects.[14][21]
-
Optogenetics: This modern technique allows for precise temporal and spatial control over neuronal activity. By expressing light-sensitive ion channels (e.g., Channelrhodopsin) in this compound-producing neurons, researchers can use light to stimulate these specific cells and measure the direct consequences on neurochemical release and behavior.[28]
Implications for Drug Development
The dual nature of the this compound system presents both challenges and opportunities for therapeutic development.
-
KOR Agonists: While effective as analgesics, systemic KOR agonists are limited by significant adverse effects, including dysphoria, sedation, and hallucinations, which stem from their action in the central nervous system.[11][12] Development has shifted towards peripherally restricted KOR agonists, which can provide analgesia for visceral or inflammatory pain without causing central side effects.[12][30]
-
KOR Antagonists: Given the role of this compound in maintaining chronic pain and mediating negative affect, KOR antagonists are a promising therapeutic strategy.[9] By blocking the pronociceptive and dysphoric signaling of the upregulated this compound system, KOR antagonists could potentially treat both the sensory and emotional components of chronic pain, as well as stress-related disorders.[9][31]
-
Targeting Non-Opioid Mechanisms: Developing therapeutics that specifically block the interaction of this compound with NMDA or bradykinin receptors could offer a novel approach to treating neuropathic pain without affecting the physiological roles of KOR signaling.[32]
Conclusion
The endogenous this compound system is a sophisticated modulator of pain perception, acting as both an inhibitor in acute settings and a facilitator in chronic conditions. Its canonical KOR-mediated signaling provides analgesia, but under pathological conditions of nerve injury and stress, upregulated this compound promotes pain maintenance and aversion through both KOR-dependent and non-opioid mechanisms. Understanding these distinct pathways is paramount for the rational design of novel analgesics. Future drug development efforts focused on peripherally restricted KOR agonists, centrally acting KOR antagonists, and inhibitors of this compound's non-opioid actions hold significant promise for providing more effective and safer treatments for the debilitating condition of chronic pain.
References
- 1. Emerging Role of Spinal this compound in Chronic Pain, a Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous Opioid this compound Is a Potential Link between Traumatic Brain Injury, Chronic Pain, and Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thebehavioralscientist.com [thebehavioralscientist.com]
- 4. researchgate.net [researchgate.net]
- 5. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The this compound/-Opioid Receptor System at the Interface of Hyperalgesia/Hyperkatifeia and Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic pain recruits hypothalamic this compound/kappa opioid receptor signalling to promote wakefulness and vigilance [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kappa Opioid Signaling at the Crossroads of Chronic Pain and Opioid Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Emerging Role of Spinal this compound in Chronic Pain: A Therapeutic Perspective | Annual Reviews [annualreviews.org]
- 14. The Emerging Role of Spinal this compound in Chronic Pain: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pronociceptive Actions of this compound Maintain Chronic Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 16. Pronociceptive Actions of this compound Maintain Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Dysphoric Component of Stress Is Encoded by Activation of the this compound κ-Opioid System | Journal of Neuroscience [jneurosci.org]
- 18. The Dysphoric Component of Stress Is Encoded by Activation of the this compound κ-Opioid System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound and κ-Opioid Receptor Dysregulation in the Dopaminergic Reward System of Human Alcoholics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Endogenous opioid systems alterations in pain and opioid use disorder [frontiersin.org]
- 21. This compound Promotes Abnormal Pain and Spinal Opioid Antinociceptive Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A microdialysis profile of this compound A(1-8) release in the rat nucleus accumbens following alcohol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jneurosci.org [jneurosci.org]
- 24. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress [elifesciences.org]
- 28. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
- 29. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Targeting peripheral ϰ-opioid receptors for the non-addictive treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. youtube.com [youtube.com]
- 32. experts.arizona.edu [experts.arizona.edu]
The Role of Dynorphin in the Neurobiology of Addiction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endogenous opioid peptide dynorphin, acting primarily through the kappa-opioid receptor (KOR), plays a critical role in the neurobiology of addiction. Unlike the rewarding effects associated with mu-opioid receptor activation, the this compound/KOR system is central to the negative affective states that drive addiction, including dysphoria, anhedonia, and stress-induced relapse. Chronic exposure to drugs of abuse leads to the upregulation of the this compound/KOR system, creating a state of neural plasticity that perpetuates the addiction cycle. This guide provides an in-depth technical overview of this compound's involvement in addiction, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to inform future research and the development of novel therapeutics.
Core Concepts: The this compound/KOR System in Addiction
The this compound/KOR system acts as a counter-regulatory mechanism to the brain's reward circuitry.[1][2] Drugs of abuse, such as cocaine, opioids, and alcohol, increase dopamine (B1211576) in reward-related brain regions like the nucleus accumbens (NAc) and ventral tegmental area (VTA).[1][3][4][5][6] This surge in dopamine activates D1 receptors on medium spiny neurons in the striatum, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent upregulation of prothis compound (PDYN) gene expression.[7][8][9][10][11][12]
The resulting increase in this compound release acts as a negative feedback mechanism, inhibiting dopamine release and producing aversive states.[4][5][6][13] During withdrawal, the reward system is hypoactive, while the overactive this compound/KOR system contributes to the negative emotional states that are a hallmark of this phase.[2][7][13][14] This aversive state can motivate further drug-seeking behavior as a form of negative reinforcement. Furthermore, stress, a major factor in relapse, also activates the this compound/KOR system, further implicating it as a key player in the persistence of addiction.[2][4][13]
Quantitative Data
The following tables summarize key quantitative findings from preclinical studies investigating the role of the this compound/KOR system in addiction.
Table 1: Effects of KOR Ligands on Drug Self-Administration
| Drug of Abuse | KOR Ligand | Species | Dose | Effect on Self-Administration | Reference |
| Cocaine | U50,488 (agonist) | Rat | 2-8 mg/kg | Attenuated preference for cocaine | [8] |
| Cocaine | U69593 (agonist) | Rat | 0.32 mg/kg | Decreased responding for low doses of cocaine | [14] |
| Cocaine | nor-BNI (antagonist) | Rat | 15-30 mg/kg | Decreased cocaine intake in long-access rats | [15] |
| Morphine | U50,488 (agonist) | Rat | 2-4 mg/kg | Attenuated preference for morphine | [8] |
| Morphine | Spiradoline (agonist) | Rat | Not specified | Dose-related decrease in self-administration | [16] |
| Ethanol (B145695) | nor-BNI (antagonist) | Rat (Male) | 10 mg/kg | Increased ethanol intake | [17][18] |
| Ethanol | nor-BNI (antagonist) | Rat (Female) | 10 mg/kg | Decreased ethanol intake | [17][18] |
| Ethanol | nor-BNI (antagonist) | Rat (dependent) | 15-20 mg/kg | Suppressed responding for ethanol | [5] |
Table 2: Effects of Drug Administration on this compound and KOR Levels
| Drug | Species | Brain Region | Change in this compound/PDYN mRNA | Change in KOR | Reference |
| Cocaine (chronic) | Human | Caudate, Ventral Pallidum | Increased immunoreactivity | Increased immunoreactivity | [1] |
| Cocaine (self-admin) | Rat, Monkey | Striatum | Increased PDYN mRNA | - | [1] |
| Cocaine (abstinence) | Rat | Ventrorostral Striatum | Decreased PDYN mRNA | - | [19] |
| Methamphetamine (chronic) | Rat | Hypothalamus, Striatum | Increased this compound A levels | - | [20] |
| Ethanol (withdrawal) | Rat | Amygdala | Increased DYN-A immunoreactivity | Increased KOR signaling | [21] |
Table 3: Effects of KOR Modulation on Neurotransmitter Levels
| KOR Ligand | Neurotransmitter | Brain Region | Effect | Quantitative Change | Reference |
| U-69593 (agonist) | Dopamine | Nucleus Accumbens | Decrease | - | [2] |
| E-2078 (agonist) | Dopamine | Nucleus Accumbens | Decrease | Biphasic decrease | [6] |
| nor-BNI (antagonist) | Dopamine | Nucleus Accumbens | Increase | - | [2] |
| U50,488 (agonist) | Dopamine | Striatal Slices | Inhibition of evoked release | Dose-dependent | [22] |
| This compound A (1-8) | Dopamine | Nucleus Accumbens | - | 1.6 & 3.2 g/kg ethanol increased release | [23][24] |
Signaling Pathways and Logical Relationships
KOR Signaling Cascade
Activation of the KOR by this compound initiates a cascade of intracellular events. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[21][25][26] This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. The βγ subunits of the G-protein can also directly modulate ion channels, leading to decreased neuronal excitability.[25][26]
In addition to G-protein signaling, KOR activation can trigger β-arrestin-dependent pathways.[25][27] This pathway is implicated in the aversive effects of KOR activation and involves the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin.[4][23][28] β-arrestin then acts as a scaffold for other signaling molecules, including the p38 mitogen-activated protein kinase (MAPK).[4][16][17][23][29] Activation of p38 MAPK in brain regions like the VTA and dorsal raphe nucleus is crucial for KOR-mediated aversive behaviors.[16][17][29]
Logical Relationship in the Addiction Cycle
The interplay between the reward and anti-reward systems, mediated by dopamine and this compound respectively, creates a cyclical process that drives addiction.
Experimental Protocols
In Vivo Microdialysis for this compound and Dopamine Measurement
This protocol allows for the in vivo sampling of extracellular neurochemicals in specific brain regions of awake, freely moving animals.
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rodent (e.g., Sprague-Dawley rat) with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., nucleus accumbens shell).
-
Slowly lower a guide cannula to the desired coordinates.
-
Secure the cannula to the skull using dental cement.
-
Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1.5 µL/min).[23][24]
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., 30 minutes).[23][24]
-
Administer the drug of interest (e.g., ethanol, cocaine) or vehicle.
-
Continue collecting dialysate samples for the desired duration.
-
At the end of the experiment, euthanize the animal and verify probe placement via histology.
-
-
Sample Analysis:
Conditioned Place Preference (CPP)
CPP is a behavioral paradigm used to assess the rewarding or aversive properties of drugs.
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two larger conditioning chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial chamber preference.[29]
-
Conditioning (Days 2-7):
-
On drug conditioning days, administer the KOR agonist (e.g., U50,488) and confine the animal to one of the conditioning chambers for a set duration (e.g., 30 minutes).[29]
-
On vehicle conditioning days, administer saline and confine the animal to the opposite chamber for the same duration.
-
The drug and vehicle pairings are counterbalanced across animals.
-
-
Test (Day 8): Place the animal in the center chamber and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes) in a drug-free state.
-
-
Data Analysis: The time spent in the drug-paired chamber is compared to the time spent in the vehicle-paired chamber. A significant decrease in time spent in the drug-paired chamber indicates conditioned place aversion (CPA), suggesting aversive properties of the drug.
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the recording of electrical activity from individual neurons to assess the effects of this compound on neuronal excitability.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated cutting solution.
-
Cut coronal slices (e.g., 250-300 µm) containing the VTA using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.
-
Identify VTA dopamine neurons based on their location and electrophysiological properties (e.g., presence of a hyperpolarization-activated cation current, Ih).[24][31][32]
-
Obtain a whole-cell patch-clamp recording using a glass micropipette filled with an internal solution.[24][31][33][34]
-
Record baseline neuronal activity (e.g., firing rate, membrane potential).
-
Bath-apply a KOR agonist (e.g., U69593) and record the changes in neuronal activity.[24][31]
-
The effect can be confirmed by subsequent application of a KOR antagonist (e.g., nor-binaltorphimine).[24][31]
-
-
Data Analysis: Analyze the changes in firing frequency, membrane potential, and ion channel currents before and after drug application.
Conclusion and Future Directions
The this compound/KOR system is a pivotal component of the neurobiological underpinnings of addiction, primarily mediating the negative affective states that contribute to the maintenance and relapse of drug-seeking behavior. The upregulation of this system following chronic drug exposure represents a key neuroadaptation that drives the transition to a compulsive, addicted state.
Future research should focus on:
-
Elucidating the role of biased agonism at the KOR: Developing KOR ligands that selectively activate G-protein signaling over β-arrestin pathways may offer a therapeutic strategy to retain potential anti-addictive effects while minimizing aversive side effects.[25][26]
-
Investigating sex differences: There is evidence for sex-specific differences in the this compound/KOR system's response to drugs of abuse, which has important implications for the development of personalized medicine.[17][18]
-
Translational studies: Bridging the gap between preclinical findings and clinical applications is crucial. Human laboratory studies and clinical trials of KOR antagonists are needed to validate their therapeutic potential for addiction and co-morbid mood disorders.[13]
A deeper understanding of the intricate workings of the this compound/KOR system will undoubtedly pave the way for more effective treatments for addiction, a debilitating disorder with profound societal impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Paradoxical effects of prothis compound gene deletion on basal and cocaine-evoked dopaminergic neurotransmission in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stress-Induced p38 Mitogen-Activated Protein Kinase Activation Mediates κ-Opioid-Dependent Dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of opioid peptides on dopamine release in the nucleus accumbens: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kappa-Opiate Receptor Impacts the Pathophysiology and Behavior of Substance Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A critical review of effects on ethanol intake of the this compound/kappa opioid receptor system in the extended amygdala: From inhibition to stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Striatal Signal Transduction and Drug Addiction [frontiersin.org]
- 12. This compound opioid inhibition of cocaine-induced, D1 dopamine receptor-mediated immediate-early gene expression in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Roles of Nucleus Accumbens CREB and this compound in Dysregulation of Motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. U69593, a kappa-opioid agonist, decreases cocaine self-administration and decreases cocaine-produced drug-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of kappa opioid receptors attenuated increased cocaine intake in rats with extended access to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kappa opioid inhibition of morphine and cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the Kappa Opioid Receptor Antagonist, Nor-Binaltorphimine, on Ethanol Intake: Impact of Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of the kappa opioid receptor antagonist, nor-binaltorphimine, on ethanol intake: impact of age and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Specific reductions of striatal prothis compound and D1 dopamine receptor messenger RNAs during cocaine abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nor-BNI Antagonism of Kappa Opioid Agonist-Induced Reinstatement of Ethanol-Seeking Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Attenuation of the inhibitory effect of this compound on dopamine release in the rat nucleus accumbens by repeated treatment with methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A microdialysis profile of this compound A(1-8) release in the rat nucleus accumbens following alcohol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
- 26. Striatal and ventral pallidum this compound concentrations are markedly increased in human chronic cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A microdialysis profile of beta-endorphin and catecholamines in the rat nucleus accumbens following alcohol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. jneurosci.org [jneurosci.org]
- 32. In Vitro Identification and Electrophysiological Characterization of Dopamine Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ptglab.com [ptglab.com]
- 34. axolbio.com [axolbio.com]
The Role of the Dynorphin/Kappa-Opioid Receptor System in Stress-Induced Behaviors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stress is a potent trigger for a range of neuropsychiatric disorders, including depression, anxiety, and addiction. Emerging evidence has identified the endogenous opioid system, specifically the neuropeptide dynorphin and its interaction with the kappa-opioid receptor (KOR), as a critical mediator of the negative affective states associated with stress. When activated by stress, the this compound/KOR system produces dysphoric and anxiogenic effects, contributing to the development and expression of maladaptive behaviors. This technical guide provides an in-depth examination of the impact of this compound on stress-induced behaviors, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical models, and outlining the methodologies of pivotal experiments. This document is intended to serve as a comprehensive resource for researchers and drug development professionals targeting the this compound/KOR system for novel therapeutic interventions.
The this compound/KOR System: A Key Mediator of Stress Response
Dynorphins are a class of endogenous opioid peptides that are the primary ligands for the KOR, a G-protein coupled receptor (GPCR) widely expressed in brain regions critical for mood and emotional regulation, including the nucleus accumbens, amygdala, hippocampus, and prefrontal cortex.[1] Unlike the mu-opioid system which is associated with euphoria and analgesia, the this compound/KOR system is often described as an "anti-reward" system.
Exposure to acute and chronic stressors leads to the release of this compound in these key brain circuits.[2] This release is a crucial step in the neurobiological cascade that translates stressful experiences into negative affective states such as dysphoria, anhedonia, and anxiety.[3][4] Pharmacological or genetic blockade of KOR has been consistently shown to prevent or reverse many of the aversive behavioral consequences of stress in animal models, highlighting the therapeutic potential of KOR antagonists.[4]
Molecular Signaling Pathways of the Kappa-Opioid Receptor
Activation of the KOR by this compound initiates a complex array of intracellular signaling events that ultimately alter neuronal excitability and function. These can be broadly categorized into canonical G-protein-dependent signaling and a distinct, G-protein-independent pathway that is critical for the dysphoric effects of stress.
Canonical G-Protein Dependent Signaling
Upon this compound binding, the KOR couples to inhibitory G-proteins (Gαi/o). This interaction leads to:
-
Inhibition of Adenylyl Cyclase : The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[5][6]
-
Modulation of Ion Channels : The dissociated Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability.[7] Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[6][8]
β-Arrestin and p38 MAPK-Dependent Signaling
A separate signaling cascade, crucial for the aversive properties of KOR activation, is mediated by β-arrestin.[4] Following receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the KOR.[5][9] This leads to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) cascade.[3][4][9] Studies have demonstrated that stress-induced activation of p38 MAPK is dependent on KOR activation and that inhibiting this pathway can block the dysphoric and depression-like behaviors associated with stress, without affecting canonical KOR-mediated analgesia.[3][4][10]
Quantitative Data from Preclinical Stress Models
The following tables summarize key quantitative findings from preclinical studies, demonstrating the impact of stress on the this compound system and the efficacy of KOR antagonists in mitigating stress-induced behaviors.
Table 1: Effect of Social Defeat Stress on Prothis compound (pDYN) mRNA in the Nucleus Accumbens (NAc)
Data from studies using quantitative PCR (qPCR) show differential regulation of the this compound system based on stress duration.
| Stress Condition | Animal Model | Brain Region | Change in pDYN mRNA Level | Reference |
| Acute Social Defeat (1 day) | C57BL/6J Mouse | Nucleus Accumbens | ~25% Increase | [2] |
| Chronic Social Defeat (10 days) | C57BL/6J Mouse | Nucleus Accumbens | ~20-25% Decrease | [2] |
These findings suggest an initial upregulation of the this compound system in response to acute stress, followed by a longer-term downregulation after chronic exposure, which may represent a complex neuroadaptation.[2]
Table 2: Effect of KOR Antagonist (nor-BNI) on Immobility in the Forced Swim Test
The Forced Swim Test (FST) is a widely used model to assess depressive-like behavior, where increased immobility is interpreted as behavioral despair. KOR antagonists can prevent this stress-induced passive coping strategy.
| Animal Model | Treatment Group | Test Day | Mean Immobility Time (seconds) | Reference |
| Male California Mouse | Vehicle | Day 1 | ~100 | [3] |
| Male California Mouse | Vehicle | Day 2 | ~275 (Increased from Day 1) | [3] |
| Male California Mouse | nor-BNI (10 mg/kg) | Day 1 | ~100 | [3] |
| Male California Mouse | nor-BNI (10 mg/kg) | Day 2 | ~175 (Increase is blunted) | [3] |
As shown, pretreatment with the KOR antagonist nor-binaltorphimine (nor-BNI) did not affect baseline immobility but significantly blunted the stress-induced increase in immobility seen on the second day of testing.[3]
Detailed Methodologies for Key Experiments
Reproducible and rigorous experimental design is paramount in this field. Below are detailed protocols for the core behavioral paradigms used to study the this compound/KOR system in stress.
Chronic Social Defeat Stress (CSDS)
The CSDS paradigm is an ethologically valid model that induces a depressive-like phenotype in rodents by exposing them to repeated social subordination.
-
Animals : Experimental mice (e.g., male C57BL/6J) and larger, aggressive resident mice (e.g., male CD-1) are used. CD-1 mice are screened for consistent aggression prior to the experiment.
-
Housing : Experimental and resident mice are housed in specially designed divided cages, allowing sensory but not physical contact.
-
Defeat Protocol :
-
On Day 1, the experimental mouse is introduced into the home cage of the resident CD-1 aggressor.
-
The resident mouse attacks the intruder. The physical interaction is allowed to continue for 5-10 minutes.
-
After the defeat session, the experimental mouse is moved to the other side of the cage, separated by a clear, perforated divider, where it remains for the next 24 hours. This allows for continuous psychological stress.
-
This procedure is repeated for 10 consecutive days, with the experimental mouse being exposed to a novel resident aggressor each day to prevent habituation.
-
-
Behavioral Assessment : 24 hours after the final defeat session, social avoidance is assessed. The experimental mouse is placed in an open field with a novel, non-aggressive CD-1 mouse enclosed in a wire mesh cage. Time spent in the "interaction zone" around the cage is tracked. Defeated, susceptible mice spend significantly less time in the interaction zone compared to non-stressed controls.
Forced Swim Test (FST)
This test assesses behavioral despair, a common symptom of depression.
-
Apparatus : A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) is filled with water (23-26°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approx. 15 cm).
-
Procedure :
-
Mice are gently placed into the center of the water-filled cylinder.
-
The test session is typically 6 minutes long and is video recorded.
-
An observer or automated tracking software scores the animal's behavior.
-
-
Data Analysis : The primary measure is "immobility time," defined as the duration the mouse spends floating or making only minimal movements necessary to keep its head above water. The last 4 minutes of the 6-minute test are typically analyzed. An increase in immobility time is interpreted as a depressive-like state.
Elevated Plus Maze (EPM)
The EPM is a widely used test to measure anxiety-like behavior in rodents.
-
Apparatus : A plus-shaped maze, elevated from the floor (e.g., 50 cm), with two "open" arms (exposed) and two "closed" arms (enclosed by high walls).
-
Procedure :
-
The animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
The session is recorded by an overhead camera and analyzed using video-tracking software.
-
-
Data Analysis : Key parameters include the time spent in the open arms versus the closed arms and the number of entries into each arm type. Rodents naturally prefer the enclosed arms; a greater amount of time spent in the open arms is interpreted as a reduction in anxiety-like behavior (anxiolytic effect).
Logical Framework and Implications for Drug Development
The evidence strongly supports a linear relationship where environmental stress triggers a neurochemical response via the this compound/KOR system, which in turn drives negative behavioral outcomes. This framework provides a clear rationale for the development of KOR antagonists as novel therapeutics.
By blocking the activation of KOR, antagonists can effectively decouple the stress-induced release of this compound from its downstream aversive consequences. This mechanism is distinct from that of classic antidepressants (e.g., SSRIs) and offers a promising new avenue for treating stress-related disorders. The preclinical data strongly suggest that KOR antagonists could be particularly effective in treating conditions characterized by high levels of anhedonia, dysphoria, and anxiety, which are often resistant to current therapies. The continued development and clinical testing of selective, short-acting KOR antagonists is a high-priority area for psychiatric drug discovery.
References
- 1. conductscience.com [conductscience.com]
- 2. Sex Differences in the Effects of a Kappa Opioid Receptor Antagonist in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Social defeat-induced anhedonia: effects on operant sucrose-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Individual differences in the effect of social defeat on anhedonia and histone acetylation in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurology.com [jneurology.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the selective kappa-opioid receptor antagonist JDTic on nicotine antinociception, reward, and withdrawal in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Dynorphin/Kappa-Opioid Receptor System: A Core Contributor to Mood Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The endogenous opioid system, particularly the dynorphin/kappa-opioid receptor (KOR) system, has emerged as a critical modulator of mood and affective states. Dysregulation of this system is increasingly implicated in the pathophysiology of mood disorders, including major depressive disorder (MDD) and anxiety disorders. This technical guide provides a comprehensive overview of the role of this compound in mood regulation, detailing the underlying neurobiology, key experimental findings, and methodologies for future research. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the complex mechanisms involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of mood disorders and develop novel therapeutic interventions targeting the this compound/KOR system.
Introduction
Mood disorders represent a significant global health burden, with a substantial portion of individuals experiencing inadequate relief from currently available treatments.[1] This highlights the urgent need for novel therapeutic strategies based on a deeper understanding of the underlying neurobiological mechanisms. The this compound/KOR system has garnered considerable attention as a key player in the regulation of stress responses, reward, and emotion, making it a promising target for the development of new antidepressant and anxiolytic drugs.[2][3]
Dynorphins are a class of endogenous opioid peptides that are the primary endogenous ligands for the KOR, a G protein-coupled receptor.[4] The this compound/KOR system is widely distributed throughout brain regions implicated in mood regulation, including the amygdala, hippocampus, prefrontal cortex, and nucleus accumbens.[5][6] Activation of KORs by dynorphins generally produces dysphoric, anxiogenic, and pro-depressive-like effects, in stark contrast to the euphoric and rewarding effects mediated by the mu-opioid receptor system.[7][8] Chronic stress, a major risk factor for the development of mood disorders, has been shown to upregulate the this compound/KOR system, leading to a state of persistent negative affect.[5][6]
This guide will delve into the intricate details of the this compound/KOR system's contribution to mood disorders, providing a foundation for ongoing research and therapeutic development.
The this compound/KOR System in Mood Regulation
Neuroanatomy of the this compound/KOR System
The anatomical distribution of dynorphins and KORs within the brain provides crucial insights into their functional roles in mood regulation. High levels of prothis compound (the precursor to this compound peptides) mRNA and KORs are found in key limbic and cortical structures that form the neural circuits of emotion and stress.[5][6]
-
Amygdala: This region, central to fear and anxiety processing, shows high expression of both this compound and KORs.[6] Stress-induced activation of the this compound/KOR system in the amygdala is thought to contribute to anxiety-like behaviors.
-
Hippocampus: Involved in learning, memory, and the regulation of the stress response, the hippocampus also contains a dense population of KORs.[9] this compound signaling in this region may play a role in the cognitive impairments associated with depression.
-
Nucleus Accumbens (NAc): A key component of the brain's reward circuitry, the NAc is a critical site for the modulation of motivation and anhedonia, a core symptom of depression. This compound release in the NAc, particularly in response to stress, is believed to suppress dopamine (B1211576) release and contribute to a negative affective state.[7]
-
Prefrontal Cortex (PFC): The PFC is involved in executive functions, decision-making, and the top-down control of emotion. Dysregulation of the this compound/KOR system in the PFC may contribute to the cognitive and emotional deficits observed in mood disorders.[6]
The Role of Stress
Stress is a well-established precipitating factor for mood disorders, and the this compound/KOR system is a key mediator of the neurobiological response to stress. Acute and chronic stress have been shown to increase the synthesis and release of dynorphins in various brain regions.[5][6] This stress-induced activation of the KOR system is thought to be a critical mechanism underlying the development of depressive-like and anxiety-like behaviors. For instance, studies in animal models have shown that stress-induced increases in immobility in the forced swim test, a measure of behavioral despair, are dependent on KOR activation.[10]
Quantitative Data on the this compound/KOR System in Mood Disorders
A growing body of research has provided quantitative data supporting the involvement of the this compound/KOR system in mood disorders. These data, derived from both preclinical and clinical studies, offer valuable insights for researchers and drug developers.
Ligand Binding Affinities
The affinity of various ligands for the KOR is a critical determinant of their pharmacological effects. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.
| Ligand | Type | KOR Ki (nM) | Selectivity Profile | Reference |
| This compound A | Endogenous Agonist | ~0.1 | High affinity for KOR, lower for MOR and DOR | [11] |
| U-50,488 | Synthetic Agonist | 0.2 | Highly selective for KOR over MOR (>30-fold) | [7] |
| U-69,593 | Synthetic Agonist | - | Standard for KOR selectivity and functional activity | [7] |
| Salvinorin A | Natural Agonist | 2.66 | Potent and selective KOR agonist | [7] |
| Naltrexone | Antagonist | 0.3 | Non-selective opioid receptor antagonist | [7] |
| Naloxone | Antagonist | 4.91 | Non-selective opioid receptor antagonist with highest affinity for MOR | [7] |
| nor-Binaltorphimine (nor-BNI) | Antagonist | - | Selective KOR antagonist | [7] |
| JDTic | Antagonist | - | Selective KOR antagonist | [7] |
| Aticaprant (CERC-501/LY2456302) | Antagonist | 0.63 | Selective KOR antagonist | [12] |
| Navacaprant (BTRX-335140) | Antagonist | - | Selective KOR antagonist | [1] |
Note: Ki values can vary between studies depending on the experimental conditions.
Preclinical Behavioral Data
Animal models of depression and anxiety are invaluable tools for investigating the role of the this compound/KOR system and for testing the efficacy of potential therapeutics.
| Animal Model | Treatment | Key Quantitative Finding | Reference |
| Forced Swim Test (Mouse) | KOR Antagonist (nor-BNI) | Significantly decreased immobility time compared to vehicle-treated animals. | [13] |
| Forced Swim Test (Rat) | KOR Antagonist (ANTI) | Dose-dependently decreased immobility and increased swimming behavior. | [14] |
| Forced Swim Test (Rat) | KOR Agonist (U-69,593) | Dose-dependently increased immobility time. | [14] |
| Elevated Plus Maze (Mouse) | Prothis compound knockout | Increased time spent in the open arms, indicating reduced anxiety-like behavior. | [15] |
| Novel Object Recognition (Mouse) | KOR Agonist (U50,488) | Suppressed novel object recognition, indicating cognitive deficits. | [13] |
Clinical Data
Clinical studies are beginning to provide evidence for the therapeutic potential of targeting the KOR system in humans with mood disorders.
| Compound | Study Population | Key Quantitative Finding | Reference |
| Aticaprant | MDD and anxiety disorders with anhedonia | Increased ventral striatal activation during reward anticipation (fMRI). | [16] |
| Aticaprant & Navacaprant | Major Depressive Disorder | At clinically-relevant doses, occupy 73-94% and 87-95% of KORs, respectively. | [1][17] |
| - | Major Depressive Disorder Patients vs. Healthy Controls | Serum this compound and KOR levels are significantly higher in MDD patients. | [9][18] |
Key Experimental Protocols
Reproducible and well-defined experimental protocols are essential for advancing our understanding of the this compound/KOR system. This section provides detailed methodologies for key in vitro and in vivo assays.
Radioligand Binding Assay for KOR
This assay is used to determine the binding affinity of a test compound for the KOR.
-
Materials:
-
Cell membranes expressing the KOR (e.g., from CHO-hKOR cells).
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.
-
Test Compounds: Unlabeled KOR ligands of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing KOR in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration.
-
Binding Reaction: In a 96-well plate, combine cell membranes (e.g., 20 µg protein), radioligand (at a concentration near its Kd, e.g., 0.4 nM [³H]U-69,593), and varying concentrations of the unlabeled test compound.
-
Non-specific Binding: In separate wells, use a high concentration of a known KOR ligand (e.g., 10 µM U-69,593) to determine non-specific binding.
-
Total Binding: Determine in the absence of any competing unlabeled ligand.
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).[7]
-
In Vivo Microdialysis for this compound Measurement
This technique allows for the sampling of extracellular this compound levels in the brain of a freely moving animal.
-
Materials:
-
Microdialysis probe (with appropriate molecular weight cut-off).
-
Stereotaxic apparatus.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
Analytical method for this compound quantification (e.g., LC-MS/MS or RIA).
-
-
Procedure:
-
Surgical Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., nucleus accumbens). Slowly lower the microdialysis probe to the desired coordinates and secure it with dental cement. Allow for recovery.
-
Microdialysis: On the day of the experiment, connect the probe to a syringe pump and fraction collector. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[19]
-
Stabilization and Baseline Collection: Allow for a stabilization period of 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 15-20 minutes).[19]
-
Experimental Manipulation: Administer the experimental treatment (e.g., a stressor or a drug) and continue collecting samples.
-
Sample Processing: To prevent degradation, add acetic acid to the collected fractions to a final concentration of 5% and store at -80°C.[2]
-
-
Analysis:
-
Quantify this compound levels in the dialysates using a sensitive analytical method.
-
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity.
-
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
-
Procedure:
-
Pre-test Session (optional, common for rats): On day 1, place the animal in the cylinder for 15 minutes.
-
Test Session: On day 2, place the animal back in the cylinder for a 5-6 minute test session.
-
Behavioral Scoring: Record the duration of immobility, which is defined as the time the animal spends floating with only minimal movements necessary to keep its head above water.[14]
-
-
Data Analysis:
-
Compare the duration of immobility between different treatment groups. A decrease in immobility is interpreted as an antidepressant-like effect.
-
Elevated Plus Maze (EPM)
The EPM is a standard behavioral test to assess anxiety-like behavior in rodents.
-
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two enclosed arms.
-
-
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30 minutes before the test.
-
Test: Place the animal in the center of the maze, facing an open arm.
-
Recording: Allow the animal to explore the maze for a set period (e.g., 5 minutes) and record its behavior using a video tracking system.
-
-
Data Analysis:
Signaling Pathways of the this compound/KOR System
Activation of the KOR by this compound initiates a cascade of intracellular signaling events that ultimately lead to its physiological and behavioral effects. The KOR is a Gi/o-coupled GPCR, and its signaling is complex, involving both G protein-dependent and -independent pathways.
G Protein-Dependent Signaling
Upon this compound binding, the KOR undergoes a conformational change that allows it to couple to and activate inhibitory Gi/o proteins.[8] This leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[8]
G Protein-Independent Signaling (β-Arrestin Pathway)
Following agonist binding, the KOR is phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK3.[22] This phosphorylation promotes the binding of β-arrestin proteins (primarily β-arrestin-2) to the receptor.[8] β-arrestin binding not only leads to receptor desensitization and internalization but also initiates a distinct wave of G protein-independent signaling.
-
MAPK Activation: The KOR/β-arrestin complex can act as a scaffold to activate mitogen-activated protein kinase (MAPK) cascades, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways.[3][17]
-
Functional Significance: There is growing evidence for "biased agonism," where different KOR ligands can preferentially activate either the G protein-dependent or the β-arrestin-dependent pathway. The G protein pathway is thought to mediate the analgesic effects of KOR activation, while the β-arrestin/p38 MAPK pathway is linked to the dysphoric and aversive effects.[10][17]
Downstream Transcription Factors
The signaling cascades initiated by KOR activation converge on downstream transcription factors, such as the cAMP response element-binding protein (CREB), which can regulate the expression of genes involved in neuronal plasticity and stress responses, including the gene for prothis compound itself, creating a potential feedback loop.[10][17]
Visualizations of Key Pathways and Processes
To further elucidate the complex relationships within the this compound/KOR system, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of the kappa-opioid receptor (KOR).
References
- 1. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a specific endogenous ligand of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stress-Induced p38 Mitogen-Activated Protein Kinase Activation Mediates κ-Opioid-Dependent Dysphoria | Journal of Neuroscience [jneurosci.org]
- 11. Characterization of kappa opioid receptor mediated, this compound-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, LY2795050, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endogenous κ Opioid Activation Mediates Stress-Induced Deficits in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Signaling events initiated by kappa opioid receptor activation: quantification and immunocolocalization using phospho-selective KOR, p38 MAPK, and K(IR) 3.1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 18. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
- 19. benchchem.com [benchchem.com]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Dynorphin in the Regulation of Appetite and Feeding Behavior: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The endogenous opioid peptide dynorphin, acting primarily through the kappa opioid receptor (KOR), plays a critical and complex role in the regulation of appetite and feeding behavior. This system is implicated in both homeostatic and hedonic aspects of food consumption, influencing not only the amount of food consumed but also the preference for highly palatable, energy-dense foods. Dysregulation of the this compound/KOR system has been linked to obesity and binge eating disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core mechanisms by which this compound modulates feeding, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction: The this compound/KOR System in Energy Homeostasis
The this compound/KOR system is widely distributed throughout the central nervous system in areas crucial for reward processing, stress, and appetite regulation, including the hypothalamus, nucleus accumbens (NAc), and ventral tegmental area (VTA).[1][2] Activation of KORs, which are G protein-coupled receptors (GPCRs), typically leads to neuronal inhibition.[3] In the context of feeding, this compound is considered a potent stimulator of food intake.[4] Its actions are multifaceted, influencing both the drive to eat and the metabolic response to nutrient intake.
Neuroanatomy of this compound and KOR in Feeding Circuits
The anatomical distribution of this compound and its receptor, KOR, underpins their influence on feeding behavior. Key brain regions include:
-
Hypothalamus: A central hub for energy homeostasis, the hypothalamus contains various nuclei where this compound and KOR are expressed.[1] The arcuate nucleus (ARC), paraventricular nucleus (PVN), and lateral hypothalamus (LH) are particularly important. This compound interacts with other orexigenic neuropeptides like neuropeptide Y (NPY) and orexin (B13118510) in these regions to drive feeding.[1][5]
-
Nucleus Accumbens (NAc): A critical component of the brain's reward circuitry, the NAc is involved in the hedonic aspects of feeding. This compound in the NAc modulates dopamine (B1211576) release, thereby influencing the motivation to consume palatable foods.[1][6]
-
Ventral Tegmental Area (VTA): As a key source of dopamine projections to the NAc, the VTA is also modulated by the this compound/KOR system, contributing to the overall regulation of reward-driven feeding.[1]
Signaling Pathways in this compound-Mediated Feeding
Activation of the KOR by this compound initiates a cascade of intracellular signaling events that ultimately alter neuronal activity and gene expression to influence feeding behavior. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate various ion channels and protein kinases.
Quantitative Data on this compound's Effects on Feeding
The following tables summarize quantitative data from key studies investigating the effects of this compound and KOR modulation on food intake.
Table 1: Effects of KOR Agonists on Food Intake
| Compound | Species | Dose | Route of Administration | Change in Food Intake | Reference |
| This compound A (1-17) | Rat | 3-10 nmol | Intracerebroventricular (ICV) | Increased | [4] |
| This compound A (1-13) | Rat | Not Specified | Intracerebroventricular (ICV) | Increased | [7] |
| U-50,488H | Mouse | Not Specified | Not Specified | Increased | [8] |
| Bremazocine | Rat | Not Specified | Not Specified | Increased | [4] |
Table 2: Effects of KOR Antagonists on Food Intake
| Compound | Species | Dose | Route of Administration | Change in Food Intake | Reference |
| nor-Binaltorphimine (nor-BNI) | Rat | 15-30 µg | Intracerebroventricular (ICV) | Decreased ghrelin-induced feeding | [9] |
| Naloxone | Rat | 1 and 10 mg/kg | Not Specified | Inhibited this compound-induced feeding | [7] |
Table 3: Effects of Genetic Manipulation of the this compound System on Feeding and Metabolism
| Genetic Modification | Species | Key Findings | Reference |
| This compound knockout (Dyn-/-) | Mouse | No change in basal or fasting-induced food intake, but increased fecal output and reduced fat mass. | [10][11] |
| This compound knockout (KO) | Mouse | Increased body weight gain on a high-fat diet despite similar caloric intake to wild-type, suggesting a role in metabolic regulation. | [5] |
| KOR knockout | Mouse | Mitigates diet-induced obesity. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and feeding behavior.
Measurement of Food Intake in Rodents
A standardized protocol for assessing acute changes in food intake following pharmacological intervention is outlined below.
Materials:
-
Individually housed rodent cages
-
Standard or specialized diet (e.g., high-fat diet)
-
Calibrated weighing scale (accurate to 0.01 g)
-
Test compounds (this compound analogs, KOR agonists/antagonists) and vehicle
-
Injection supplies (syringes, needles, etc.)
Procedure:
-
Acclimatization: Individually house animals for at least 3-5 days prior to the experiment to acclimate them to the housing conditions and diet.
-
Baseline Measurements: Record the body weight of each animal.
-
Fasting: Fast the animals overnight (typically 12-16 hours) with ad libitum access to water to standardize hunger levels.
-
Drug Administration: Administer the test compound or vehicle at the desired dose and route. For intracerebroventricular (ICV) injections, stereotaxic surgery is required beforehand to implant a guide cannula.
-
Food Presentation: Immediately after drug administration, present a pre-weighed amount of food to each animal.
-
Data Collection: Measure the amount of food consumed at predetermined time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Account for any spillage by placing a collection tray under the food hopper.
-
Data Analysis: Calculate the cumulative food intake at each time point. Data can be expressed as absolute food intake (in grams) or normalized to the animal's body weight (g/kg).
Stereotaxic Surgery and Intracerebroventricular (ICV) Injection
This protocol describes the surgical implantation of a guide cannula for direct administration of substances into the cerebral ventricles.
Materials:
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Suturing materials
-
Analgesics and antibiotics
Procedure:
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) and place it in the stereotaxic frame.
-
Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a surgical drill, create a small burr hole at the desired coordinates for the lateral ventricle (coordinates vary by species and age).
-
Cannula Implantation: Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement and surgical screws.
-
Closure: Suture the scalp incision and insert a dummy cannula into the guide cannula to maintain patency.
-
Post-operative Care: Administer analgesics and monitor the animal's recovery. Allow for a recovery period of at least one week before any behavioral testing.
-
ICV Injection: For injections, remove the dummy cannula and insert an injector connected to a microsyringe pump. Infuse the substance at a slow, controlled rate.
Immunohistochemistry for this compound and KOR
This protocol outlines the steps for visualizing the distribution of this compound and KOR in brain tissue.
Materials:
-
Paraformaldehyde (PFA) for fixation
-
Cryostat or vibratome for sectioning
-
Primary antibodies (anti-dynorphin, anti-KOR)
-
Secondary antibodies (fluorescently-labeled or biotinylated)
-
Blocking solution (e.g., normal goat serum)
-
Permeabilization solution (e.g., Triton X-100)
-
Mounting medium
-
Fluorescence or light microscope
Procedure:
-
Tissue Preparation: Perfuse the animal with saline followed by 4% PFA. Dissect the brain and post-fix in PFA overnight. Cryoprotect the brain in a sucrose (B13894) solution.
-
Sectioning: Section the brain into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.
-
Antigen Retrieval (if necessary): Some antibodies may require an antigen retrieval step to unmask the epitope.
-
Blocking and Permeabilization: Incubate the sections in a blocking solution containing a detergent like Triton X-100 to block non-specific binding and permeabilize the cell membranes.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the appropriate dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the corresponding secondary antibody.
-
Visualization: If using a biotinylated secondary antibody, an avidin-biotin complex (ABC) reaction followed by a diaminobenzidine (DAB) substrate is used for colorimetric detection. For fluorescent secondary antibodies, proceed directly to mounting.
-
Mounting and Imaging: Mount the sections on slides with a mounting medium and visualize under a microscope.
Conclusion and Future Directions
The this compound/KOR system is a pivotal regulator of feeding behavior, with significant implications for understanding and treating eating disorders and obesity. Activation of this system generally promotes food intake, particularly of palatable foods, while antagonism can reduce consumption. The intricate interplay of the this compound system with other neuropeptide systems within key brain circuits highlights the complexity of appetite regulation.
Future research should focus on dissecting the specific roles of this compound in different neuronal populations and circuits using advanced techniques such as optogenetics and chemogenetics. Further investigation into the downstream signaling pathways and their influence on synaptic plasticity will provide a more complete picture of how this compound modulates feeding. For drug development professionals, the this compound/KOR system presents a promising but challenging target. The development of KOR antagonists with favorable pharmacokinetic and safety profiles could offer novel therapeutic strategies for binge eating and obesity. Conversely, understanding the mechanisms of KOR-induced feeding could inform the development of treatments for conditions characterized by a lack of appetite. A deeper understanding of this potent opioid system will undoubtedly pave the way for innovative approaches to managing disorders of energy balance.
References
- 1. Modulation of feeding behavior and metabolism by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. The stimulation of food intake by selective agonists of mu, kappa and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of feeding behavior and metabolism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-(1-13), dopamine and feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kappa opioid receptor activation increases thermogenic energy expenditure which drives increased feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound knockout reduces fat mass and increases weight loss during fasting in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Regulation of the Dynorphin Gene (PDYN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms governing the expression and regulation of the prodynorphin (PDYN) gene. Dynorphins, the opioid peptides encoded by PDYN, are critical neuromodulators implicated in pain, addiction, mood, and stress responses.[1][2][3] A thorough understanding of PDYN's regulatory landscape is therefore paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.[4][5] This document details the transcriptional and epigenetic control of PDYN, the signaling pathways that modulate its expression, and the experimental methodologies used to investigate these processes.
Transcriptional Regulation of PDYN
The expression of the PDYN gene is a tightly controlled process orchestrated by a complex interplay of transcription factors that bind to specific regulatory elements within the gene's promoter and other regions.[4][6]
Key Transcription Factors:
-
CREB (cAMP response element-binding protein): A crucial activator of PDYN transcription, CREB binds to cAMP response elements (CREs) in the PDYN promoter.[4][7] Its activity is modulated by phosphorylation, often triggered by signaling cascades involving protein kinase A (PKA).[8][9]
-
AP-1 (Activator Protein-1): This transcription factor complex, typically a dimer of proteins from the Jun, Fos, or ATF families, also plays a significant role in regulating PDYN expression.[4][10] Animal studies suggest that ΔFosB, a component of the AP-1 complex, is a major integrator in addictive and stress-related disorders and may regulate PDYN transcription.[5] A polymorphism in a putative AP-1 binding site in the human PDYN promoter has been associated with an increased risk for cocaine dependence, potentially by reducing PDYN transcription.[6]
-
REST (RE1-Silencing Transcription Factor): Also known as Neuron-Restrictive Silencer Factor (NRSF), REST acts as a transcriptional repressor for a large number of neuronal genes, including PDYN.[4][11] It binds to neuron-restrictive silencer elements (RE1s) and its interference has been shown to increase PDYN expression in human neuroblastoma SH-SY5Y cells.[4][12]
-
USF2 (Upstream Stimulatory Factor 2): This methylation-sensitive E-box transcription factor has been shown to activate PDYN transcription by binding to a non-methylated CpG island (CGI) in the promoter region in human dorsolateral prefrontal cortex.[13][14]
-
DREAM (Downstream Regulatory Element Antagonist Modulator): This calcium-sensitive transcriptional repressor can bind to a downstream regulatory element (DRE) in the 5'-untranslated region of PDYN exon 1, thereby inhibiting its expression.[15] In non-neuronal cells, DREAM may interact with a non-methylated differentially methylated region (DMR2) to repress PDYN.[11]
-
Other Factors: NF-κB and YY1 are other transcription factors that may regulate PDYN transcription by targeting DNA sequences within exon 4.[11]
Epigenetic Regulation of PDYN
Epigenetic modifications, which alter gene expression without changing the DNA sequence, are critical for the cell-type-specific and adaptive expression of PDYN.[5][11]
DNA Methylation:
The methylation status of CpG dinucleotides in the PDYN promoter region is a key determinant of its transcriptional activity.[15]
-
Differentially Methylated Regions (DMRs): Two short, adjacent DMRs, DMR1 and DMR2, in the promoter region exhibit opposite methylation patterns between neurons and glial cells.[11]
-
DMR1: Contains a CpG island (CGI) that is hypomethylated and enriched in 5-hydroxymethylcytosine (B124674) in neurons, where PDYN is actively transcribed. In contrast, it is hypermethylated in other cell types.[11][16]
-
DMR2: Is hypermethylated in neurons, which may facilitate the binding of activating factors like MeCP2. In non-neuronal cells, it is non-methylated, potentially allowing the binding of repressors like DREAM.[11]
-
-
Tissue-Specific Methylation: Studies have shown tissue-specific differences in the methylation levels of the PDYN promoter's CpG island, with higher levels in peripheral blood mononuclear cells (PBMCs) compared to brain tissues like the caudate and anterior cingulate cortex.[15]
Signaling Pathways Modulating PDYN Expression
Several intracellular signaling pathways converge on the regulatory regions of the PDYN gene to modulate its transcription in response to extracellular stimuli.
-
cAMP/PKA Pathway: This pathway is a primary activator of PDYN expression. Activation of G-protein coupled receptors can lead to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[17][18] PKA then phosphorylates and activates CREB, leading to increased PDYN transcription.[8][9]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade, which includes ERK, JNK, and p38, is also involved in regulating PDYN expression.[11][19] This pathway can be activated by various stimuli, including stress and growth factors, and can influence the activity of transcription factors such as AP-1.[20][21] Dynorphins themselves, acting through the kappa opioid receptor (KOR), can modulate MAPK signaling.[5][11]
Below is a diagram illustrating the key signaling pathways that regulate PDYN gene expression.
Caption: Signaling pathways regulating PDYN gene expression.
Experimental Protocols
Investigating the intricate regulation of PDYN expression requires a variety of sophisticated molecular biology techniques. Below are outlines of key experimental protocols.
4.1 Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the in vivo binding of specific proteins, such as transcription factors, to DNA.
-
Objective: To determine if a specific transcription factor (e.g., REST, USF2) binds to the PDYN gene promoter in a given cell type or tissue.
-
Methodology:
-
Cross-linking: Cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the putative binding site in the PDYN promoter or by next-generation sequencing (ChIP-Seq) to identify binding sites across the genome.[4]
-
4.2 Bisulfite Sequencing
This technique is the gold standard for analyzing DNA methylation patterns at single-nucleotide resolution.
-
Objective: To determine the methylation status of specific CpG sites within the PDYN promoter, particularly in DMR1 and DMR2.
-
Methodology:
-
Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.
-
PCR Amplification: The region of interest in the PDYN promoter is amplified by PCR.
-
Sequencing: The PCR products are sequenced.
-
Analysis: The sequence data is analyzed to identify the original methylation status of each CpG site.[15]
-
4.3 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of a promoter region in response to the overexpression or knockdown of a specific transcription factor.
-
Objective: To assess the functional impact of a transcription factor (e.g., CREB, USF2) on the transcriptional activity of the PDYN promoter.
-
Methodology:
-
Construct Generation: The PDYN promoter region is cloned upstream of a luciferase reporter gene in a plasmid vector.
-
Transfection: The reporter construct is co-transfected into cultured cells along with an expression vector for the transcription factor of interest or with siRNA to knock down its expression.
-
Cell Lysis and Luciferase Measurement: After a period of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Analysis: An increase or decrease in luciferase activity relative to a control indicates that the transcription factor activates or represses the PDYN promoter, respectively.[13]
-
Below is a workflow diagram for a typical luciferase reporter assay to study PDYN promoter activity.
Caption: Luciferase reporter assay workflow.
Quantitative Data on PDYN Expression
The expression of PDYN is dynamically regulated in response to various physiological and pathological conditions. The following tables summarize some of the quantitative changes in PDYN expression reported in the literature.
| Condition/Stimulus | Tissue/Cell Type | Change in PDYN mRNA Expression | Reference |
| Morphine Addiction (Mice) | Hippocampus | Significantly reduced | [22][23] |
| High-Fat Diet (16 weeks, Mice) | Pancreatic Islets | Significantly upregulated (among top 10 most upregulated genes) | [24] |
| High Glucose (in vitro, Mouse Islets) | Pancreatic Islets | Increased (time-dependent, observed as early as 4 hours) | [24] |
| Alcoholism (Human Post-mortem) | Dorsolateral Prefrontal Cortex | Downregulated | [5] |
| Interference with REST activity | Human Neuroblastoma SH-SY5Y cells | Increased | [4] |
| Ectopic expression of USF2 | SK-N-MC cells | 1.9-fold increase | [13] |
| Mouse Strain | Brain Region | Relative PDYN mRNA Level | Morphine Reward Sensitivity | Reference |
| C57BL/6J | Nucleus Accumbens | Lower | High | [25] |
| DBA/2J | Nucleus Accumbens | Higher | Low | [25] |
| SWR/J | Nucleus Accumbens | Higher | Low | [25] |
Conclusion
The regulation of the PDYN gene is a multifaceted process involving a precise interplay of transcription factors, epigenetic modifications, and intracellular signaling pathways. This complexity allows for the fine-tuning of this compound expression in a cell-type-specific and stimulus-dependent manner, which is crucial for its diverse physiological roles. A detailed understanding of these regulatory mechanisms is essential for identifying novel therapeutic targets for a wide range of disorders in which the this compound system is dysregulated. The experimental approaches outlined in this guide provide a robust framework for further dissecting the intricate control of PDYN expression and for the development of next-generation therapeutics.
References
- 1. 30 years of dynorphins--new insights on their functions in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDYN modulators and how do they work? [synapse.patsnap.com]
- 4. PDYN, a gene implicated in brain/mental disorders, is targeted by REST in the adult human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]
- 9. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AP-1 function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epigenetic and Transcriptional Control of the Opioid Prodynorphine Gene: In-Depth Analysis in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDYN, a gene implicated in brain/mental disorders, is targeted by REST in the adult human brain. [diagenode.com]
- 13. Neuronal Expression of Opioid Gene is Controlled by Dual Epigenetic and Transcriptional Mechanism in Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tissue-specific DNA methylation of the human prothis compound gene in post-mortem brain tissues and PBMCs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Integration of Global Signaling Pathways, cAMP-PKA, MAPK and TOR in the Regulation of FLO11 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of MAPK and PI3K Pathways on PD-L1 Expression in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative Stress and Gene Expression Dynamics: PENK, PDYN, and NRF2 in Cognitive Recovery from Opioid Withdrawal with Herbal Supplements and Aerobic Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sid.ir [sid.ir]
- 24. Enhanced this compound expression and secretion in pancreatic beta-cells under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Forebrain PENK and PDYN gene expression levels in three inbred strains of mice and their relationship to genotype-dependent morphine reward sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular and Subcellular Landscape of Dynorphin Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphins, a class of endogenous opioid peptides, play a crucial role in a multitude of physiological and pathological processes, including pain modulation, addiction, mood regulation, and neuroprotection.[1] Derived from the precursor protein prodynorphin (PDYN), these peptides exert their effects primarily through the kappa opioid receptor (KOR).[2][3] A comprehensive understanding of the precise cellular and subcellular localization of this compound peptides is paramount for elucidating their complex biological functions and for the rational design of novel therapeutics targeting the this compound/KOR system. This technical guide provides a detailed overview of the distribution of this compound peptides, the experimental methodologies used for their localization, and the signaling pathways they initiate.
Cellular Localization of this compound Peptides and their Precursor mRNA
The expression of prothis compound (Pdyn) mRNA and the subsequent localization of this compound peptides are widespread throughout the central nervous system (CNS), with notable concentrations in specific brain regions and neuronal populations.[3]
Neuronal and Glial Distribution
This compound peptides are predominantly found in neurons.[4][5] While some studies have suggested potential roles for dynorphins in glial cells, the primary sites of synthesis and release are neuronal. Within the neuronal population, this compound expression is often associated with specific subtypes. For instance, in the striatum, Pdyn is mainly expressed in Drd1-expressing medium spiny neurons.[6] In the central nucleus of the amygdala (CeA), this compound-expressing neurons are primarily GABAergic and are segregated from enkephalin-positive neurons.[7]
Regional Distribution in the Central Nervous System
The distribution of Pdyn mRNA and this compound peptides is heterogeneous across the CNS. High levels of expression are consistently observed in regions critical for pain processing, reward, and stress responses.
Table 1: Regional Distribution of Prothis compound (Pdyn) mRNA in the Rodent Brain [8][9]
| Brain Region | Expression Level | Key Nuclei/Subregions |
| Hypothalamus | High | Supraoptic nucleus, Paraventricular nucleus, Arcuate nucleus |
| Striatum | High | Caudate putamen, Nucleus accumbens, Olfactory tubercle |
| Hippocampus | High | Dentate gyrus (mossy fibers) |
| Amygdala | Medium to High | Central amygdaloid nucleus |
| Spinal Cord | High | Substantia gelatinosa (Laminae I, II), Laminae V |
| Cortex | Low to Medium | Distributed in non-pyramidal cells |
| Midbrain | Medium | Substantia nigra pars reticulata, Periaqueductal gray |
| Brainstem | Medium | Nucleus of the solitary tract, Parabrachial nucleus |
| Thalamus | Low | Periventricular nucleus |
| Cerebellum | None |
This table summarizes qualitative and semi-quantitative data from multiple studies. "High" indicates dense labeling or strong signal, "Medium" indicates moderate labeling, and "Low" indicates sparse labeling in in situ hybridization or immunohistochemistry studies.
In the spinal cord, prothis compound immunoreactivity is primarily located in the superficial laminae of the dorsal horn.[10] Specifically, this compound-containing neurons and fibers are abundant in laminae I, II, and V, areas crucial for processing nociceptive information.[11][12]
Co-localization with Other Neurotransmitters and Neuropeptides
This compound peptides are frequently co-localized with other signaling molecules, suggesting complex interactions and modulatory roles. In the arcuate nucleus of the hypothalamus, approximately 88% of prothis compound-expressing neurons also contain neuropeptide Y (NPY) mRNA.[9] In the central nucleus of the amygdala, nearly all this compound-expressing neurons co-express proenkephalin (Penk), somatostatin (B550006) (SOM), and Tac2 mRNA.[13] Furthermore, this compound-containing terminals in the dorsal horn of the spinal cord partially co-localize with the vesicular glutamate (B1630785) transporter 2 (VGLUT2), indicating their presence in glutamatergic terminals.[11]
Subcellular Localization of this compound Peptides
The subcellular distribution of this compound peptides provides critical insights into their synthesis, storage, release, and signaling mechanisms.
Synthesis and Trafficking
The classical view of neuropeptide synthesis posits that precursor proteins are processed in the trans-Golgi network (TGN) within the neuronal soma and then transported in secretory vesicles down the axon.[4] However, evidence suggests a more complex picture for dynorphins. The precursor protein, prothis compound, is found predominantly in axon terminals and dendrites of hippocampal and striatal neurons, often in higher molar concentrations than the processed this compound peptides.[4][14] This suggests that a significant portion of prothis compound is transported to distal compartments before being processed into its active forms.[15]
Storage in Large Dense-Core Vesicles
Dynorphins are stored in large dense-core vesicles (LDCVs), which are typically 80–120 nm in diameter.[3] These vesicles are distinct from the smaller synaptic vesicles that store classical neurotransmitters. The release of peptides from LDCVs generally requires a more intense and prolonged stimulus compared to the release of small-molecule neurotransmitters.[3] Electron microscopy studies have shown the co-existence of prothis compound and mature this compound peptides within the same axon terminals and occasionally within the same dense-core vesicles.[4][15]
Table 2: Subcellular Distribution of this compound-Related Molecules [4][14][16][17]
| Subcellular Compartment | Molecule | Key Findings |
| Perinuclear Region (Soma) | Prothis compound, this compound | Staining is often confined to the perinuclear region in cultured spinal cord neurons.[18][19] |
| Axon Terminals | Prothis compound, this compound | High concentration of unprocessed prothis compound. Co-localization of prothis compound and dynorphins in the same terminals and vesicles.[4][14] |
| Dendrites | Prothis compound, this compound | Found in dendrites, suggesting potential for dendritic release and retrograde signaling.[4] |
| Synaptic Vesicles | This compound | Stored in large dense-core vesicles (LDCVs).[3] |
| Presynaptic Terminals | Kappa Opioid Receptor (KOR) | KORs are located on presynaptic terminals, often apposing this compound-containing terminals, suggesting autoreceptor and heteroreceptor functions.[16][17] |
| Postsynaptic Spines | Kappa Opioid Receptor (KOR) | KORs are also found on dendritic spines, postsynaptic to excitatory-type synapses.[16][17] |
Experimental Protocols
A variety of sophisticated techniques are employed to investigate the cellular and subcellular localization of this compound peptides.
In Situ Hybridization (ISH)
In situ hybridization is used to detect the location of Pdyn mRNA, providing information about the cells that are actively transcribing the this compound gene.
Detailed Methodology for Radioactive In Situ Hybridization: [8][9]
-
Probe Preparation: A 32P-labelled DNA probe complementary to the coding region of rat or mouse prothis compound mRNA is synthesized. Oligonucleotides (e.g., a 100-mer) can be used as templates.
-
Tissue Preparation: Animals are perfused, and brains are removed, frozen, and sectioned on a cryostat (e.g., 14 µm sections). Sections are thaw-mounted onto coated slides.
-
Hybridization: Sections are pretreated and then incubated with the radiolabeled probe in a hybridization buffer overnight at an appropriate temperature (e.g., 37°C).
-
Washing: Slides are washed in a series of increasingly stringent salt solutions to remove the non-specifically bound probe.
-
Detection: Slides are apposed to X-ray film for initial visualization and then dipped in photographic emulsion for cellular resolution. After exposure, the emulsion is developed, and the tissue is counterstained (e.g., with cresyl violet).
-
Analysis: The distribution of silver grains over cells indicates the presence of Pdyn mRNA.
Workflow for In Situ Hybridization:
Immunohistochemistry (IHC)
Immunohistochemistry utilizes antibodies to detect the presence and location of this compound peptides or their precursor within tissue sections.
Detailed Methodology for Immunoperoxidase Staining: [5][16]
-
Tissue Preparation: Animals are perfused with a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and sectioned on a vibratome or cryostat.
-
Antigen Retrieval (if necessary): Sections may be treated to unmask the antigenic sites.
-
Blocking: Sections are incubated in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for a this compound peptide (e.g., this compound A) or prothis compound, typically overnight at 4°C.
-
Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody that recognizes the species of the primary antibody.
-
Signal Amplification: An avidin-biotin-peroxidase complex (ABC) is applied, which binds to the biotinylated secondary antibody.
-
Visualization: The peroxidase enzyme is reacted with a chromogen substrate (e.g., diaminobenzidine, DAB) to produce a colored precipitate at the site of the antigen.
-
Mounting and Analysis: Sections are mounted on slides, dehydrated, and coverslipped for microscopic examination.
Electron Microscopy (EM)
Electron microscopy provides ultrastructural detail, allowing for the precise localization of this compound peptides within subcellular compartments like vesicles and synapses.
Detailed Methodology for Immunogold Labeling: [4][16][17]
-
Tissue Preparation: Similar to IHC, but with fixatives optimized for ultrastructural preservation (e.g., a mixture of paraformaldehyde and glutaraldehyde).
-
Primary and Secondary Antibody Incubation: As in IHC, but using a secondary antibody conjugated to gold particles of a specific size.
-
Silver Enhancement (optional): The gold signal can be amplified for better visualization.
-
Embedding and Sectioning: The tissue is dehydrated and embedded in resin. Ultrathin sections (e.g., 70-90 nm) are cut using an ultramicrotome.
-
Staining: Sections are stained with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.
-
Imaging: Sections are examined using a transmission electron microscope. The gold particles appear as electron-dense dots, indicating the location of the target peptide.
This compound Signaling Pathways
Upon release, this compound peptides bind to and activate KORs, which are G-protein coupled receptors (GPCRs). This initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.
Canonical G-protein Signaling
Activation of the KOR by this compound leads to the coupling of Gαi/o proteins.[2] This has several downstream consequences:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The βγ subunit of the G-protein can directly interact with and modulate the activity of ion channels. This typically involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
Canonical KOR Signaling Pathway:
Non-Canonical and Ligand-Biased Signaling
Recent evidence suggests that this compound signaling is more nuanced than previously thought. Different this compound peptides can induce distinct trafficking fates and endosomal localization of the KOR, leading to spatially and temporally distinct signaling patterns.[20][21] For example, this compound A tends to localize KOR to late endosomes and lysosomes, leading to receptor degradation and sustained intracellular signaling, while this compound B preferentially directs KOR to recycling endosomes.[20][21][22]
Furthermore, some effects of dynorphins, particularly under conditions of high concentration as may occur after neural injury, can be mediated through non-opioid mechanisms, including interactions with glutamate receptors (e.g., NMDA receptors).[1][10] These actions are often excitotoxic and contribute to the pathological consequences of excessive this compound release.
Ligand-Biased KOR Trafficking and Signaling:
Conclusion
The cellular and subcellular localization of this compound peptides reveals a highly organized and complex system for modulating neuronal function. From their synthesis in specific neuronal populations and transport to distal compartments, to their storage in LDCVs and release to act on precisely located pre- and postsynaptic KORs, every step is tightly regulated. The methodologies outlined in this guide provide the tools to further unravel the intricacies of the this compound system. A deeper understanding of this localization and the associated signaling pathways is essential for developing targeted therapies for a range of neurological and psychiatric disorders where this compound signaling is dysregulated. The emerging concept of ligand-biased signaling adds another layer of complexity and opportunity for therapeutic intervention, highlighting the need for continued research in this critical area.
References
- 1. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Distribution of this compound and enkephalin peptides in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Cellular Profiles of Prothis compound and Preproenkephalin mRNA-Expressing Neurons in the Anterior Olfactory Tubercle of Mice [frontiersin.org]
- 7. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Localization of prothis compound messenger rna in rat brain by in situ hybridization using a synthetic oligonucleotide probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of prothis compound mRNA and its interaction with the NPY system in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pronociceptive Actions of this compound Maintain Chronic Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 11. Enkephalins, dynorphins and β-endorphin in the rat dorsal horn: an immunofluorescence colocalization study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Promotes Abnormal Pain and Spinal Opioid Antinociceptive Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular sites for this compound activation of kappa-opioid receptors in the rat nucleus accumbens shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular Sites for this compound Activation of κ-Opioid Receptors in the Rat Nucleus Accumbens Shell | Journal of Neuroscience [jneurosci.org]
- 18. pnas.org [pnas.org]
- 19. [PDF] Localization of immunoreactive this compound in neurons cultured from spinal cord and dorsal root ganglia. | Semantic Scholar [semanticscholar.org]
- 20. Compartment-specific opioid receptor signaling is selectively modulated by different this compound peptides | eLife [elifesciences.org]
- 21. Compartment-specific opioid receptor signaling is selectively modulated by different this compound peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Dynorphins Unveiled: A Technical Guide to Non-Opioid Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphins, a class of endogenous opioid peptides, have long been recognized for their potent activity at kappa-opioid receptors, mediating analgesia, dysphoria, and other central nervous system effects. However, a growing body of evidence reveals that dynorphins and their fragments also engage with a variety of non-opioid receptors. These interactions are increasingly implicated in a range of physiological and pathological processes, including neuropathic pain, neuroinflammation, and excitotoxicity, often exhibiting effects distinct from or even counteracting their opioid-mediated actions. This technical guide provides an in-depth exploration of the key non-opioid receptor targets of dynorphins, with a focus on the N-methyl-D-aspartate (NMDA) receptor, bradykinin (B550075) receptors, and acid-sensing ion channels (ASICs). We present a comprehensive summary of the quantitative pharmacology, detailed experimental methodologies, and the intricate signaling pathways involved in these non-canonical interactions, offering a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target these complex mechanisms.
Core Non-Opioid Receptor Targets of Dynorphin
N-methyl-D-aspartate (NMDA) Receptors
Dynorphins can directly interact with NMDA receptors, a class of ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and excitatory neurotransmission. This interaction is independent of opioid receptors and is primarily inhibitory in nature.
| This compound Fragment | Parameter | Value | Species | Assay System | Reference(s) |
| This compound A (1-32) | IC₅₀ | 0.25 µM | Rat | Whole-cell patch clamp | [1] |
| This compound A (1-17) | IC₅₀ | 1.65 µM | Rat | Whole-cell patch clamp | [1] |
| This compound A (1-13) | IC₅₀ | 1.8 µM | Rat | Whole-cell patch clamp | [1] |
| This compound A (1-17) | K_d_ | 1.6 µM | Rat | Kinetic analysis | [2] |
| This compound A (1-17) | k₊ (on-rate) | 4.9 x 10⁶ M⁻¹s⁻¹ | Rat | Concentration jump | [2] |
| This compound A (1-17) | k₋ (off-rate) | 7.5 s⁻¹ | Rat | Concentration jump | [2] |
This compound's interaction with the NMDA receptor is characterized by a direct, voltage-independent block of the ion channel.[1] Single-channel analyses have revealed that this compound reduces the fraction of time the channel is open without altering its conductance.[1] This suggests that this compound acts as an allosteric modulator, binding to a site on the receptor that is distinct from the glutamate, glycine, Zn²⁺, or proton binding sites.[2][3] This interaction alters the gating properties of the channel, leading to a reduction in NMDA-activated currents.[2] The inhibitory effect of this compound on NMDA receptors is pH-dependent, with increased inhibition observed at lower extracellular pH.[3]
References
- 1. The opioid peptide this compound directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action for the block of NMDA receptor channels by the opioid peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A inhibits NMDA receptors through a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynorphin Signaling Pathways: A Technical Guide to Brain Region-Specific Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of dynorphin signaling pathways across key brain regions implicated in a range of neurological and psychiatric disorders. The this compound/kappa-opioid receptor (KOR) system is a critical modulator of mood, motivation, and pain, making it a prime target for novel therapeutic interventions. This document summarizes quantitative data, details key experimental methodologies, and visualizes the complex signaling cascades to facilitate a deeper understanding of this intricate system.
Quantitative Data on this compound Signaling Components
The following tables provide a summary of quantitative data for key components of the this compound signaling pathway in the nucleus accumbens, amygdala, hippocampus, and prefrontal cortex of the rat brain, unless otherwise specified. These values offer a comparative look at the expression and binding characteristics of this compound peptides and their receptors across these critical brain regions.
Table 1: Kappa-Opioid Receptor (KOR) Density (Bmax) and Binding Affinity (Kd)
| Brain Region | Ligand | Bmax (fmol/mg protein) | Kd (nM) | Species | Citation |
| Nucleus Accumbens | [3H]U69,593 | ~111 (low affinity), ~16 (high affinity) | ~13 (low affinity), ~1.0 (high affinity) | Rat | [1] |
| Amygdala | [11C]GR103545 | 0.38 ± 0.29 nM | 1.72 (global estimate) | Rhesus Monkey | [2] |
| Hippocampus | [3H]Ethylketocyclazocine | 80 | 0.66 | Guinea Pig | [1] |
| [3H]Ethylketocyclazocine | 111 (low affinity), 16 (high affinity) | 13 (low affinity), 1.0 (high affinity) | Rat | [1] | |
| Prefrontal Cortex | [11C]GR103545 | 1.57 ± 0.82 nM | 1.72 (global estimate) | Rhesus Monkey | [2] |
| Striatum (proxy for NAc) | [3H]-U69593 | Down-regulated with 100 Hz EA | No significant change | Rat | [1] |
| Cortex (general) | [3H]-U69593 | Down-regulated with 100 Hz EA | No significant change | Rat | [1] |
Table 2: Extracellular this compound Concentrations
| Brain Region | Condition | This compound A(1-8) Concentration | Method | Citation |
| Nucleus Accumbens | Baseline | Not explicitly stated, but detectable | In vivo microdialysis with radioimmunoassay | [3][4] |
| 1.6 g/kg Ethanol | Transient increase | In vivo microdialysis with radioimmunoassay | [3][4] | |
| 3.2 g/kg Ethanol | Pronounced transient increase | In vivo microdialysis with radioimmunoassay | [3][4] |
Core Signaling Pathways
Activation of the kappa-opioid receptor (KOR) by this compound peptides initiates a cascade of intracellular events primarily through the coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors. Additionally, KOR activation can trigger G protein-independent signaling through β-arrestin-2. The balance between these pathways can vary depending on the specific ligand, cell type, and brain region, leading to diverse physiological outcomes.
Canonical G-Protein Dependent Signaling
Upon this compound binding, the KOR undergoes a conformational change that facilitates its interaction with and activation of Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to decreased production of cAMP. This reduction in cAMP levels lowers the activity of protein kinase A (PKA), which in turn can affect the phosphorylation state and activity of numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). The Gβγ subunits, also released upon G protein activation, can directly modulate the activity of ion channels, most notably G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). Activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neuronal excitability. Inhibition of VGCCs reduces calcium influx, which is a critical step for neurotransmitter release.
β-Arrestin-2 Dependent Signaling
Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the KOR, β-arrestin-2 is recruited to the receptor. This interaction not only promotes receptor desensitization and internalization but also initiates a distinct wave of G protein-independent signaling. One of the key downstream effectors of the β-arrestin-2 pathway is the mitogen-activated protein kinase (MAPK) cascade, including p38 MAPK. Activation of p38 MAPK has been implicated in the aversive and dysphoric effects associated with KOR activation.
Brain Region-Specific this compound Signaling
Nucleus Accumbens (NAc)
In the nucleus accumbens, a key component of the brain's reward circuitry, this compound acts as a potent modulator of dopamine (B1211576) release. This compound is co-released with GABA from medium spiny neurons (MSNs) of the direct pathway. It acts presynaptically on KORs located on dopaminergic terminals originating from the ventral tegmental area (VTA), inhibiting dopamine release. This inhibitory effect on the reward pathway is thought to contribute to the aversive and dysphoric states associated with stress and drug withdrawal.[5] Downstream of KOR activation, signaling through p38 MAPK has been implicated in these aversive effects.[6] Furthermore, CREB-mediated gene transcription can be influenced by changes in cAMP levels following KOR activation.[7]
Amygdala
The amygdala, particularly the central nucleus (CeA) and the basolateral amygdala (BLA), is critically involved in fear, anxiety, and stress responses. This compound/KOR signaling in this region plays a significant role in modulating these emotional states.[8][9] In the CeA, KOR activation can disinhibit corticotropin-releasing factor (CRF) neurons, leading to anxiety-like behaviors.[10] Fear conditioning has been shown to upregulate KOR mRNA in the BLA.[11] The downstream signaling pathways in the amygdala involve the modulation of both excitatory and inhibitory synaptic transmission, contributing to the complex role of this compound in emotional regulation.
Hippocampus
The hippocampus is crucial for learning and memory. This compound, which is highly expressed in the mossy fiber pathway, acts as a powerful modulator of synaptic plasticity in this region.[12] Activation of presynaptic KORs on mossy fiber terminals inhibits the release of glutamate, thereby suppressing excitatory neurotransmission onto CA3 pyramidal neurons. This mechanism is thought to play a role in gating hippocampal information processing and can impair spatial learning.[12] The modulation of synaptic plasticity, such as long-term potentiation (LTP), is a key function of this compound in the hippocampus.[13]
Prefrontal Cortex (PFC)
The prefrontal cortex is essential for executive functions, including working memory and cognitive flexibility. This compound/KOR signaling in the PFC has been shown to disrupt these cognitive processes.[14][15] The release of this compound in the PFC can be triggered by stress and drug withdrawal.[14][16] Both presynaptic and postsynaptic KORs are present in the PFC, modulating the release of neurotransmitters and the excitability of pyramidal neurons, respectively. The disruption of cognitive function by this compound in the PFC is an area of active investigation, with implications for understanding cognitive deficits in addiction and stress-related disorders.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate this compound signaling pathways.
In Vivo Microdialysis for this compound Measurement
Objective: To measure extracellular concentrations of this compound in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump and gastight syringes
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Radioimmunoassay (RIA) or Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound quantification
-
Anesthetics and surgical tools
Procedure:
-
Probe Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Following aseptic procedures, expose the skull and drill a small hole above the target brain region (e.g., nucleus accumbens). Slowly lower the microdialysis probe to the desired coordinates. Secure the probe to the skull using dental cement. Allow the animal to recover for at least 24 hours.[3][4]
-
Microdialysis Perfusion: On the day of the experiment, connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.0-2.0 µL/min).[3][4]
-
Sample Collection: After a stabilization period of 1-2 hours to allow for equilibration, begin collecting dialysate samples into vials in the fraction collector at regular intervals (e.g., 20-30 minutes).[3][4]
-
Experimental Manipulation: After collecting baseline samples, administer the experimental treatment (e.g., drug injection, stressor). Continue collecting dialysate samples for the duration of the experiment.
-
Sample Analysis: Quantify the concentration of this compound in the collected dialysate samples using a sensitive analytical method such as RIA or LC-MS.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Morphine- and CaMKII-Dependent Enhancement of GIRK Channel Signaling in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A microdialysis profile of this compound A(1-8) release in the rat nucleus accumbens following alcohol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. axolbio.com [axolbio.com]
- 9. urmc.rochester.edu [urmc.rochester.edu]
- 10. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective inactivation of opioid receptors in rat hippocampus demonstrates that this compound-A and -B may act on mu-receptors in the CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
evolutionary conservation of the dynorphin/kappa-opioid system
An In-depth Technical Guide to the Evolutionary Conservation of the Dynorphin/Kappa-Opioid Receptor System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound/kappa-opioid receptor (KOR) system, an integral component of the endogenous opioid network, plays a crucial role in modulating pain, mood, stress responses, and reward pathways. Its deep evolutionary roots, extending to the origin of jawed vertebrates, underscore its fundamental physiological importance. This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound/KOR system, detailing its molecular components, signaling pathways, and functional significance across diverse species. We present quantitative data on ligand binding affinities and gene expression, offer detailed experimental protocols for its study, and provide visual representations of its signaling cascades and experimental workflows to support further research and drug development in this critical area.
Introduction
The endogenous opioid system, composed of opioid peptides and their receptors, is a key neuromodulatory system in vertebrates.[1] Within this system, the this compound peptides and their cognate kappa-opioid receptor (KOR) form a distinct axis implicated in a range of physiological and pathological processes, including analgesia, dysphoria, stress-coping mechanisms, and addiction.[2] The profound influence of this system on behavior and its therapeutic potential have driven extensive research into its function and pharmacology.
Understanding the evolutionary history of the this compound/KOR system provides critical insights into its fundamental roles and the structural constraints that have shaped its function. Phylogenetic studies suggest that the four primary opioid receptor types—mu (MOR), delta (DOR), kappa (KOR), and nociceptin (B549756) (NOP)—arose from two whole-genome duplication events early in vertebrate evolution, establishing the complete receptor quartet in the first jawed vertebrates approximately 450 million years ago.[1] The concurrent emergence of the four opioid peptide precursor genes, including prothis compound (PDYN), indicates the ancient and conserved nature of this entire signaling system.[3]
This guide serves as a technical resource for researchers, providing a detailed examination of the structural and functional conservation of the this compound/KOR system, methodologies for its investigation, and quantitative data to facilitate comparative studies.
Molecular and Functional Conservation
Prothis compound (PDYN) Peptide Evolution
Dynorphins are a class of opioid peptides derived from the precursor protein prothis compound (PDYN).[4] Cleavage of PDYN by proprotein convertases yields several active peptides, including this compound A, this compound B, and α/β-neoendorphin.[2] All this compound peptides share a common N-terminal sequence, Tyr-Gly-Gly-Phe-Leu (Leu-enkephalin), which is essential for their opioid activity.
Sequence analysis reveals a high degree of conservation of the functional domains of this compound peptides across vertebrate species, from fish to mammals. While the overall sequence of the PDYN precursor can show considerable divergence, the sequences of the active this compound A and B peptides are remarkably conserved, highlighting strong selective pressure to maintain their interaction with the KOR.[3] For example, despite millions of years of evolutionary distance, the core functional regions of dynorphins in avian species show a high degree of identity with their mammalian counterparts.[3]
Kappa-Opioid Receptor (OPRK1) Evolution
The kappa-opioid receptor, encoded by the OPRK1 gene, is a member of the G protein-coupled receptor (GPCR) superfamily.[1] Like other opioid receptors, it possesses seven transmembrane domains. The KOR is the primary receptor for this compound peptides.[4]
The amino acid sequence of the KOR is highly conserved among vertebrates, particularly within the transmembrane domains that form the ligand-binding pocket. This structural conservation is consistent with the conserved function of the receptor across species. For instance, sequence identity between human, rat, and mouse KORs is very high, which is reflected in their similar pharmacological profiles. While the N- and C-terminal regions show more variability, the core structure responsible for ligand binding and G-protein coupling is well-maintained.[5]
Functional Conservation
The primary functions of the this compound/KOR system appear to be highly conserved across vertebrates. In rodents, birds, and primates, including humans, activation of the KOR is associated with analgesia, but also with negative affective states such as dysphoria and aversion.[6] This system is a critical mediator of the stress response, and its dysregulation is implicated in mood disorders and addiction. The anatomical distribution of dynorphins and KOR in brain regions associated with these functions—such as the hypothalamus, amygdala, and nucleus accumbens—is also broadly conserved.[2]
Interestingly, opioid-like peptides and potential receptor systems have been identified in invertebrates, suggesting that the origins of this signaling system may predate the emergence of vertebrates.[7] In these organisms, opioid-like molecules appear to be involved in fundamental processes such as protective reactions and feeding behavior.[7]
Quantitative Data on the this compound/KOR System
Quantitative analysis of ligand binding affinities and gene expression levels across different species is essential for understanding the conserved pharmacology of the this compound/KOR system. The following tables summarize key quantitative data from the literature.
Table 1: Comparative Binding Affinities (Ki) of Ligands for the Kappa-Opioid Receptor
| Ligand | Type | Species | Preparation | Radioligand | Ki (nM) | Reference |
| U-50,488 | Agonist | Human | Recombinant CHO cells | [³H]U-69,593 | 0.2 | [8] |
| U-69,593 | Agonist | Rhesus Monkey | Brain cortex membranes | [³H]U-69,593 | 0.89 | [9] |
| This compound A (1-13) | Endogenous Agonist | Rhesus Monkey | Brain cortex membranes | [³H]U-69,593 | 0.25 | [9] |
| Salvinorin A | Agonist | Human | Recombinant CHO cells | [³H]U-69,593 | 2.66 | [8] |
| Naltrexone | Antagonist | Human | Recombinant CHO cells | [³H]U-69,593 | 0.3 | [8] |
| Naloxone | Antagonist | Human | Recombinant CHO cells | [³H]U-69,593 | 4.91 | [8] |
| nor-Binaltorphimine (nor-BNI) | Antagonist | Rhesus Monkey | Brain cortex membranes | [³H]U-69,593 | 0.06 | [9] |
| JDTic | Antagonist | Human | Recombinant CHO cells | [³H]U-69,593 | - | [8] |
Note: Kᵢ values can vary significantly between studies due to differences in experimental conditions, such as radioligand concentration, buffer composition, and temperature.[10]
Table 2: Relative mRNA Expression of Prothis compound (PDYN) and Kappa-Opioid Receptor (OPRK1)
| Species | Brain Region | Gene | Relative Expression Level | Notes | Reference |
| European Starling (Sturnus vulgaris) | Ventral Tegmental Area (VTA) | OPRK1 | Lower in territorial males | Expression correlates with social status and behavior. | [6][11] |
| European Starling (Sturnus vulgaris) | Medial Preoptic Nucleus (mPOA) | OPRK1 | Lower in territorial males | [6][11] | |
| Rat (Rattus norvegicus) | Dorsal Hippocampus (CA2/3a) | OPRK1 | Increased in males after chronic stress | Sex-specific changes in response to stress. | [12] |
| Rat (Rattus norvegicus) | Dorsal Hippocampus (Dentate Gyrus) | PDYN | Increased in males after chronic stress | [12] | |
| Cockatiel (Nymphicus hollandicus) | Cerebrum | OPRK1 | Lower than in pigeons | Species differences in receptor expression may relate to analgesic responses. | |
| Pigeon (Columba livia domestica) | Cerebrum | OPRK1 | Higher than in cockatiels |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the this compound/KOR system. This section provides protocols for key experiments.
Protocol for Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the KOR by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of a test compound for the KOR.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO, HEK293) stably expressing the KOR, or brain tissue homogenates.[8]
-
Radioligand: A high-affinity, selective KOR radioligand (e.g., [³H]U-69,593).[8]
-
Test Compound: The unlabeled ligand of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled KOR ligand (e.g., U-69,593 or naloxone).[13]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[8]
-
Scintillation Counter: For measuring radioactivity.[8]
Procedure:
-
Membrane Preparation: a. Homogenize cells or tissue in ice-cold lysis buffer. b. Centrifuge the homogenate to pellet the membranes. c. Wash the membrane pellet and resuspend it in assay buffer. d. Determine the protein concentration using a standard assay (e.g., BCA).[8]
-
Binding Reaction (in a 96-well plate): a. Total Binding: Add receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.[13] b. Non-specific Binding: Add receptor membranes, radioligand, and a high concentration of the non-specific binding control.[13] c. Competition: Add receptor membranes, radioligand, and varying concentrations of the test compound.[13]
-
Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[13]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[8]
-
Data Analysis: a. Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Protocol for [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a KOR agonist.
Materials:
-
Receptor Source: Membranes from cells or tissues expressing the KOR.[14]
-
Radioligand: [³⁵S]GTPγS.[14]
-
Test Compound: The KOR agonist of interest.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
GDP: Guanosine diphosphate, to maintain G proteins in their inactive state.[15]
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.[16]
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Reaction (in a 96-well plate): a. Combine receptor membranes, GDP, and varying concentrations of the test agonist in the assay buffer. b. Initiate the reaction by adding [³⁵S]GTPγS.[15]
-
Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[17]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.[14]
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[14]
-
Data Analysis: a. Subtract non-specific binding from all values. b. Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. c. Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal stimulation) from the resulting dose-response curve.[17]
Protocol for In Situ Hybridization for Prothis compound mRNA
This technique allows for the visualization of PDYN gene expression within intact tissue sections.
Objective: To localize PDYN mRNA in specific brain regions.
Materials:
-
Tissue: Fresh-frozen or paraffin-embedded tissue sections.[18]
-
Probe: A labeled antisense RNA probe complementary to the PDYN mRNA sequence (e.g., DIG-labeled).[19]
-
Hybridization Buffer: Contains formamide, SSC, and other reagents to facilitate probe binding.[18]
-
Detection System: An antibody conjugated to an enzyme (e.g., anti-DIG-AP) and a chromogenic substrate (e.g., NBT/BCIP).[19]
Procedure:
-
Tissue Preparation: a. Cut tissue sections (12-14 µm) on a cryostat and mount them on coated slides.[18] b. Fix the sections (e.g., with 4% paraformaldehyde) and perform pre-hybridization treatments to permeabilize the tissue and reduce non-specific binding.
-
Hybridization: a. Dilute the labeled probe in hybridization buffer. b. Apply the probe solution to the tissue sections and incubate overnight at an elevated temperature (e.g., 55-70°C) in a humidified chamber.[18][20]
-
Post-Hybridization Washes: Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.[18]
-
Immunodetection: a. Block non-specific antibody binding sites. b. Incubate the sections with an enzyme-conjugated antibody that recognizes the probe's label. c. Wash to remove unbound antibody.
-
Signal Development: Incubate the sections with a chromogenic substrate that is converted into a colored precipitate by the enzyme, revealing the location of the mRNA.[19]
-
Imaging: Dehydrate the sections, mount with a coverslip, and visualize using a microscope.
Protocol for Immunohistochemistry for Kappa-Opioid Receptor
This method is used to localize KOR protein in tissue sections.
Objective: To determine the cellular and subcellular distribution of KOR protein.
Materials:
-
Tissue: Formalin-fixed, paraffin-embedded, or fresh-frozen tissue sections.
-
Primary Antibody: A specific antibody raised against the KOR.[21]
-
Secondary Antibody: An enzyme- or fluorophore-conjugated antibody that recognizes the primary antibody.
-
Antigen Retrieval Solution: (e.g., citrate (B86180) buffer) for formalin-fixed tissues.
-
Detection System: Chromogenic substrate (e.g., DAB) or fluorescence microscopy.
Procedure:
-
Tissue Preparation: a. Deparaffinize and rehydrate paraffin-embedded sections or fix fresh-frozen sections. b. Perform antigen retrieval if necessary by heating the sections in an appropriate buffer.
-
Blocking: Incubate sections in a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-KOR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the labeled secondary antibody for 1-2 hours at room temperature.
-
Signal Detection: a. For chromogenic detection, incubate with a substrate solution (e.g., DAB) to produce a colored precipitate. Counterstain with a nuclear stain like hematoxylin. b. For fluorescent detection, mount with a fluorescent-compatible mounting medium.
-
Imaging: Dehydrate and mount the sections, then visualize with a light or fluorescence microscope.
Visualizations of Pathways and Workflows
Diagrams are essential tools for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.
KOR Signaling Pathways
Activation of the KOR by this compound initiates two primary signaling cascades: a canonical G protein-dependent pathway and a β-arrestin-dependent pathway.
Caption: Canonical G protein and β-arrestin signaling pathways activated by the KOR.
Experimental Workflow for Competitive Radioligand Binding Assay
This diagram outlines the key steps involved in determining the binding affinity of a compound for the KOR.
Caption: Experimental workflow for a competitive KOR radioligand binding assay.
Conclusion and Future Directions
The this compound/KOR system is a deeply conserved neuromodulatory system with fundamental roles in vertebrate physiology and behavior. Its high degree of structural and functional conservation across species makes it a valuable system for translational research, where findings in animal models can have a high predictive value for human physiology. However, species-specific differences in pharmacology and gene expression do exist and must be considered in drug development efforts.
Future research should aim to further elucidate the evolutionary origins of the this compound/KOR system, particularly in invertebrates, to understand its most ancestral functions. Advances in structural biology will continue to provide high-resolution views of the KOR, aiding in the design of novel ligands with improved therapeutic profiles. The development of biased agonists, which preferentially activate either G protein or β-arrestin pathways, holds promise for separating the therapeutic effects of KOR activation (e.g., analgesia) from its adverse effects (e.g., dysphoria). A continued focus on comparative pharmacology and genomics will be essential for translating these discoveries into effective therapies for a range of disorders, from chronic pain to addiction and depression.
References
- 1. Evolution of vertebrate opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Prothis compound and kappa opioid receptor mRNA expression in the brain relates to social status and behavior in male European starlings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Prothis compound and kappa opioid receptor mRNA expression in the brain relates to social status and behavior in male European starlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic stress differentially alters mRNA expression of opioid peptides and receptors in the dorsal hippocampus of female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mskcc.org [mskcc.org]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. theduroniolab.web.unc.edu [theduroniolab.web.unc.edu]
- 21. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Techniques for Measuring Dynorphin Levels in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of dynorphin peptides in brain tissue. It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate technique for their specific research needs.
Introduction
Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prothis compound. They play crucial roles in a variety of physiological and pathological processes, including pain modulation, addiction, depression, and neurodegenerative diseases. Accurate measurement of this compound levels in brain tissue is essential for understanding their function and for the development of novel therapeutics targeting the this compound/kappa-opioid receptor (KOR) system. This document outlines four major techniques for this compound quantification: Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and MALDI Imaging Mass Spectrometry.
Data Presentation: Comparison of this compound Measurement Techniques
The following table summarizes the key quantitative parameters of the described techniques for measuring this compound levels in brain tissue.
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | MALDI Imaging Mass Spectrometry |
| Principle | Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody. | Sandwich or competitive immunoassay with enzymatic signal amplification. | Separation by chromatography followed by mass-based detection and quantification. | Spatial analysis of peptides directly from tissue sections by mass spectrometry. |
| Specificity | Dependent on antibody cross-reactivity. | Dependent on antibody pair specificity. | High; based on mass-to-charge ratio and fragmentation pattern. | High; based on mass-to-charge ratio. |
| Sensitivity | High (fmol range). | Moderate to High (pg/mL to ng/mL range).[1] | Very High (amol to fmol range).[2][3] | Moderate. |
| Limit of Detection (LOD) | ~15 fmol/tube for total opioid peptides. | This compound A: ~0.09 ng/mL; Big this compound: ~1.42 pg/mL.[1] | Can be as low as 52 nM for some neurotransmitters. | Not typically used for absolute quantification without extensive validation. |
| Limit of Quantification (LOQ) | Not explicitly found in search results. | This compound A: Not explicitly found; Big this compound: ~3.7 pg/mL.[1] | 40 amol/sample for enkephalins.[3] | Not typically used for absolute quantification. |
| Dynamic Range | Typically narrow. | This compound A: 0.1-1,000 ng/mL; Big this compound: 3.7-300 pg/mL.[1] | Wide. | Moderate. |
| Throughput | High. | High. | Moderate to High. | Low to Moderate. |
| Spatial Resolution | No. | No. | No (requires tissue homogenization). | Yes (µm scale). |
| Advantages | High sensitivity, well-established. | High throughput, no radioactive materials. | High specificity and sensitivity, can measure multiple peptides simultaneously. | Provides spatial distribution information. |
| Disadvantages | Use of radioactive materials, potential for antibody cross-reactivity. | Potential for antibody cross-reactivity, matrix effects. | Requires expensive equipment, complex sample preparation. | Semi-quantitative without extensive controls, complex data analysis. |
Experimental Protocols
Radioimmunoassay (RIA) for this compound A
Principle: This competitive immunoassay relies on the competition between unlabeled this compound A in the sample and a fixed amount of radiolabeled this compound A for a limited number of anti-dynorphin A antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of this compound A in the sample.
Experimental Workflow:
Protocol:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in 10 volumes of ice-cold acidified methanol (B129727) (e.g., 90% methanol, 0.1 M HCl) to precipitate proteins and extract peptides.[4]
-
Centrifuge the homogenate at 14,000 x g for 25 minutes at 4°C.[4]
-
Collect the supernatant containing the this compound peptides.[4]
-
Dry the supernatant (e.g., using a vacuum concentrator) and reconstitute in RIA buffer.
-
-
Reagent Preparation:
-
Standards: Prepare a series of this compound A standards of known concentrations in RIA buffer.
-
Antibody: Dilute the primary anti-dynorphin A antibody to the working concentration specified by the manufacturer or determined by titration.
-
Tracer: Prepare the radiolabeled this compound A (e.g., ¹²⁵I-dynorphin A) at the appropriate concentration in RIA buffer.
-
-
Immunoassay:
-
To each assay tube, add the sample or standard, the diluted anti-dynorphin A antibody, and the radiolabeled this compound A tracer.
-
Incubate the mixture, typically overnight at 4°C, to allow for competitive binding to reach equilibrium.
-
Separate the antibody-bound tracer from the free tracer. This can be achieved by adding a precipitating reagent (e.g., a second antibody against the primary antibody's species and polyethylene (B3416737) glycol) followed by centrifugation.
-
Carefully decant the supernatant containing the free tracer.
-
-
Data Analysis:
-
Measure the radioactivity of the pellet (antibody-bound tracer) using a gamma counter.
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the this compound A standards.
-
Determine the concentration of this compound A in the samples by interpolating their percentage of bound radioactivity on the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound B
Principle: A sandwich ELISA is commonly used for peptide quantification. In this assay, a capture antibody specific for this compound B is coated onto the wells of a microplate. The sample containing this compound B is added, and the peptide is captured by the antibody. A second, detection antibody, which is typically biotinylated, binds to a different epitope on the captured this compound B. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is added, and the resulting color change is proportional to the amount of this compound B in the sample.
Experimental Workflow:
Protocol:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis. Determine the total protein concentration of the supernatant (e.g., using a BCA assay) for normalization of this compound levels.
-
-
ELISA Procedure (based on a typical sandwich ELISA kit protocol):
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound B overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add prepared standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for this compound B. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Reaction: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the concentrations of the this compound B standards.
-
Determine the concentration of this compound B in the samples by interpolating their absorbance values on the standard curve. Normalize the results to the total protein concentration of the sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Brain tissue extract is injected into an LC system, where different this compound peptides are separated based on their physicochemical properties. The separated peptides are then ionized and introduced into a mass spectrometer. In the first stage of mass analysis, a specific precursor ion (the intact peptide) is selected. This precursor ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second stage of mass analysis. This highly specific detection method allows for accurate quantification even in complex biological matrices.
Experimental Workflow:
Protocol:
-
Tissue Homogenization and Peptide Extraction:
-
Homogenize brain tissue in an appropriate extraction solvent, such as acidified methanol, to precipitate proteins and extract peptides.[4]
-
Centrifuge the homogenate and collect the supernatant.
-
For cleaner samples and to concentrate the peptides, perform solid-phase extraction (SPE) on the supernatant.
-
Elute the peptides from the SPE cartridge, dry down the eluate, and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column.
-
Separate the peptides using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometry:
-
The eluent from the LC is directed to an electrospray ionization (ESI) source, which generates charged peptide ions.
-
In the mass spectrometer, operate in Multiple Reaction Monitoring (MRM) mode.
-
For each this compound peptide of interest, define a precursor ion (the m/z of the intact peptide) and one or more product ions (the m/z of specific fragments).
-
The mass spectrometer will specifically monitor the transition from the precursor ion to the product ions for each this compound peptide.
-
-
-
Data Analysis:
-
Integrate the peak area of the MRM transition for each this compound peptide in the samples and standards.
-
Generate a standard curve by plotting the peak area against the concentration of the this compound standards.
-
Calculate the concentration of each this compound peptide in the samples based on the standard curve.
-
MALDI Imaging Mass Spectrometry
Principle: MALDI Imaging Mass Spectrometry allows for the visualization of the spatial distribution of molecules, including peptides like dynorphins, directly in thin sections of brain tissue. A tissue section is coated with a matrix that absorbs laser energy. A laser is fired at discrete spots across the tissue section, causing the desorption and ionization of molecules in that specific location. The mass-to-charge ratio of the ions is then measured by a mass spectrometer. By rastering the laser across the entire tissue section, a map of the distribution and relative abundance of different molecules can be generated.
Experimental Workflow:
Protocol:
-
Tissue Sectioning and Mounting:
-
Rapidly freeze the dissected brain tissue.
-
Using a cryostat, cut thin sections (typically 10-20 µm) of the brain tissue.
-
Thaw-mount the tissue sections onto a conductive glass slide suitable for MALDI analysis.
-
-
Matrix Application:
-
Apply a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) evenly over the tissue section. This can be done using a sprayer, spotter, or sublimation.
-
-
MALDI-MS Data Acquisition:
-
Place the slide in the MALDI mass spectrometer.
-
Define the area of the tissue to be analyzed.
-
The instrument's laser will be rastered across the defined area, acquiring a mass spectrum at each x,y coordinate.
-
-
Data Analysis:
-
The acquired data is a collection of mass spectra, each associated with a specific location on the tissue.
-
Specialized software is used to process this data and generate ion images. An ion image displays the intensity of a specific m/z value (corresponding to a particular this compound peptide) across the tissue section.
-
These images reveal the spatial distribution and relative abundance of the this compound peptides in different brain regions.
-
This compound Signaling Pathway
Dynorphins exert their primary effects by binding to the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The binding of this compound to KOR initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.
Pathway Description:
-
Receptor Binding and G-protein Activation: this compound binds to the KOR, causing a conformational change that activates the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gαi/o and Gβγ subunits.
-
Downstream Effects of G-protein Subunits:
-
The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels, reducing calcium influx.
-
-
Receptor Desensitization and Alternative Signaling:
-
G-protein-coupled receptor kinases (GRKs) phosphorylate the activated KOR.
-
This phosphorylation promotes the binding of β-arrestin to the receptor.
-
β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, p38, JNK).
-
-
Overall Effect: The combined effects of these signaling events are generally inhibitory, leading to a decrease in neuronal excitability and a reduction in neurotransmitter release.
References
- 1. Distribution of this compound and enkephalin peptides in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. health.csuohio.edu [health.csuohio.edu]
- 3. Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress [elifesciences.org]
- 4. Rat Brain Neuropeptidomics: Tissue Collection, Protease Inhibition, Neuropeptide Extraction, and Mass Spectrometrican Alysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dynorphin Radioimmunoassay in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dynorphins are a class of endogenous opioid peptides that play significant roles in pain modulation, addiction, mood regulation, and neuroendocrine function.[1][2] They exert their effects primarily through the kappa-opioid receptor (KOR), a G-protein-coupled receptor.[3][4] The quantitative measurement of dynorphin levels in plasma is crucial for understanding its physiological and pathological roles. However, due to their low concentrations and susceptibility to enzymatic degradation, accurate measurement requires a robust and sensitive method like radioimmunoassay (RIA).[5][6]
This document provides a detailed protocol for the determination of this compound in plasma samples using a competitive RIA. It covers sample collection, plasma extraction, assay procedure, and data analysis.
Principle of the Radioimmunoassay (RIA)
The this compound RIA is a competitive binding assay. The assay is based on the competition between a radiolabeled this compound peptide (tracer, e.g., ¹²⁵I-dynorphin) and the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific anti-dynorphin antibody.[7] As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled tracer that can bind to the antibody decreases. By separating the antibody-bound tracer from the free tracer and measuring the radioactivity of the bound fraction, a standard curve can be generated.[8] The concentration of this compound in unknown plasma samples is then determined by interpolating their results on this standard curve.[7]
Reagents and Materials
3.1 Materials Typically Supplied in a Commercial RIA Kit:
-
Anti-Dynorphin Antibody (Primary Antibody)
-
¹²⁵I-labeled this compound (Tracer)
-
This compound Standard
-
Assay Buffer (RIA Buffer)
-
Normal Rabbit Serum (NRS) or equivalent
-
Goat Anti-Rabbit IgG (GAR) or other precipitating reagent
-
Positive Control Sample
3.2 Materials Required but Not Provided:
-
For Sample Collection: Lavender Vacutainer tubes (containing EDTA).[7]
-
Protease Inhibitor: Aprotinin (B3435010) or a specialized blocking solution (e.g., 5% aqueous ZnSO₄ solution-acetonitrile-methanol; 5:3:2, v/v/v).[7][9]
-
For Plasma Extraction:
-
General Lab Equipment:
Experimental Protocols
Plasma Sample Collection and Preparation
Proper sample handling is critical to prevent the degradation of this compound peptides by peptidases present in the blood.[9]
-
Blood Collection: Collect whole blood into pre-chilled Lavender Vacutainer tubes containing EDTA.[7]
-
Inhibit Protease Activity: Immediately after collection, gently mix the blood. Transfer the blood to a centrifuge tube containing a protease inhibitor such as aprotinin (to a final concentration of 0.6 TIU/mL of blood).[7] Alternatively, transfer blood into a specialized blocking solution to inhibit peptidase activity.[9]
-
Centrifugation: Centrifuge the blood at 1600 x g for 15 minutes at 4°C.[7]
-
Plasma Collection: Carefully collect the supernatant (plasma) and transfer it to a clean tube.
-
Storage: Plasma samples should be stored at -70°C for long-term stability (up to one month).[7]
Plasma Extraction (Using C-18 Sep-Columns)
Extraction of peptides from plasma is strongly recommended to remove interfering substances.[5][7]
-
Column Preparation: Pre-treat a C-18 Sep-Column according to the manufacturer's instructions. This typically involves washing with a high-organic solvent (like Buffer B) followed by an aqueous, acidic solvent (like Buffer A).
-
Sample Acidification: Acidify the plasma sample by adding an equal volume of Buffer A (e.g., 1 mL of plasma + 1 mL of Buffer A). Mix and centrifuge at 6,000-17,000 x g for 20 minutes at 4°C to pellet precipitated proteins.[7]
-
Loading: Load the resulting supernatant onto the pre-treated C-18 column. Allow the sample to pass through the column slowly without applying pressure.[7]
-
Washing: Wash the column slowly with 3 mL of Buffer A, twice. Discard the wash.[7] This step removes salts and other hydrophilic impurities.
-
Elution: Elute the bound this compound peptides slowly with 3 mL of Buffer B into a clean polystyrene tube.[7]
-
Drying: Evaporate the eluant to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried peptide extract in a known volume of RIA Assay Buffer. The sample is now ready for the assay.
Radioimmunoassay Procedure
The assay requires careful planning, often involving two overnight incubations.[7] All standards, controls, and samples should be run in duplicate.
-
Assay Setup: Label tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, positive controls (PC), and unknown samples.
-
Pipetting Reagents:
-
Pipette Assay Buffer into the NSB and B₀ tubes.
-
Pipette the serially diluted standards into their respective tubes (see Table 1 for an example).
-
Pipette the reconstituted unknown samples and positive controls into their tubes.
-
Pipette ¹²⁵I-labeled this compound (tracer) into all tubes.
-
Pipette the primary Anti-Dynorphin Antibody into all tubes except TC and NSB.[7]
-
-
First Incubation: Vortex all tubes gently. Cover and incubate for 16-24 hours at 4°C.[7]
-
Formation of Precipitate: Add the precipitating reagents (e.g., Goat Anti-Rabbit IgG and Normal Rabbit Serum) to all tubes except TC.[7][8]
-
Second Incubation: Vortex and incubate for a second period (e.g., 20 minutes at 4°C or as recommended by the kit manufacturer).[8]
-
Separation:
-
Counting:
-
Carefully decant the supernatant from the pelleted tubes.
-
Count the radioactivity (counts per minute, CPM) of the pellets in a gamma counter. The TC tubes are counted without centrifugation or decanting.
-
Data Analysis
-
Calculate Average CPM: Average the duplicate CPM values for each standard, control, and sample.
-
Calculate Percent Bound (%B/B₀):
-
First, calculate the net CPM for each tube by subtracting the average NSB CPM.
-
Calculate the percentage of tracer bound for each standard, control, and sample relative to the maximum binding (B₀) using the formula: %B/B₀ = (Net CPM of Standard or Sample / Net CPM of B₀) * 100
-
-
Construct Standard Curve: Plot the %B/B₀ (Y-axis) against the corresponding this compound concentration (X-axis) for the standards on a log-linear or logit-log scale.
-
Determine Sample Concentration: Determine the concentration of this compound in the unknown samples by finding their %B/B₀ value on the standard curve and reading the corresponding concentration from the X-axis.
-
Final Calculation: Adjust the determined concentration for the dilution factor introduced during sample extraction and reconstitution.
Data Presentation
Quantitative data should be clearly structured. Below are examples of a typical standard curve preparation and reported assay performance characteristics.
Table 1: Example of a Standard Curve Dilution Series. This table outlines the preparation of standards for generating the binding curve.
| Tube ID | This compound Concentration (pg/mL) | Volume of Standard (µL) | Volume of Assay Buffer (µL) |
| B₀ | 0 | 0 | 100 |
| S1 | 10 | 100 of Stock | 0 |
| S2 | 20 | 100 of Stock | 0 |
| S3 | 50 | 100 of Stock | 0 |
| S4 | 100 | 100 of Stock | 0 |
| S5 | 200 | 100 of Stock | 0 |
| S6 | 500 | 100 of Stock | 0 |
| S7 | 1000 | 100 of Stock | 0 |
| S8 | 1280 | 100 of Stock | 0 |
Note: This is an example range. The actual range will depend on the specific kit used.[7]
Table 2: Performance Characteristics of a this compound A₁₋₁₃ HPLC/RIA Method. Data summarized from a published method to indicate typical assay performance.[9]
| Parameter | Dyn A₁₋₁₃ | Dyn A₂₋₁₃ | Dyn A₁₋₁₂ | Dyn A₂₋₁₂ |
| Limit of Detection (ng/mL) | 0.07 | 0.07 | 0.07 | 0.21 |
| Intra-day Variability (%) | 9 - 41 | 9 - 41 | 9 - 41 | 9 - 41 |
| Inter-day Variability (%) | 4 - 49 | 4 - 49 | 4 - 49 | 4 - 49 |
| Accuracy (%) | 86 - 132 | 86 - 132 | 86 - 132 | 72 - 129 |
Visualizations
This compound RIA Experimental Workflow
Caption: Workflow for this compound RIA in plasma samples.
This compound Signaling via the Kappa Opioid Receptor (KOR)
Caption: Primary signaling pathway of this compound via KOR.
References
- 1. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 'this compound' in plasma: enzymatic artifact and authentic immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. health.csuohio.edu [health.csuohio.edu]
- 7. phoenixbiotech.net [phoenixbiotech.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An HPLC/RIA method for this compound A1-13 and its main metabolites in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
Measuring Dynorphin Release In Vivo: An Application Note and Protocol for Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endogenous opioid system, particularly the dynorphin/kappa-opioid receptor (KOR) system, is a critical modulator of various physiological and pathological processes, including pain, mood, addiction, and stress responses.[1][2] Dynorphins, a class of opioid peptides, are the primary endogenous ligands for the KOR.[3] Understanding the dynamics of this compound release in specific brain regions is crucial for elucidating its role in these processes and for the development of novel therapeutics targeting the KOR system.
In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from discrete brain regions in awake, freely moving animals.[4][5] This method, coupled with highly sensitive analytical techniques, enables the measurement of basal and stimulated levels of neurotransmitters and neuropeptides, providing invaluable insights into neurochemical signaling in real-time.[6] However, measuring neuropeptides like this compound presents unique challenges due to their low extracellular concentrations (picomolar range), susceptibility to degradation, and relatively large size.[7][8]
This application note provides a comprehensive overview and detailed protocols for using in vivo microdialysis to measure this compound release. It covers probe selection, surgical procedures, sample collection, and analytical methods, along with data presentation and visualization of key pathways and workflows.
Principles of In Vivo Microdialysis for this compound Measurement
In vivo microdialysis involves the stereotaxic implantation of a microdialysis probe into a specific brain region of an anesthetized animal.[4][9] A guide cannula is often implanted in chronic studies to allow for the subsequent insertion of the probe in an awake animal.[10] The tip of the probe contains a semi-permeable membrane.[5] Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a slow, constant flow rate.[11] As the aCSF passes through the membrane, molecules from the extracellular fluid, including dynorphins, diffuse across the membrane down their concentration gradient and are collected in the outgoing perfusate (dialysate).[4] The collected dialysate can then be analyzed to quantify the concentration of this compound.
Key considerations for this compound microdialysis include:
-
Probe Selection : Due to the relatively large size of this compound peptides, probes with a high molecular weight cut-off (MWCO) membrane (e.g., 20 kDa or higher) are recommended to ensure adequate recovery.[7][12] The length of the membrane should be appropriate for the target brain region.[11]
-
Flow Rate : Slower perfusion rates (e.g., 0.2-1.5 µL/min) generally result in higher recovery of analytes, as this allows more time for diffusion to occur.[7][13]
-
Sample Stability : Neuropeptides in dialysate are prone to rapid degradation.[7] To prevent this, samples should be collected in refrigerated fraction collectors and immediately acidified (e.g., with acetic acid) and frozen at -80°C until analysis.[7]
Experimental Protocols
I. Surgical Implantation of Guide Cannula (Chronic Studies)
This protocol is adapted for stereotaxic surgery in rodents. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee guidelines.
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Heating pad
-
Surgical tools (scalpel, forceps, hemostats, drill)
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
Analgesics
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus. Ensure the head is level.[9][14]
-
Maintain the animal's body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface of any connective tissue.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., nucleus accumbens, central amygdala).[9][15]
-
Drill small holes in the skull for the guide cannula and anchor screws.
-
Slowly lower the guide cannula to the predetermined coordinates.[14]
-
Secure the guide cannula to the skull using dental cement and anchor screws.[14]
-
Insert a dummy cannula into the guide to keep it patent.
-
Suture the scalp incision and administer post-operative analgesics.
-
Allow the animal to recover for at least one week before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
Materials:
-
Animal with implanted guide cannula
-
Microdialysis probe (high MWCO)
-
Syringe pump and gastight syringes
-
Peristaltic pump (for push-pull systems)[11]
-
Artificial cerebrospinal fluid (aCSF)
-
Tubing (e.g., FEP or PEEK)
-
Fraction collector (refrigerated)[16]
-
Collection vials with acidification solution (e.g., acetic acid)
Procedure:
-
Gently restrain the awake, freely moving animal and remove the dummy cannula from the guide.
-
Slowly insert the microdialysis probe into the guide cannula and secure it.[4][17]
-
Connect the probe inlet tubing to a syringe pump containing aCSF.
-
For push-pull systems, connect the outlet tubing to a peristaltic pump.[11]
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.8-1.5 µL/min).[13][18]
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline.
-
Collect dialysate samples at regular intervals (e.g., 15-30 minutes) into vials in a refrigerated fraction collector.[13][18]
-
For stimulation studies, administer the stimulus (e.g., intraperitoneal injection of a drug, application of a stressor, or optogenetic stimulation) after collecting stable baseline samples.[13][18]
-
Continue collecting samples throughout the stimulation and post-stimulation periods.
-
At the end of the experiment, remove the probe and euthanize the animal.
-
Perfuse the brain and perform histological verification of the probe placement.
III. Sample Analysis: Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying neuropeptides in microdialysis samples.[7][19]
Materials:
-
Dialysate samples
-
This compound antibody (specific for the this compound fragment of interest, e.g., this compound A(1-8))
-
Radiolabeled this compound (e.g., ¹²⁵I-labeled)
-
Standard this compound peptide
-
Assay buffer
-
Precipitating reagent (e.g., second antibody and polyethylene (B3416737) glycol)
-
Gamma counter
Procedure:
-
Prepare a standard curve using known concentrations of the this compound peptide.
-
In assay tubes, add the dialysate sample or standard.
-
Add a fixed amount of the specific this compound antibody to each tube.
-
Add a fixed amount of radiolabeled this compound to each tube.
-
Incubate the tubes to allow for competitive binding between the labeled and unlabeled this compound for the antibody.
-
Precipitate the antibody-bound this compound using a precipitating reagent.
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.
-
Calculate the this compound concentration in the samples by comparing their radioactivity to the standard curve. The detection limit for some neuropeptide RIAs can be as low as 0.1 fmol per sample.[19]
IV. Sample Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity and the ability to measure multiple peptides simultaneously.[6][20]
Materials:
-
Dialysate samples
-
LC-MS system (e.g., capillary LC coupled to a tandem mass spectrometer)
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water and methanol (B129727) with acetic acid)[7]
-
Internal standard (e.g., stable isotope-labeled this compound)[18]
Procedure:
-
Add a known concentration of the internal standard to each dialysate sample.[18]
-
Inject the sample onto the LC system.
-
Separate the peptides on the analytical column using a gradient of mobile phases.[7]
-
The eluting peptides are ionized and detected by the mass spectrometer.
-
Identify this compound based on its specific mass-to-charge ratio and fragmentation pattern.
-
Quantify the amount of this compound by comparing the peak area of the endogenous peptide to that of the internal standard.
-
LC-MS methods can achieve limits of detection in the low picomolar range.[7][20]
Data Presentation
The following table summarizes representative quantitative data for this compound release measured by in vivo microdialysis from published studies.
| Animal Model | Brain Region | Stimulus | Analytical Method | Basal Level (fmol/fraction) | Stimulated Level (% of Baseline) | Reference |
| Sprague-Dawley Rat | Nucleus Accumbens Shell | 1.6 g/kg Ethanol (i.p.) | Radioimmunoassay | Not explicitly stated, but detectable | ~150% | [13][21] |
| Sprague-Dawley Rat | Nucleus Accumbens Shell | 3.2 g/kg Ethanol (i.p.) | Radioimmunoassay | Not explicitly stated, but detectable | ~250% | [13][21] |
| Sprague-Dawley Rat | Neostriatum | 100 mM K+ | Radioimmunoassay | ~0.5 | ~400% | [22] |
| Sprague-Dawley Rat | Substantia Nigra | 100 mM K+ | Radioimmunoassay | ~0.3 | ~350% | [22] |
| C57BL/6J Mouse | Ventral Nucleus Accumbens Shell | Optogenetic Stimulation | nLC-MS | Detectable | Significantly increased vs. baseline | [18] |
Note: Basal levels are often at or near the limit of detection and may not always be reported as absolute concentrations. Data are often presented as a percentage change from baseline.
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: this compound binding to the KOR activates Gi/o proteins, leading to multiple downstream effects.
In Vivo Microdialysis Experimental Workflow
Caption: Workflow for measuring this compound release using in vivo microdialysis.
Conclusion
In vivo microdialysis is an indispensable tool for investigating the dynamics of this compound release in the brain.[22] Despite the technical challenges associated with measuring low concentrations of neuropeptides, careful experimental design, appropriate probe selection, and the use of highly sensitive analytical methods can yield reliable and valuable data.[7] The protocols and information provided in this application note offer a comprehensive guide for researchers aiming to employ this powerful technique to explore the role of the this compound/KOR system in health and disease.
References
- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ Opioid Receptor Antagonism and Prothis compound Gene Disruption Block Stress-Induced Behavioral Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges and new opportunities for detecting endogenous opioid peptides in reward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 12. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A microdialysis profile of this compound A(1-8) release in the rat nucleus accumbens following alcohol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. This compound-kappa opioid receptor activity in the central amygdala modulates binge-like alcohol drinking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AtmosLM™ - In Vivo Neuropeptide Microdialysis | Amuza Inc [amuzainc.com]
- 17. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 18. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
- 19. Microdialysis combined with a sensitive radioimmunoassay. A technique for studying in vivo release of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The striatonigral this compound pathway of the rat studied with in vivo microdialysis--I. Effects of K(+)-depolarization, lesions and peptidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Dynorphin A in the Spinal Cord
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunohistochemical (IHC) detection of Dynorphin A in spinal cord tissue. The protocol is compiled from established methodologies to ensure reliable and reproducible results. Additionally, this guide includes quantitative data summaries and visual diagrams of the experimental workflow and the relevant signaling pathway.
Introduction
This compound A is an endogenous opioid peptide derived from the precursor protein prothis compound.[1][2] In the spinal cord, this compound A plays a complex role in nociception, capable of producing both analgesic and pronociceptive effects.[3][4][5] Its signaling is primarily mediated through the kappa-opioid receptor (KOR), but non-opioid actions involving the NMDA and bradykinin (B550075) receptors have also been identified.[3][4][5] Upregulation of this compound in the spinal cord is associated with chronic pain states, making its detection and localization critical for pain research and the development of novel analgesics.[4][6][7] Immunohistochemistry is a powerful technique to visualize the distribution of this compound A within the cellular landscape of the spinal cord.
Data Presentation
The following tables summarize key quantitative parameters for the immunohistochemical staining of this compound A in the spinal cord, compiled from various successful studies.
Table 1: Primary Antibody Parameters
| Target | Host Species | Dilution Range | Supplier (Example) | Reference |
| Prothis compound | Guinea Pig | 1:1,000 - 1:40,000 | Neuromics (GP10110) | [1][2][8] |
| This compound A | Rabbit | 1:500 - 1:2,000 | Peninsula (T-4268), Abcam (ab319045) | [1] |
Table 2: Tissue Preparation and Sectioning
| Parameter | Specification | Reference |
| Fixation | 4% Paraformaldehyde (PFA) in PB | [9][10] |
| Post-fixation | 2 hours at room temperature | [10] |
| Cryoprotection | 30% Sucrose (B13894) in PBS | [9][10] |
| Sectioning Method | Cryostat | [8][9] |
| Section Thickness | 14 µm - 40 µm | [1][8][10] |
Experimental Protocols
This section details a comprehensive protocol for both chromogenic and fluorescent immunohistochemistry for this compound A in spinal cord tissue.
I. Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the animal (e.g., mouse, rat) according to approved institutional guidelines.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to clear the blood, followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate (B84403) buffer (PB, pH 7.4).[9][10]
-
Dissect the spinal cord and post-fix in 4% PFA for 2-4 hours at 4°C.[10]
-
-
Cryoprotection:
-
Sectioning:
II. Immunohistochemical Staining
-
Antigen Retrieval (Optional but Recommended):
-
For optimal results, perform heat-induced epitope retrieval (HIER).[11][12]
-
Immerse slides in a 10 mM sodium citrate (B86180) buffer (pH 8.7-9.0) and heat in a water bath at 80°C for 20 minutes.[1][11]
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Wash sections three times for 5 minutes each in PBS.
-
Incubate sections in a blocking solution (e.g., 10% normal serum of the secondary antibody host species, 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to block non-specific binding sites.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., guinea pig anti-prothis compound or rabbit anti-dynorphin A) in the blocking solution at the optimized concentration (see Table 1).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[1]
-
-
Secondary Antibody Incubation and Detection:
-
For Chromogenic Detection (e.g., DAB):
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-guinea pig or goat anti-rabbit IgG) for 1-2 hours at room temperature.[8]
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit) for 1 hour at room temperature.[8]
-
Wash sections three times for 10 minutes each in PBS.
-
Develop the signal with a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.[8][13]
-
Rinse slides in distilled water.
-
-
For Fluorescent Detection:
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-guinea pig or Alexa Fluor 594 goat anti-rabbit) for 1-2 hours at room temperature, protected from light.
-
Wash sections three times for 10 minutes each in PBS, protected from light.
-
-
-
Counterstaining and Mounting:
-
For Chromogenic Detection:
-
Counterstain with a suitable nuclear stain (e.g., Hematoxylin) if desired.[13]
-
Dehydrate the sections through a graded series of ethanol (B145695) and clear in xylene or a xylene substitute.[13]
-
Coverslip with a permanent mounting medium.
-
-
For Fluorescent Detection:
-
Counterstain with a nuclear stain such as DAPI.
-
Coverslip with an aqueous mounting medium containing an anti-fade reagent.
-
-
-
Controls:
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use tissue known to express this compound A.
-
Pre-adsorption Control: Incubate the primary antibody with an excess of the immunizing peptide before application to the tissue section to confirm antibody specificity.[14]
-
Mandatory Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound A detection in the spinal cord.
This compound A Signaling in the Spinal Cord
Caption: Dual signaling pathways of this compound A in the spinal cord.
References
- 1. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prothis compound (DYN) antibody [neuromics.com]
- 3. Spinally administered this compound A produces long-lasting allodynia: involvement of NMDA but not opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Enkephalin Opioid Peptides and Transcripts in Spinal Cord and Dorsal Root Ganglion During Peripheral Inflammatory Hyperalgesia and Allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Role of Spinal this compound in Chronic Pain, a Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pronociceptive Actions of this compound Maintain Chronic Neuropathic Pain | Journal of Neuroscience [jneurosci.org]
- 9. Spinal cord from body donors is suitable for multicolor immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-nucleus characterization of adult mouse spinal this compound-lineage cells and identification of persistent transcriptional effects of neonatal hindpaw incision - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Protocol for Immunohistochemistry on Mouse Spine - IHC WORLD [ihcworld.com]
- 14. Enkephalins, dynorphins and β-endorphin in the rat dorsal horn: an immunofluorescence colocalization study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dynorphin Receptor Binding Assay Using [3H]U-69,593
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynorphin/kappa-opioid receptor (KOR) system is a critical modulator of a variety of physiological and pathological processes, including pain, mood, addiction, and depression.[1][2][3] The KOR is the endogenous receptor for this compound peptides.[4][5] Understanding the binding of novel ligands to the KOR is a crucial step in the development of new therapeutics targeting this system.[2] U-69,593 is a potent and highly selective agonist for the κ1-opioid receptor subtype.[6] Its tritiated form, [3H]U-69,593, is a widely used radioligand for in vitro binding assays to characterize the affinity and selectivity of unlabeled compounds for the KOR.[7][8]
These application notes provide detailed protocols for conducting saturation and competition binding assays using [3H]U-69,593 with brain tissue homogenates.
Key Concepts in Radioligand Binding Assays
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and its receptor.[9][10] The two primary types of assays described here are:
-
Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which reflects the receptor density.[10][11]
-
Competition Assays: These assays measure the ability of an unlabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor. The data are used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity.[9][10][12]
Experimental Protocols
Materials and Reagents
-
[3H]U-69,593 (Specific Activity: 40-60 Ci/mmol)
-
Unlabeled U-69,593 (for non-specific binding determination)
-
Brain Tissue: Guinea pig, rat, or mouse brain membranes are commonly used as they have a suitable density of KORs.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 25°C
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/C)
-
Polypropylene Assay Tubes
-
Homogenizer
-
Centrifuge
-
Filtration Manifold
-
Liquid Scintillation Counter
Preparation of Brain Membranes
-
Euthanize the animal (e.g., guinea pig) and rapidly dissect the brain on ice.
-
Homogenize the brain tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 48,000 x g for 10-15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer.
-
Repeat the centrifugation and resuspension step two more times.
-
After the final wash, resuspend the pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Saturation Binding Assay Protocol
-
Assay Setup: Prepare a series of assay tubes for total binding and non-specific binding (NSB).
-
Radioligand Dilutions: Prepare serial dilutions of [3H]U-69,593 in assay buffer to achieve a final concentration range of approximately 0.1 to 20 nM.
-
Total Binding: To the total binding tubes, add:
-
100 µL of the appropriate [3H]U-69,593 dilution.
-
100 µL of assay buffer.
-
800 µL of the brain membrane preparation (typically 50-200 µg of protein).
-
-
Non-Specific Binding (NSB): To the NSB tubes, add:
-
100 µL of the appropriate [3H]U-69,593 dilution.
-
100 µL of a high concentration of unlabeled U-69,593 (e.g., 10 µM final concentration).
-
800 µL of the brain membrane preparation.
-
-
Incubation: Incubate all tubes at 25°C for 60-120 minutes to reach equilibrium.[13]
-
Filtration: Rapidly terminate the assay by filtering the contents of each tube through glass fiber filters under vacuum.
-
Washing: Immediately wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of [3H]U-69,593.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Competition Binding Assay Protocol
-
Assay Setup: Prepare assay tubes for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Test Compound Dilutions: Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Assay Incubation:
-
Total Binding Tubes: Add 100 µL of assay buffer, 100 µL of [3H]U-69,593 (at a fixed concentration, typically near its Kd), and 800 µL of the brain membrane preparation.
-
NSB Tubes: Add 100 µL of a high concentration of unlabeled U-69,593 (e.g., 10 µM), 100 µL of [3H]U-69,593, and 800 µL of the brain membrane preparation.
-
Competition Tubes: Add 100 µL of the respective test compound dilution, 100 µL of [3H]U-69,593, and 800 µL of the brain membrane preparation.
-
-
Incubation: Incubate all tubes at 25°C for 60-120 minutes.
-
Filtration and Counting: Follow the same filtration, washing, and counting steps as described in the saturation assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from saturation experiments.[12]
-
Data Presentation
[3H]U-69,593 Binding Parameters (Saturation Analysis)
| Brain Region/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Guinea Pig Brain | ~3 | - | [7] |
| Rat Brain | - | - | [8] |
| Guinea Pig Spinal Cord | 3.31 | 2.00 (pmol/g tissue) | [14] |
| COS-7 cells expressing nKOR | 1.514 | - | [15] |
Competitive Binding Affinities (Ki) of Various Ligands at the Kappa-Opioid Receptor
| Compound | Ki (nM) | Receptor Source | Reference |
| U-69,593 | 0.97 | Guinea Pig Brain | [16] |
| This compound A | High Affinity | Rat Brain | [8] |
| Bremazocine | 1.06 | Guinea Pig Cerebellum | [16] |
| Nor-binaltorphimine | High Affinity | Rat Brain | [8] |
| U-50,488 | High Affinity | Rat Brain | [8] |
| Compound A (antagonist) | 1350 | CHO-hKOR cells | [13] |
Visualizations
Experimental Workflow for [3H]U-69,593 Radioligand Binding Assay```dot
Simplified Kappa-Opioid Receptor Signaling Pathway
Caption: Key signaling pathways activated by the kappa-opioid receptor.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 4. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 5. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U-69,593 - Wikipedia [en.wikipedia.org]
- 7. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity of drugs and peptides for U-69,593-sensitive and -insensitive kappa opiate binding sites: the U-69,593-insensitive site appears to be the beta endorphin-specific epsilon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative analysis of multiple kappa-opioid receptors by selective and nonselective ligand binding in guinea pig spinal cord: resolution of high and low affinity states of the kappa 2 receptors by a computerized model-fitting technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. U69593 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Optogenetic Stimulation of Dynorphin Neurons In Vivo
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the in vivo optogenetic stimulation of dynorphin neurons, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.
Introduction
The this compound/kappa opioid receptor (KOR) system is a critical neuromodulatory pathway implicated in a wide range of behaviors and pathological states, including stress, depression, anxiety, addiction, and pain.[1][2][3][4] Dynorphins, the endogenous ligands for the KOR, are opioid peptides that typically produce aversive and dysphoric states upon release.[2][5] Optogenetics provides a powerful tool to dissect the precise function of this compound-releasing neurons in specific neural circuits with high spatiotemporal resolution.[6] By expressing light-sensitive ion channels like Channelrhodopsin-2 (ChR2) in genetically defined this compound neurons, researchers can precisely control their activity in vivo and observe the downstream effects on signaling, neural circuits, and behavior.[1][7][8]
These application notes provide an overview of the key methodologies and expected outcomes for the optogenetic stimulation of this compound neurons in various brain regions. The accompanying protocols offer step-by-step guidance for researchers aiming to implement these techniques in their own laboratories.
Key Brain Circuits and Behavioral Implications
Optogenetic studies have revealed the functional significance of this compound neuron activity in several key brain circuits:
-
Dorsal Raphe Nucleus (DRN) to Ventral Tegmental Area (VTA): this compound neurons in the DRN project to the VTA, where they modulate dopamine (B1211576) neuron activity.[1][2] Optogenetic stimulation of this pathway has been shown to activate KORs in the VTA and can potentiate the rewarding effects of drugs like cocaine, particularly in the context of stress.[1][2][9]
-
Nucleus Accumbens (NAc): The NAc contains distinct subpopulations of this compound neurons that drive opposing behaviors.[5][10] Stimulation of dynorphinergic cells in the ventral NAc shell induces aversion, while activation of those in the dorsal NAc shell can be rewarding.[5][10] This highlights the importance of precise anatomical targeting in these experiments.
-
Prefrontal Cortex (PFC): Endogenous this compound release in the PFC, which can be mimicked by optogenetic stimulation of PFC this compound neurons, has been shown to disrupt cognitive functions such as working memory.[7]
-
Ventral Pallidum (VP): this compound released from NAc projections to the VP can modulate reward-seeking behaviors by controlling a disinhibitory circuit that ultimately influences cholinergic signaling in the basolateral amygdala.[11]
Data Presentation
The following tables summarize quantitative data from key studies involving the optogenetic stimulation of this compound neurons.
Table 1: Behavioral Outcomes of Optogenetic this compound Neuron Stimulation
| Brain Region | Stimulation Parameters | Behavioral Assay | Outcome | Reference |
| Dorsal Raphe Nucleus (DRN) | 473 nm, 10 mW, 20 Hz, 5s on/5s off | Conditioned Place Preference (Cocaine) | Potentiation of cocaine CPP | [1] |
| Ventral NAc Shell | Not specified | Conditioned and Real-Time Place Aversion | Robust aversive behavior | [5] |
| Dorsal NAc Shell | Not specified | Place Preference | KOR-mediated place preference | [5] |
| Dorsomedial Striatum (DMS) | Not specified | Operant Behavior (Goal-Directed) | Sufficient for goal-directed behavior | [8][12] |
| Prefrontal Cortex (PFC) | Not specified | Delayed Alternation Task | Disrupted performance | [7] |
Table 2: Molecular and Cellular Outcomes of Optogenetic this compound Neuron Stimulation
| Brain Region of Stimulation | Target Region for Measurement | Assay | Outcome | Reference |
| Dorsal Raphe Nucleus (DRN) | Ventral Tegmental Area (VTA) | KOR Phosphorylation (KORp) | Significant increase in KORp immunoreactivity | [1][2] |
| Prefrontal Cortex (PFC) | Prefrontal Cortex (PFC) | KOR Phosphorylation (KORp) | Significant increase in KORp immunoreactivity | [7][13] |
| Ventral NAc Shell | Ventral NAc Shell | In Vivo Microdialysis with Mass Spectrometry | Increased this compound A(1-8) release | [14] |
| Dorsal NAc Shell | Dorsal NAc Shell | In Vivo Microdialysis with Mass Spectrometry | Increased this compound A(1-8) release (less than ventral NAc shell) | [14] |
| NAc Pdyn Terminals | Ventral Pallidum (VP) | In Vivo Electrophysiology | Decreased firing and hyperpolarization of putative GABAergic neurons | [11] |
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor (KOR) Signaling Pathway
Optogenetic stimulation of this compound neurons leads to the release of this compound peptides, which then bind to and activate KORs on target neurons. KORs are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[15][16] This initiates a signaling cascade that generally leads to neuronal inhibition.[17]
Caption: KOR signaling cascade initiated by optogenetically-evoked this compound release.
General Experimental Workflow
The following diagram outlines the typical workflow for an in vivo optogenetics experiment targeting this compound neurons.
Caption: A typical experimental workflow for in vivo optogenetics of this compound neurons.
Experimental Protocols
Protocol 1: Stereotaxic Virus Injection and Optic Fiber Implantation
This protocol describes the surgical procedure for delivering a Cre-dependent adeno-associated virus (AAV) to express ChR2 in this compound neurons and implanting an optic fiber for light delivery.
Materials:
-
Pdyn-Cre transgenic mice
-
AAV5-DIO-ChR2-eYFP (or similar Cre-dependent excitatory opsin)
-
Stereotaxic apparatus
-
Anesthesia machine (isoflurane)
-
Surgical tools (scalpel, forceps, drill)
-
Nanoinjector system with glass micropipettes
-
Optic fiber cannulae (e.g., 200 µm core diameter)
-
Dental cement
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia and Mounting: Anesthetize the Pdyn-Cre mouse with isoflurane (B1672236) (1-2% in oxygen) and mount it in the stereotaxic frame. Ensure the skull is level.
-
Craniotomy: Make a midline incision in the scalp to expose the skull. Use a dental drill to create a small craniotomy over the target brain region (e.g., for DRN: AP -4.5 mm, ML -1.09 mm from bregma, with a 20° angle).[1]
-
Virus Injection:
-
Lower a glass micropipette filled with AAV5-DIO-ChR2-eYFP to the target coordinates (e.g., for DRN: DV -3.19 mm from the brain surface).[1]
-
Infuse the virus (e.g., 0.5 µL) at a slow rate (e.g., 100 nL/min) to minimize tissue damage.
-
Leave the pipette in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.
-
-
Optic Fiber Implantation:
-
Lower the optic fiber cannula to a position just dorsal to the injection site (e.g., 0.2 mm above).
-
Secure the cannula to the skull using dental cement.
-
-
Post-operative Care: Suture the scalp incision. Administer analgesics and monitor the animal during recovery. Allow at least 4 weeks for viral expression and recovery before behavioral experiments.[1]
Protocol 2: In Vivo Optogenetic Stimulation and Behavioral Testing
This protocol outlines the general procedure for optogenetic stimulation during a behavioral assay. The example provided is for a place preference/aversion test.
Materials:
-
Surgically prepared mouse (from Protocol 1)
-
Behavioral testing apparatus (e.g., two-chamber place preference box)
-
Laser source (e.g., 473 nm) coupled to a fiber optic patch cord
-
Rotary joint to allow free movement of the animal
-
Video tracking software
Procedure:
-
Habituation: Handle the mouse and habituate it to the testing room and connection to the patch cord for several days prior to testing.
-
Pre-Test (Baseline Preference):
-
Place the mouse in the two-chamber apparatus and allow it to freely explore for a set duration (e.g., 15-20 minutes).
-
Record the time spent in each chamber to determine any baseline preference.
-
-
Conditioning Sessions:
-
Confine the mouse to one chamber and pair its presence with optogenetic stimulation (e.g., 473 nm, 10 mW, 20 Hz, 5s on/5s off for DRN stimulation).[1]
-
On a separate day or in a separate session, confine the mouse to the other chamber without stimulation. The order of pairing should be counterbalanced across animals.
-
-
Post-Test (Conditioned Preference/Aversion):
-
The day after the final conditioning session, place the mouse back in the apparatus with free access to both chambers (no stimulation).
-
Record the time spent in each chamber for the same duration as the pre-test.
-
-
Data Analysis: Calculate a preference score (time in stimulation-paired chamber post-test minus time in stimulation-paired chamber pre-test). A positive score indicates preference, while a negative score indicates aversion.
Protocol 3: Post-mortem Histological Verification
This protocol is essential for confirming the correct viral expression and optic fiber placement.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Vibratome or cryostat
-
Microscope slides
-
Fluorescence microscope
-
DAPI stain (optional)
Procedure:
-
Perfusion and Fixation: Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Brain Extraction and Post-fixation: Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Sectioning: Transfer the brain to a sucrose (B13894) solution (e.g., 30% in PBS) for cryoprotection. Section the brain into coronal slices (e.g., 30-40 µm) using a vibratome or cryostat.
-
Mounting and Imaging: Mount the sections on microscope slides. Use a fluorescence microscope to visualize the eYFP signal from the ChR2 construct to confirm expression in the target region. The track from the optic fiber should also be visible. DAPI can be used to counterstain cell nuclei.
Conclusion
The optogenetic stimulation of this compound neurons in vivo is a powerful technique for elucidating the role of the this compound/KOR system in complex behaviors and neural circuit function. The protocols and data presented here provide a foundation for researchers to design and execute well-controlled experiments in this area. Careful attention to surgical technique, appropriate behavioral paradigms, and thorough histological verification are critical for obtaining reliable and interpretable results. These studies are crucial for advancing our understanding of a neuromodulatory system central to numerous neuropsychiatric disorders and for identifying novel therapeutic targets.
References
- 1. Optogenetic stimulation of dynorphinergic neurons within the dorsal raphe activate kappa opioid receptors in the ventral tegmental area and ablation of dorsal raphe prothis compound or kappa receptors in dopamine neurons blocks stress potentiation of cocaine reward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ Opioid Receptor-Dynorphin Signaling in the Central Amygdala Regulates Conditioned Threat Discrimination and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholarly Article or Book Chapter | Distinct Subpopulations of Nucleus Accumbens this compound Neurons Drive Aversion and Reward | ID: vx021p22b | Carolina Digital Repository [cdr.lib.unc.edu]
- 6. Targeted optogenetic stimulation and recording of neurons in vivo using cell-type-specific expression of Channelrhodopsin-2 [dspace.mit.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Optogenetic stimulation of dynorphinergic neurons within the dorsal raphe activate kappa opioid receptors in the ventral tegmental area and ablation of dorsal raphe prothis compound or kappa receptors in dopamine neurons blocks stress potentiation of cocaine reward. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Distinct Subpopulations of Nucleus Accumbens this compound Neurons Drive Aversion and Reward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Release of endogenous this compound opioids in the prefrontal cortex disrupts cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
- 15. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Editorial: Kappa opioid receptors revealed: Disentangling the pharmacology to open up new therapeutic strategies [frontiersin.org]
Application Notes and Protocols for Prodynorphin Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the creation and utilization of prodynorphin knockout (Pdyn-KO) mouse models. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to facilitate research in areas such as pain, addiction, anxiety, and neurodegenerative disorders.
Application Notes
Prothis compound, the precursor protein for a class of endogenous opioid peptides known as dynorphins, plays a crucial role in modulating a wide range of physiological and pathological processes. Dynorphins are the primary endogenous ligands for the kappa opioid receptor (KOR), and their interaction is implicated in pain perception, mood regulation, stress responses, and the rewarding effects of drugs of abuse.[1][2] The generation of mouse models lacking a functional prothis compound gene (Pdyn-KO) has been instrumental in dissecting the specific roles of the this compound/KOR system.[2][3]
Key Research Applications:
-
Anxiety and Depression: Pdyn-KO mice consistently exhibit an anxiolytic-like phenotype, showing reduced anxiety-related behaviors in various tests.[1][4] This makes them a valuable tool for investigating the neurobiological underpinnings of anxiety disorders and for screening potential anxiolytic drugs.
-
Pain and Analgesia: The role of the this compound system in pain is complex. While dynorphins can have analgesic effects, under certain conditions, they may also contribute to the development of chronic pain states.[5][6] Pdyn-KO mice are utilized to explore these dual roles and to identify novel therapeutic targets for pain management.
-
Addiction and Reward: The this compound/KOR system is a critical negative regulator of the brain's reward circuitry, particularly dopamine (B1211576) signaling.[7][8] Pdyn-KO mice are employed to study how the absence of dynorphins affects the rewarding and reinforcing properties of drugs of abuse, as well as stress-induced relapse.[9]
-
Neurodegenerative and Age-Related Cognitive Decline: Emerging evidence suggests that prothis compound expression increases with age and may contribute to cognitive impairments.[10] Pdyn-KO mice serve as a model to investigate the mechanisms by which dynorphins influence age-related changes in synaptic plasticity and memory.[10]
-
Threat Generalization and Stress-Coping: Pdyn-KO mice have been used to understand how the this compound/KOR system, particularly in brain regions like the ventral tegmental area (VTA), contributes to the generalization of fear responses after a traumatic event.[11] These models are crucial for research into post-traumatic stress disorder (PTSD) and other stress-related psychiatric conditions.
Quantitative Data Summary
The following tables summarize quantitative data from behavioral studies comparing Pdyn-KO mice with their wild-type (WT) littermates.
Table 1: Anxiety-Related Behaviors
| Behavioral Test | Parameter | Wild-Type (WT) | Pdyn-KO | Percentage Change | Reference |
| Open Field Test | Time in Center | ~100% | ~200% | ~100% increase | [1] |
| Distance in Center | ~100% | ~200% | ~100% increase | [1] | |
| Center Entries | ~100% | ~200% | ~100% increase | [1] | |
| Elevated Plus Maze | Time on Open Arms | ~100% | ~300% | ~200% increase | [1] |
| Visits to Open Arms | ~100% | ~200% | ~100% increase | [1] | |
| Light-Dark Test | Time in Light Area | ~100% | ~130% | ~30% increase | [1] |
| Entries to Light Area | ~100% | ~130% | ~30% increase | [1] |
Table 2: Stress and Depressive-Like Behaviors
| Behavioral Test | Parameter | Wild-Type (WT) | Pdyn-KO | Finding | Reference |
| Forced Swim Test | Immobility Time (Day 2) | Increased | No significant increase | Pdyn-KO mice do not show stress-induced increases in immobility. | [9] |
| Tail Suspension Test | Immobility Time (with meloxicam) | 148 ± 10.0 s | 117 ± 10.2 s | Significantly less immobility in Pdyn-KO mice. | [4] |
| Stress-Induced Analgesia | Tail Withdrawal Latency | Increased post-stress | No significant increase | Pdyn-KO mice lack stress-induced analgesia. | [9] |
Table 3: Physiological and Neurochemical Changes
| Parameter | Brain Region/Sample | Wild-Type (WT) | Pdyn-KO | Percentage Change | Reference |
| CRH mRNA Expression | Paraventricular Nucleus (PVN) | ~100% | ~70% | ~30% reduction | [4] |
| Central Amygdala | ~100% | ~70% | ~30% reduction | [4] | |
| Corticosterone Serum Levels | Basal | ~100% | ~60-70% | ~30-40% decrease | [4] |
Experimental Protocols
I. Generation of Prothis compound Knockout Mice
Pdyn-KO mice are typically generated using gene targeting in embryonic stem (ES) cells. The most common strategy involves the targeted deletion of the coding exons of the prothis compound gene.[3] While specific details of the original generation may vary, the general workflow is outlined below.
II. Genotyping Protocol by PCR
Genotyping is essential to distinguish between wild-type (Pdyn+/+), heterozygous (Pdyn+/-), and knockout (Pdyn-/-) mice. This is typically achieved by Polymerase Chain Reaction (PCR) analysis of genomic DNA isolated from tail biopsies.[3][9]
1. DNA Extraction:
-
Obtain a small tail biopsy (~2 mm) from each mouse.
-
Digest the tissue overnight at 55°C in a lysis buffer containing Proteinase K.
-
Inactivate Proteinase K by heating at 95°C for 10 minutes.
-
Centrifuge to pellet debris and use the supernatant containing genomic DNA for PCR.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and primers.
-
A three-primer strategy is often used: one forward primer common to both WT and knockout alleles, one reverse primer specific to the WT allele, and one reverse primer specific to the knockout construct (e.g., targeting a neomycin resistance cassette).
-
PCR Cycling Parameters (Example): [3]
-
Initial denaturation: 94°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 65°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5 minutes.
-
3. Gel Electrophoresis:
-
Run the PCR products on a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).[3]
-
Visualize the DNA bands under UV light.
-
The expected band sizes will differentiate the genotypes:
-
WT (Pdyn+/+): A single band corresponding to the wild-type allele.
-
Heterozygous (Pdyn+/-): Two bands, one for the WT allele and one for the KO allele.
-
Knockout (Pdyn-/-): A single band corresponding to the knockout allele.
-
III. Behavioral Assay Protocols
All behavioral testing should be conducted during the light phase of the light/dark cycle, and mice should be habituated to the testing room for at least one hour prior to the experiment.[11]
1. Open Field Test:
-
Purpose: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40x40 cm) with the floor divided into a central zone and a peripheral zone.
-
Procedure:
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set duration (e.g., 10-30 minutes).
-
An automated tracking system records parameters such as total distance traveled, distance in the center, time spent in the center, and number of entries into the center zone.[1]
-
-
Interpretation: Pdyn-KO mice typically spend more time and travel a greater distance in the center zone, indicating reduced anxiety.[1][4]
2. Elevated Plus Maze (EPM) Test:
-
Purpose: To assess anxiety-like behavior based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two closed arms.
-
Procedure:
-
Place the mouse in the central platform, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
A video tracking system records the time spent in and the number of entries into the open and closed arms.
-
-
Interpretation: An anxiolytic phenotype is indicated by increased time spent on and entries into the open arms. Pdyn-KO mice show a significant increase in these parameters.[1]
3. Light-Dark Box Test:
-
Purpose: To assess anxiety-like behavior based on the conflict between the drive to explore and the aversion to brightly lit areas.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Procedure:
-
Place the mouse in the dark compartment.
-
Allow the mouse to explore both compartments for 10 minutes.
-
Record the time spent in each compartment and the number of transitions between them.
-
-
Interpretation: Pdyn-KO mice spend more time in and make more entries into the light compartment, reflecting an anxiolytic-like state.[1]
4. Forced Swim Test (FST):
-
Purpose: To assess depressive-like behavior or behavioral despair.
-
Apparatus: A transparent cylinder filled with water (23-25°C).
-
Procedure:
-
Day 1 (Pre-test): Place the mouse in the water for 15 minutes.
-
Day 2 (Test): Place the mouse back in the water for 5-6 minutes.
-
Record the duration of immobility (floating passively) during the test session.
-
-
Interpretation: Pdyn-KO mice do not exhibit the typical stress-induced increase in immobility on Day 2, suggesting an altered response to stress.[9]
Signaling Pathways
The prothis compound/KOR system exerts its effects through complex signaling cascades. Dynorphins, derived from the prothis compound precursor, bind to KORs, which are G-protein coupled receptors (GPCRs). This initiates downstream signaling that modulates neuronal activity and gene expression.
Pathway Description:
-
The Pdyn gene is transcribed and translated into pre-prothis compound.[8]
-
After cleavage of the signal peptide, prothis compound is processed by proprotein convertase 2 (PC2) into active peptides, including this compound A, this compound B, and neoendorphins.[8][12]
-
These dynorphins are released from dense-core vesicles and bind to KORs.[8]
-
KOR activation leads to the inhibition of adenylyl cyclase via the Gi/o protein, reducing intracellular cAMP levels.[6]
-
This cascade modulates the activity of protein kinase A (PKA) and the transcription factor CREB, which can create a negative feedback loop by regulating Pdyn gene expression.[8]
-
The βγ subunit of the G-protein can also directly modulate ion channels (e.g., activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels), leading to reduced neuronal excitability.
-
Additionally, KOR activation can engage other pathways like the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, influencing cell survival and synaptic plasticity.[5][6] The net effect is typically an inhibition of neurotransmitter release, which underlies the role of dynorphins in modulating reward, stress, and pain circuits.[7]
References
- 1. Behavioural characterization of prothis compound knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of this compound knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prothis compound-Derived Peptides Are Critical Modulators of Anxiety and Regulate Neurochemistry and Corticosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. jneurosci.org [jneurosci.org]
- 10. Knockdown of Prothis compound Gene Prevents Cognitive Decline, Reduces Anxiety, and Rescues Loss of Group 1 Metabotropic Glutamate Receptor Function in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A midbrain this compound circuit promotes threat generalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Dynorphin Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin (PDYN).[1] They play crucial roles in a variety of physiological and pathological processes, including pain modulation, mood regulation, stress responses, and addiction.[2] The primary receptor for dynorphins is the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[3] Accurate quantification of this compound levels in biological matrices is essential for understanding their function in health and disease and for the development of novel therapeutics targeting the this compound/KOR system.
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of neuropeptides like dynorphins, overcoming some of the limitations of traditional methods such as radioimmunoassays.[4] This document provides detailed application notes and protocols for the quantification of dynorphins in various biological samples using LC-MS/MS.
This compound Processing and Signaling Pathways
The biosynthesis of dynorphins begins with the precursor protein, prothis compound. Through a series of enzymatic cleavages by prohormone convertases (PC1 and PC2) and carboxypeptidase E, various active this compound peptides are generated, including this compound A (1-17), this compound B, and α-neoendorphin.[1][2][5]
Figure 1: Simplified Prothis compound Processing Pathway.
Upon release, dynorphins bind to and activate KORs, initiating a cascade of intracellular signaling events. This primarily involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Additionally, KOR activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]
Figure 2: Kappa-Opioid Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize reported concentrations of various this compound peptides in different biological matrices, as determined by mass spectrometry-based methods. These values can serve as a reference for expected physiological concentrations.
Table 1: this compound Levels in Rat Brain
| This compound Peptide | Brain Region | Concentration (pmol/g tissue) | Reference |
| This compound A | Whole Brain | < 1.0 - 1200 | [7] |
| This compound A (1-8) | Whole Brain | > this compound A | [7] |
| This compound B | Whole Brain | > this compound A | [7] |
| α-neoendorphin | Whole Brain | > this compound A | [7] |
| This compound B | Substantia Nigra (High Dyskinesia) | Elevated Levels | [8] |
| α-neoendorphin | Substantia Nigra (High Dyskinesia) | Elevated Levels | [8] |
Table 2: this compound Levels in Human Cerebrospinal Fluid (CSF)
| This compound Peptide | Condition | Concentration | Reference |
| Prothis compound-derived peptides | Huntington's Disease | Decreased | [9] |
| This compound A | Normal | Present | [10] |
| Met-enkephalin-Lys6 | Normal | Higher than this compound | [10] |
Experimental Protocols
A generalized workflow for this compound quantification by LC-MS/MS is depicted below.
Figure 3: General Experimental Workflow.
Protocol 1: Sample Preparation from Brain Tissue
This protocol is adapted for the extraction of neuropeptides from rat brain tissue.[11]
Materials:
-
Brain tissue sample
-
Homogenization solution: 10% glacial acetic acid and 1% water in methanol (B129727) (LC-MS grade)
-
LC-MS grade water
-
Centrifuge capable of 16,000 x g and 4°C
-
Microcentrifuge tubes
Procedure:
-
Weigh the frozen brain tissue.
-
Add homogenization solution at a 10:1 (v/w) solvent-to-tissue ratio.
-
Homogenize the tissue thoroughly on ice.
-
Incubate the homogenate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
Resuspend the pellet in LC-MS grade water at a 10:1 (v/w) solvent-to-tissue ratio.
-
Incubate on ice for 20 minutes.
-
Centrifuge again under the same conditions.
-
Collect the second supernatant and combine it with the first.
-
The combined supernatant can be further purified using solid-phase extraction (SPE) or directly analyzed after evaporation and reconstitution in a suitable solvent.
Protocol 2: Sample Preparation from Cerebrospinal Fluid (CSF)
This protocol is a general approach for peptide extraction from CSF and can be optimized for dynorphins.[12][13]
Materials:
-
CSF sample
-
Hydrochloric acid (HCl)
-
Extraction solvent (e.g., a mixture of chloroform (B151607) and methanol)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Thaw CSF samples on ice.
-
Acidify the CSF sample with HCl to improve protein precipitation and peptide recovery.[12]
-
Add the extraction solvent (e.g., Folch mixture: chloroform/methanol 2:1 v/v).[13]
-
Vortex thoroughly to ensure mixing.
-
Induce phase separation by adding water.
-
Centrifuge to separate the layers and pellet any precipitated proteins.
-
Collect the appropriate phase containing the peptides (typically the upper aqueous or lower organic phase depending on the specific solvent system and peptide properties).
-
Dry the collected fraction under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The following parameters are based on a validated method for the quantification of this compound A, this compound B, and alpha-neoendorphin.[4]
Liquid Chromatography:
-
Column: Luna Omega Polar C18 (50 x 1 mm, 1.6 µm) or equivalent reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.20 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Room temperature
-
Gradient:
-
0-0.5 min: 0% B
-
0.51-8.5 min: 13.5% B
-
8.5-10 min: Linear gradient to 14% B
-
10-12 min: Linear gradient to 16% B
-
12-15 min: Hold at 16% B
-
15-17 min: Linear gradient to 18% B
-
Followed by a column wash and re-equilibration.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each this compound peptide and their stable isotope-labeled internal standards must be optimized.[14] Examples of m/z transitions that can be used as a starting point are provided in Table 3. The collision energy for each transition should be optimized to maximize the signal intensity of the product ions.[15]
Table 3: Example MRM Transitions for this compound Peptides
| Peptide | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |
| This compound A (digested fragment YGGFLRRIRP) | 412 | 136 | Quantifier ion | [4] |
| This compound B (digested fragment YGGFLRRQF) | 572.5 | 136.1 | Quantifier ion | [4] |
| This compound A (1-17) | - | - | Optimization required | - |
| This compound B | - | - | Optimization required | - |
| α-neoendorphin | - | - | Optimization required | - |
Note: For robust quantification, it is highly recommended to use stable isotope-labeled (e.g., ¹³C, ¹⁵N) synthetic this compound peptides as internal standards. These standards should be added to the samples at the beginning of the sample preparation process to account for any variability in extraction efficiency and matrix effects.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the quantification of this compound peptides in various biological matrices using LC-MS/MS. The high sensitivity and specificity of this technique, coupled with robust sample preparation methods, enable researchers to accurately measure these important neuropeptides, facilitating a deeper understanding of their role in health and disease. Method validation according to regulatory guidelines is crucial for ensuring the accuracy and reliability of the obtained data, particularly in clinical and drug development settings.
References
- 1. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. health.csuohio.edu [health.csuohio.edu]
- 5. digitum.um.es [digitum.um.es]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regional distribution of this compound and neo-endorphin peptides in rat brain, spinal cord, and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging Mass Spectrometry Reveals Elevated Nigral Levels of this compound Neuropeptides in L-DOPA-Induced Dyskinesia in Rat Model of Parkinson's Disease | PLOS One [journals.plos.org]
- 9. pub.dzne.de [pub.dzne.de]
- 10. Characterization of electrophoretically separable endorphins in human CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high-recovery extraction procedure for quantitative analysis of substance P and opioid peptides in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
- 15. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for Dynorphin Peptide Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphins are a class of endogenous opioid peptides that play crucial roles in pain modulation, addiction, and mood regulation.[1][2] The synthesis and purification of dynorphin peptides and their analogs are essential for research into their physiological functions and for the development of novel therapeutics. Due to the inherent complexities of solid-phase peptide synthesis (SPPS), crude synthetic preparations contain the target peptide along with a variety of impurities such as truncated sequences, deletion sequences, and byproducts from protecting groups. High-performance liquid chromatography (HPLC) is an indispensable technique for achieving the high purity of this compound peptides required for in vitro and in vivo studies.
This application note provides detailed protocols for the purification of this compound peptides using reversed-phase HPLC (RP-HPLC) and ion-exchange chromatography (IEX), including a highly effective two-step purification strategy.
Principles of HPLC for this compound Peptide Purification
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common and powerful technique for peptide purification.[3] It separates peptides based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-modified silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.[2] Peptides are loaded onto the column in a low concentration of organic solvent and are eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later.
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge.[4] For this compound peptides, which are typically basic due to the presence of lysine (B10760008) and arginine residues, cation-exchange chromatography (CIEX) is often employed.[1][5] The stationary phase in CIEX is negatively charged and binds the positively charged this compound peptides. Elution is achieved by increasing the salt concentration of the mobile phase or by changing its pH.[4][6] IEX is particularly useful as an initial purification step to remove bulk impurities and can be used orthogonally to RP-HPLC to achieve very high purity.
Experimental Protocols
Protocol 1: Single-Step Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is suitable for the purification of crude synthetic this compound peptides to a high degree of purity.
1. Sample Preparation: a. Following solid-phase peptide synthesis, cleave the this compound peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). b. Precipitate the crude peptide in cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. d. Dry the crude peptide pellet under vacuum and then lyophilize. e. Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A (see below) or a solvent in which it is readily soluble (e.g., 10% acetic acid). f. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 5 µm, 300 Å, 4.6 x 250 mm | C18, 10 µm, 300 Å, 22 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection Wavelength | 214 nm and 280 nm | 214 nm and 280 nm |
| Column Temperature | Ambient | Ambient |
| Injection Volume | 5-20 µL | 0.5-5 mL |
| Gradient (Example) | 5-50% B over 45 minutes | 5-23% B over 180 minutes (slow gradient for high resolution) or 0-50% B over 50 minutes (standard gradient) |
3. Purification Procedure: a. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved. b. Inject the filtered crude peptide sample. c. Run the gradient elution as specified. d. Collect fractions corresponding to the major peptide peak. e. Analyze the purity of each collected fraction using analytical RP-HPLC. f. Pool the fractions with the desired purity. g. Lyophilize the pooled fractions to obtain the purified this compound peptide as a white powder.
Protocol 2: Two-Step Purification: Cation-Exchange followed by RP-HPLC
This two-step protocol is highly effective for purifying this compound peptides from complex crude mixtures to very high purity (>99.5%).
Step 1: Cation-Exchange Chromatography (CIEX) - Capture Step
1. Sample Preparation: a. Prepare the crude this compound peptide as described in Protocol 1, Section 1. b. Dissolve the crude peptide in the CIEX Mobile Phase A. Adjust the pH if necessary to ensure the peptide has a net positive charge. c. Filter the sample through a 0.45 µm syringe filter.
2. CIEX Conditions:
| Parameter | Condition |
| Column | Strong Cation Exchange (e.g., Sulfopropyl) |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.5 |
| Mobile Phase B | 1 M Ammonium Acetate, pH 4.5 |
| Flow Rate | Dependent on column size (e.g., 5 mL/min for a 10 x 100 mm column) |
| Detection Wavelength | 214 nm and 280 nm |
| Gradient (Example) | 0-50% B over 40 minutes |
3. CIEX Procedure: a. Equilibrate the column with Mobile Phase A. b. Load the filtered sample onto the column. c. Wash the column with Mobile Phase A to remove unbound impurities. d. Elute the bound peptides with the specified salt gradient. e. Collect fractions containing the target this compound peptide. f. Pool the relevant fractions. The eluate can often be directly loaded onto the RP-HPLC column for the next step.
Step 2: Reversed-Phase HPLC (RP-HPLC) - Polishing Step
1. Sample Preparation: a. The pooled fractions from the CIEX step can typically be used directly. If necessary, dilute with RP-HPLC Mobile Phase A.
2. RP-HPLC Conditions: a. Use the preparative RP-HPLC conditions as described in Protocol 1, Section 2. A focused, shallow gradient around the expected elution point of the this compound peptide can be used for optimal resolution.
3. RP-HPLC Procedure: a. Follow the purification procedure as outlined in Protocol 1, Section 3.
Data Presentation
Table 1: Representative Performance of Single-Step RP-HPLC Purification of a this compound Analog
| Parameter | Value |
| Crude Purity (by HPLC) | 60-75% |
| Final Purity (by HPLC) | >98% |
| Recovery | 20-40% |
| Method | Preparative RP-HPLC (C18) |
Table 2: Representative Performance of Two-Step (CIEX + RP-HPLC) Purification of a this compound Peptide
| Parameter | After CIEX Step | After RP-HPLC Step |
| Purity (by HPLC) | ~96% | >99.5% |
| Overall Molar Yield | - | >80% |
Visualization
Caption: Workflow for this compound Peptide Purification.
Caption: Two-Step this compound Purification Strategy.
References
- 1. downstreamcolumn.com [downstreamcolumn.com]
- 2. Separation of this compound peptides by capillary electrochromatography using a polydiallyldimethylammonium chloride gold nanoparticle-modified capillary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. bio-works.com [bio-works.com]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. polypeptide.com [polypeptide.com]
Application Notes and Protocols: Solid-Phase Synthesis of Dynorphin Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of dynorphin analogs, potent ligands for the kappa-opioid receptor (KOR), which are instrumental in pain management research and the development of novel therapeutics.[1][2]
This compound A is an endogenous opioid peptide that preferentially binds to the KOR.[1][3] Its structure consists of a "message" sequence (Tyr-Gly-Gly-Phe) and an "address" sequence that imparts selectivity.[3][4] Analogs of this compound A are synthesized to enhance affinity, selectivity, and metabolic stability, often by introducing conformational constraints through cyclization or by substituting specific amino acid residues.[3][4][5][6] Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard method for preparing these analogs.[1][3][4][7][8][9][10][11]
Data Presentation: Synthesis Yields and Receptor Binding Affinities
The following tables summarize quantitative data from the synthesis and biological evaluation of various this compound A analogs.
Table 1: Yields of Cyclic this compound A-(1-11)NH₂ Analogs Synthesized via Ring-Closing Metathesis (RCM) [3]
| Compound | Products | Yield (% by HPLC) | cis/trans Ratio |
| cyclo[Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ | cis, 1; trans, 2 | 56% | 1:1.8 |
| cyclo[D-Ala²(-CH=CH-)Ala⁵]Dyn A-(1-11)NH₂ | cis, 3; trans, 4 | 74% | 1:2.3 |
| cyclo[Ala⁵(-CH=CH-)Ala⁸] Dyn A-(1-11)NH₂ | cis, 5; trans, 6 | 63% | 1:1.1 |
Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Cyclic this compound A-(1-11)NH₂ Analogs [3]
| Compound | κ (Ki, nM) | μ (Ki, nM) | δ (Ki, nM) |
| 1 | 0.84 | 150 | 330 |
| 2 | 2.5 | 310 | 1100 |
| 3 | 11 | 1400 | >10000 |
| 4 | 1.1 | 180 | 1200 |
| 5 | 1.2 | 3.0 | 50 |
| 6 | 1.5 | 11 | 110 |
Table 3: Opioid Receptor Binding Affinities of [des-Arg⁷]this compound A Analogs [12]
| Analog | KOR (Ki, nM) | MOR (Ki, nM) | DOR (Ki, nM) |
| [des-Arg⁷]Dyn A(1-13) (1) | 0.39 | - | - |
| [des-Arg⁷]Dyn A(1-11) (2) | 0.43 | - | - |
| [des-Arg⁷]Dyn A(1-11)NH₂ (3) | 0.07 | - | - |
| [des-Arg⁷]Dyn A(1-9) (13) | 0.22 | - | - |
| MDP-[des-Arg⁷]Dyn A(1-9) (14) | 94 | - | - |
| Ac-[des-Arg⁷]Dyn A(1-9) (15) | 51 | - | - |
| [Pro³]-[des-Arg⁷]Dyn A(1-9) (16) | 195 | >10000 | 5500 |
Experimental Protocols
The following protocols are generalized from standard Fmoc-based solid-phase peptide synthesis methodologies for this compound analogs.
Peptide Synthesis (Fmoc Solid-Phase Peptide Synthesis)
This protocol outlines the manual synthesis of a this compound analog on a rink amide resin for a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink-Amide MBHA resin[9]
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)[3]
-
20% (v/v) Piperidine (B6355638) in DMF[13]
-
Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine)[3] or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)[13]
-
Dichloromethane (DCM)[3]
-
Ninhydrin (B49086) test kit[3]
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink-Amide MBHA resin in DMF for 1 hour in a reaction vessel.[13]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.[13]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin substitution), PyBOP (3-4 eq.), and HOBt (3-4 eq.) in DMF. Add DIEA (10 eq.) and mix.[3]
-
Alternatively, use HATU (4.5 eq.) and HOAt (4.5 eq.) with 20% N-methylmorpholine (v/v) in DMF.[13]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours.[3]
-
-
Monitoring: Monitor the completion of the coupling reaction using the ninhydrin test.[3]
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound analog sequence.
On-Resin Cyclization (Example: Ring-Closing Metathesis)
This protocol is for the on-resin cyclization of a this compound analog containing two allylglycine residues.
Materials:
-
Peptide-resin from the previous step
-
Grubbs' catalyst (second generation)[3]
-
Dichloromethane (DCM)/N,N-Dimethylformamide (DMF) mixture (4:1, v/v)[3]
Procedure:
-
After assembling the linear peptide, wash the resin with DCM.
-
Add a solution of Grubbs' catalyst (40 mol%) in DCM/DMF (4:1) to the resin.[3]
-
Reflux the mixture at 60°C for 2 days.[3]
-
After the reaction, wash the resin thoroughly with DCM and DMF.
Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Trifluoroacetic acid (TFA)[9]
-
Triisopropylsilane (TIS) (scavenger)[9]
-
Water (scavenger)[9]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/Water (e.g., 95:2.5:2.5).[9]
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
This section outlines the purification of the crude peptide and its subsequent characterization.
Purification (Reversed-Phase HPLC): [3]
-
System: Preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A suitable C18 column.
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (MeCN).[3]
-
-
Gradient: A linear gradient is used for elution, for example, 5-23% Solvent B over 3 hours at a flow rate of 20 mL/min.[3] The specific gradient may need to be optimized for different analogs.
-
Fraction Collection: Collect fractions and analyze them using analytical HPLC to identify those containing the pure peptide.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a powder.
Characterization (LC-MS): [14]
-
Technique: Liquid chromatography-mass spectrometry (LC-MS) is used to confirm the identity and purity of the final peptide.[14]
-
Analysis: The observed molecular weight from the mass spectrum should match the calculated molecular weight of the desired this compound analog. Electrospray ionization mass spectrometry (ESI-MS) is a common technique used.[3]
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Kappa-opioid receptor signaling cascade initiated by this compound analog binding.
Experimental Workflow for this compound Analog Synthesis
Caption: Step-by-step workflow for the synthesis and evaluation of this compound analogs.
References
- 1. Synthesis and biological activities of this compound A analogues with opioid antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A analogs for the treatment of chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Activities of this compound A Analogs Cyclized by Ring-Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. biochem.oregonstate.edu [biochem.oregonstate.edu]
- 7. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationships of [des-Arg7]this compound A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. health.csuohio.edu [health.csuohio.edu]
Application Notes and Protocols for Developing Antibodies to Specific Dynorphin Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin. They are involved in a multitude of physiological processes, including pain, addiction, mood, and neuroendocrine function. The processing of prothis compound results in various fragments, such as this compound A (Dyn A), this compound B (Dyn B), and α-neoendorphin, each with potentially distinct biological activities.[1][2] To dissect the specific roles of these fragments, antibodies with high affinity and specificity are indispensable tools. However, developing such antibodies presents challenges due to the small size of the peptides and the high degree of homology between different fragments.[1][3]
These application notes provide a comprehensive guide for the development of specific antibodies against this compound fragments, covering antigen design, antibody production, purification, and characterization. The protocols are intended to provide a robust framework for researchers to generate high-quality reagents for their studies.
Data Presentation: Quantitative Analysis of this compound Fragment Antibodies
A critical aspect of antibody development is the thorough characterization of its binding properties. The following tables summarize key quantitative data that should be generated to assess the quality of newly developed anti-dynorphin antibodies.
Table 1: Antibody Affinity for Target this compound Fragment
| Antibody Clone | Target this compound Fragment | Immunization Host | Isotype | Affinity (Kd) | Assay Method | Reference (if applicable) |
| Example: Ab-DynA(1-17) | This compound A (1-17) | Rabbit | IgG | e.g., 1.2 nM | e.g., Surface Plasmon Resonance | |
Table 2: Cross-Reactivity Profile of Anti-Dynorphin Antibodies
| Antibody Clone | Target Fragment | Cross-Reacting Fragment | % Cross-Reactivity (IC50 Target / IC50 Cross-Reactant) x 100 | Assay Method | Reference (if applicable) |
| Example: Ab-DynA(1-17) | This compound A (1-17) | This compound A (1-8) | e.g., >90% | e.g., Competitive ELISA | |
| Example: Ab-DynA(1-17) | This compound A (1-17) | This compound B | e.g., <1% | e.g., Competitive ELISA | [4] |
| α-neoendorphin | |||||
| Big this compound | |||||
| Leumorphin | |||||
| Prothis compound | |||||
| Other opioid peptides (e.g., enkephalins) | |||||
Signaling Pathways of Dynorphins
Dynorphins primarily exert their effects through the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR).[5] KOR activation initiates downstream signaling cascades through two main pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway. Understanding these pathways is crucial for interpreting the functional consequences of antibody-mediated modulation of this compound activity.
G Protein-Dependent Signaling Pathway
Upon agonist binding, KOR couples to inhibitory G proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors, including adenylyl cyclase and ion channels.[6][7]
β-Arrestin-Dependent Signaling Pathway
Ligand binding can also lead to the phosphorylation of KOR by G protein-coupled receptor kinases (GRKs). This promotes the recruitment of β-arrestin, which uncouples the receptor from G proteins and can initiate a separate wave of signaling, often involving mitogen-activated protein kinases (MAPKs).[2][8][9]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the key experiments involved in the development of antibodies against specific this compound fragments.
Experimental Workflow Overview
Protocol 1: Antigen Preparation - Peptide-Carrier Protein Conjugation
Objective: To covalently link the synthetic this compound fragment (hapten) to a larger carrier protein to make it immunogenic.
Materials:
-
Synthetic this compound fragment with a terminal cysteine residue
-
Carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA))
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.2
-
PD-10 desalting column
-
Reaction tubes
-
Stir plate and stir bars
Methodology:
-
Carrier Protein Activation with MBS:
-
Dissolve 5 mg of KLH or BSA in 0.5 mL of 10 mM phosphate buffer (pH 7.0).
-
Dissolve 3 mg of MBS in 200 µL of DMF.
-
Add 70 µL of the MBS solution to the carrier protein solution.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Remove excess MBS by passing the solution through a PD-10 desalting column equilibrated with 50 mM phosphate buffer (pH 6.0). Collect the protein-containing fractions.
-
-
Peptide Solubilization:
-
Dissolve 5 mg of the cysteine-containing this compound peptide in 100 µL of DMF.
-
-
Conjugation Reaction:
-
Rapidly add 1 mL of the activated carrier protein solution to the solubilized peptide.
-
Immediately add 11 µL of 2 N NaOH to adjust the pH to 7.0-7.2.
-
Stir the reaction mixture for 3 hours at room temperature or overnight at 4°C.
-
-
Conjugate Preparation for Immunization:
-
The resulting conjugate can be used directly for immunization or lyophilized for storage. Dialysis to remove uncoupled peptide is generally not necessary as it does not interfere with the immune response.
-
Protocol 2: Immunization of Mice
Objective: To elicit a robust immune response against the this compound fragment-carrier conjugate.
Materials:
-
This compound fragment-carrier conjugate
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile PBS
-
Syringes and needles (23-25 gauge)
-
BALB/c mice (female, 6-8 weeks old)
Methodology:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of the antigen in CFA. Mix equal volumes of the antigen solution (e.g., 100 µg of conjugate in 100 µL PBS) and CFA.
-
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a stable, white, viscous emulsion is formed.
-
Inject 200 µL of the emulsion subcutaneously at multiple sites on the back of each mouse.
-
-
Booster Immunizations (e.g., Day 21 and Day 42):
-
Prepare an emulsion of the antigen in IFA using the same procedure as for CFA.
-
Inject 100 µL of the IFA emulsion subcutaneously at a single site on the back of each mouse.
-
-
Test Bleed and Titer Check (e.g., Day 52):
-
Collect a small blood sample from the tail vein.
-
Allow the blood to clot and centrifuge to collect the serum.
-
Determine the antibody titer using an ELISA (see Protocol 4).
-
-
Final Boost (3-4 days before fusion):
-
If the antibody titer is high, administer a final booster injection of the antigen in PBS (without adjuvant) intraperitoneally or intravenously. This will stimulate the proliferation of antibody-producing B cells in the spleen.
-
Protocol 3: Hybridoma Production
Objective: To generate immortalized antibody-producing hybridoma cell lines.
Materials:
-
Spleen from an immunized mouse with a high antibody titer
-
Myeloma cells (e.g., SP2/0)
-
Polyethylene glycol (PEG) 1500
-
RPMI-1640 medium
-
HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium
-
HT (Hypoxanthine-Thymidine) medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Spleen Cell Preparation:
-
Aseptically remove the spleen from the euthanized mouse.
-
Prepare a single-cell suspension of splenocytes by gently disrupting the spleen in RPMI-1640 medium.
-
Wash the cells by centrifugation and resuspend in serum-free RPMI-1640.
-
-
Cell Fusion:
-
Mix the splenocytes and myeloma cells at a ratio of 5:1.
-
Centrifuge the cell mixture to form a pellet.
-
Gently add 1 mL of pre-warmed PEG 1500 dropwise to the cell pellet over 1 minute while gently agitating the tube.
-
Slowly add 10 mL of serum-free RPMI-1640 over 5 minutes to dilute the PEG.
-
Centrifuge the cells, discard the supernatant, and gently resuspend the cell pellet in HAT medium supplemented with FBS.
-
-
Selection of Hybridomas:
-
Plate the cell suspension into 96-well plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 7-10 days, hybridoma colonies should be visible. Unfused myeloma cells will be killed by the aminopterin (B17811) in the HAT medium, and unfused B cells will die naturally.
-
-
Transition to HT Medium:
-
Gradually wean the growing hybridomas from HAT medium to HT medium, and then to regular RPMI-1640 with FBS.
-
Protocol 4: Antibody Screening by ELISA
Objective: To identify hybridoma clones that produce antibodies specific for the target this compound fragment.
Materials:
-
96-well ELISA plates
-
Synthetic this compound fragment (without carrier protein)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Hybridoma culture supernatants
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Methodology:
-
Plate Coating:
-
Dilute the this compound peptide to 1-10 µg/mL in coating buffer.
-
Add 100 µL of the peptide solution to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of hybridoma supernatant to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-mouse IgG (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution. The color will change to yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader. Wells with a high absorbance contain antibodies that bind to the target this compound fragment.
-
Protocol 5: Antibody Purification by Affinity Chromatography
Objective: To isolate the specific anti-dynorphin antibodies from hybridoma supernatant or ascites fluid.
Materials:
-
Affinity chromatography column with immobilized this compound fragment
-
Binding buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Hybridoma supernatant or ascites fluid containing the antibody
-
Peristaltic pump or gravity flow setup
-
Fraction collector
Methodology:
-
Column Preparation:
-
Equilibrate the affinity column with 5-10 column volumes of binding buffer.
-
-
Sample Loading:
-
Clarify the antibody-containing sample by centrifugation or filtration.
-
Load the sample onto the column. A slow flow rate is recommended to allow for maximum binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound antibodies with elution buffer.
-
Collect the eluate in fractions containing a small amount of neutralization buffer to immediately neutralize the low pH.
-
-
Buffer Exchange:
-
Pool the antibody-containing fractions and perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
-
-
Concentration and Storage:
-
Measure the antibody concentration (e.g., by absorbance at 280 nm).
-
Store the purified antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Conclusion
The development of specific antibodies against this compound fragments is a multi-step process that requires careful planning and execution. The protocols outlined in these application notes provide a solid foundation for researchers to generate and characterize high-quality antibodies. Thorough validation of antibody specificity and affinity is paramount for obtaining reliable and reproducible results in downstream applications. The use of these well-characterized antibodies will be instrumental in advancing our understanding of the complex roles of this compound peptides in health and disease.
References
- 1. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations on Using Antibodies for Studying the Dynorphins/Kappa Opioid Receptor System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Dynorphin A Antibody (A283838) | Antibodies.com [antibodies.com]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Identifying Dynorphin-Activated Neurons using c-Fos Mapping
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing c-Fos immunohistochemistry as a powerful tool to map and quantify neuronal activation in response to dynorphin signaling. The immediate early gene c-fos is rapidly transcribed following neuronal depolarization, making its protein product, c-Fos, a reliable marker of recent neuronal activity. By combining c-Fos detection with methods to stimulate the this compound system, researchers can identify specific neural circuits and cell populations modulated by this endogenous opioid peptide.
The this compound/kappa-opioid receptor (KOR) system is critically involved in stress, mood, pain, and addiction.[1][2][3] Identifying the neurons and brain regions that are activated by this compound is crucial for understanding its physiological roles and for the development of novel therapeutics targeting this system.
Data Presentation: Quantitative Analysis of c-Fos Expression Following KOR Activation
The following tables summarize quantitative data from studies that have used c-Fos mapping to identify neurons activated by KOR agonists, which mimic the action of endogenous this compound.
Table 1: Effects of Systemic KOR Agonist (U50,488) on c-Fos Expression in Male Mice [1]
| Brain Region | Treatment Group | Mean c-Fos-Positive Neurons (± SEM) |
| Prelimbic Cortex (PFCx) | Saline | 23 ± 4 |
| U50,488 (20 mg/kg) | 47 ± 8** | |
| Nucleus Accumbens (NAcc) | Saline | Not specified |
| U50,488 (20 mg/kg) | Significant increase vs. saline | |
| Basolateral Amygdala (BLA) | Saline | Not specified |
| U50,488 (20 mg/kg) | Significant increase vs. saline |
*Note: *p < 0.01 compared to saline-treated controls. Data are representative of findings in male C57BL/6 mice.
Table 2: Co-localization of c-Fos and GAD-GFP in the Prelimbic Cortex of Male Mice Following Acute Stress [1]
| Treatment Group | Mean c-Fos-Positive Neurons (± SEM) | Mean Dual-Labeled (c-Fos + GAD-GFP) Neurons (± SEM) |
| Saline | 23 ± 4 | 4 ± 1 |
| Acute Stress | 47 ± 8 | 6 ± 1 |
Note: This data suggests that KOR- and stress-activated cells in the PFCx are predominantly non-GABAergic neurons.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway leading to c-Fos expression upon this compound/KOR activation and the general experimental workflow for identifying these activated neurons.
Caption: this compound/KOR signaling pathway leading to c-Fos expression.
References
- 1. Sex Differences in Brain Region-Specific Activation of c-Fos following Kappa Opioid Receptor Stimulation or Acute Stress in Mice [mdpi.com]
- 2. Sex Differences in Brain Region-Specific Activation of c-Fos following Kappa Opioid Receptor Stimulation or Acute Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Kappa Opioid Receptors in the Dorsal Raphe Have Sex Dependent Effects on Social Behavior in California Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording from Dynorphin-Sensitive Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing electrophysiological recordings from dynorphin-sensitive neurons. This document includes detailed protocols for whole-cell patch-clamp recordings, identification of this compound-sensitive neurons, and optogenetic manipulation. Quantitative data on the effects of this compound are summarized, and key signaling pathways and experimental workflows are visualized.
Data Presentation: Effects of this compound on Neuronal Properties
The following tables summarize the quantitative effects of this compound A (1-17) on the electrophysiological properties of cultured dorsal root ganglion (DRG) neurons and ventrolateral periaqueductal gray (vlPAG) neurons in ex vivo brain slices. Data is derived from studies investigating the role of this compound in pain pathways.
Table 1: Electrophysiological Effects of this compound A (1-17) on Cultured DRG Neurons [1][2][3]
| Parameter | Vehicle | This compound A (1-17) (1 µM) | Percentage Change | Statistical Significance |
| Resting Membrane Potential (RMP) | Not specified | Not specified | No significant effect | p > 0.05 |
| Rheobase (pA) | Not specified | Not specified | No significant effect | p > 0.05 |
| Action Potentials in 500pA ramp | ~13 | ~21 | +61.8% | p = 0.039 |
| Spontaneous Activity | 25% of cells | 75% of cells | +200% | p = 0.020 |
| Firing Frequency (vs. control) | Baseline | Increased | +23.5% | p = 0.0034 |
Table 2: Electrophysiological Effects of Intrathecal this compound A (1-17) on vlPAG Neurons [1][3]
| Parameter | Vehicle | This compound A (1-17) (3 nmol) | Percentage Change | Statistical Significance |
| Resting Membrane Potential (RMP) | No significant difference | No significant difference | No significant effect | p > 0.05 |
| Rheobase (pA) | No significant difference | No significant difference | No significant effect | p > 0.05 |
| Action Potential Firing Frequency | Baseline | Increased | +22.2% | p < 0.0001 |
| Input Resistance (MΩ) | 533.0 ± 60.71 | 616.8 ± 86.65 | Not significant | p > 0.05 |
| AP Threshold (mV) | 4.9 ± 5.0 | 2.0 ± 4.0 | Not significant | p > 0.05 |
| AP Amplitude (mV) | 72.55 ± 3.44 | 70.97 ± 3.52 | Not significant | p > 0.05 |
Signaling Pathways and Experimental Workflows
This compound/Kappa-Opioid Receptor (KOR) Signaling Pathway
This compound peptides are the endogenous ligands for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Activation of KORs also leads to the modulation of various ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions generally lead to a decrease in neuronal excitability. Furthermore, KOR activation can engage other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
Experimental Workflow: Optogenetic Stimulation of this compound Neurons and Electrophysiological Recording
This workflow outlines the key steps for investigating the functional connectivity between this compound-releasing neurons and their postsynaptic targets using optogenetics combined with electrophysiology.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Neurons in Acute Brain Slices
This protocol describes the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of this compound.
1. Solutions and Reagents:
-
NMDG Cutting Solution (ice-cold and bubbled with 95% O₂, 5% CO₂): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄. pH adjusted to 7.3-7.4 with HCl.[1]
-
Artificial Cerebrospinal Fluid (aCSF) (bubbled with 95% O₂, 5% CO₂): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, 2 mM CaCl₂, 2 mM MgCl₂.
-
Intracellular Solution (filtered): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP, 0.2 mM EGTA. pH adjusted to 7.2-7.3 with KOH, and osmolarity to 280-290 mOsm.
2. Brain Slice Preparation:
a. Anesthetize a mouse according to approved institutional protocols. b. Perform transcardial perfusion with ice-cold, oxygenated NMDG cutting solution.[1] c. Rapidly dissect the brain and mount it on a vibratome stage. d. Prepare 300-400 µm thick coronal or sagittal slices in ice-cold, oxygenated NMDG cutting solution.[1] e. Transfer slices to a recovery chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
3. Electrophysiological Recording:
a. Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 1-2 mL/min. b. Pull borosilicate glass pipettes to a resistance of 3-7 MΩ using a micropipette puller. c. Fill the pipette with intracellular solution and mount it on the headstage of the micromanipulator. d. Under visual guidance (e.g., DIC optics), approach a neuron in the target brain region. e. Apply positive pressure to the pipette and approach the cell membrane. f. Upon observing a dimple on the cell surface and an increase in resistance, release the positive pressure to form a Giga-ohm seal (>1 GΩ). g. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration. h. Record baseline neuronal activity (resting membrane potential, spontaneous firing, etc.) for 5-10 minutes in current-clamp or voltage-clamp mode. i. Bath-apply this compound A (1-17) at the desired concentration and record the changes in neuronal activity. j. To confirm the involvement of KOR, a KOR antagonist like nor-binaltorphimine (nor-BNI) can be applied.
Protocol 2: Identification of this compound-Sensitive Neurons
Method A: Using Prothis compound (pDyn)-Cre Driver Mice
A highly effective method for targeting this compound-expressing neurons is to use a Cre-driver mouse line (e.g., pDyn-Cre) in combination with Cre-dependent viral vectors expressing fluorescent reporters.
-
Inject an adeno-associated virus (AAV) carrying a Cre-dependent fluorescent reporter (e.g., AAV-DIO-eYFP) into the brain region of interest in a pDyn-Cre mouse.
-
Allow 2-3 weeks for viral expression.
-
Prepare acute brain slices as described in Protocol 1.
-
Identify fluorescently labeled (eYFP+) neurons using an epifluorescence microscope.
-
Perform whole-cell patch-clamp recordings from these identified neurons.
Method B: In Situ Hybridization and Electrophysiology
This method allows for the a posteriori identification of the recorded neuron's transcriptomic identity.
-
Perform whole-cell patch-clamp recordings as described in Protocol 1. During the recording, include biocytin (B1667093) or neurobiotin in the intracellular solution to fill the neuron.
-
After recording, carefully remove the pipette to maintain the cell's morphology.
-
Fix the brain slice in 4% paraformaldehyde (PFA).
-
Perform fluorescent in situ hybridization (FISH) using a probe against prothis compound (Pdyn) mRNA.
-
Concurrently, perform immunocytochemistry to visualize the biocytin/neurobiotin-filled neuron (e.g., using fluorescently-tagged streptavidin).
-
Image the slice using a confocal microscope to determine if the recorded (biocytin-positive) neuron also expresses Pdyn mRNA.
Protocol 3: Optogenetic Stimulation of this compound Terminals
This protocol outlines the steps for optogenetically stimulating this compound-releasing terminals while recording from postsynaptic neurons.
1. Surgical Procedure:
a. Anesthetize a pDyn-Cre mouse and place it in a stereotaxic frame. b. Inject a Cre-dependent AAV expressing a channelrhodopsin (e.g., AAV-DIO-ChR2-eYFP) into the brain region containing the this compound neuron cell bodies. c. Implant an optic fiber cannula above the brain region where the this compound terminals project. d. Allow 2-3 weeks for viral expression and recovery from surgery.
2. Electrophysiology and Optogenetic Stimulation:
a. Prepare acute brain slices from the mouse as described in Protocol 1. The slices should contain the region with the this compound terminals. b. Obtain a whole-cell patch-clamp recording from a neuron in the vicinity of the eYFP-positive this compound terminals. c. Deliver blue light (e.g., 473 nm) through the optic fiber or a microscope objective to activate ChR2 in the this compound terminals. d. Record the light-evoked postsynaptic currents (PSCs) or potentials (PSPs) in the patched neuron. e. Analyze the characteristics of the evoked response (e.g., latency, amplitude, and kinetics) to determine the nature of the synaptic connection. f. Apply a KOR antagonist to confirm that the observed postsynaptic effect is mediated by this compound release.
References
Application Note: Imaging Mass Spectrometry for Spatial Analysis of Dynorphin Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin.[1] Upon cleavage, active peptides such as this compound A, this compound B, and α/β-neoendorphin are released.[1] These neuropeptides play crucial roles in a variety of physiological and pathological processes, including pain modulation, addiction, and neurodegenerative diseases, by primarily acting on the κ-opioid receptor (KOR).[1][2] Understanding the precise spatial distribution of different this compound peptides within tissues is critical for elucidating their function and for the development of targeted therapeutics. Imaging Mass Spectrometry (IMS), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS, has emerged as a powerful technique for the label-free visualization of neuropeptides directly in tissue sections, providing high molecular specificity.[3][4] This application note provides a detailed protocol for the spatial analysis of this compound peptides using MALDI IMS and discusses the relevant biological pathways.
This compound Signaling Pathways
Dynorphins primarily exert their effects through the G-protein-coupled κ-opioid receptor (KOR).[1] Activation of KOR by dynorphins initiates a signaling cascade that can modulate neuronal activity.[2] Additionally, under certain conditions, dynorphins can interact with other receptors, such as the N-methyl-D-aspartate (NMDA) receptor, contributing to their complex biological effects.[1][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Detection of Low In Vivo Dynorphin Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with detecting low in vivo concentrations of dynorphin.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to detect low concentrations of this compound in vivo?
A1: The detection of this compound in vivo at physiological levels presents several significant challenges:
-
Low Physiological Concentrations: Dynorphins are potent opioid peptides and are present in very low concentrations in biological fluids, typically in the picomolar to femtomolar range.[1] This requires highly sensitive analytical methods for detection.
-
Rapid Degradation: Dynorphins are susceptible to rapid degradation by peptidases in tissue and blood samples.[2][3] This instability can lead to an underestimation of their true in vivo concentrations if samples are not handled properly.
-
Peptide Similarity: The various forms of this compound (e.g., this compound A, this compound B, big this compound) and other endogenous opioid peptides share significant sequence homology.[4] This can lead to cross-reactivity in immunoassays if the antibodies used are not highly specific.[5][6]
-
Matrix Effects: Biological samples such as plasma, serum, and brain tissue are complex matrices.[7] Components within these matrices can interfere with the accuracy and sensitivity of immunoassays, a phenomenon known as the "matrix effect".[8][9]
-
Low Expression Levels of Receptors: The kappa-opioid receptor (KOR), the primary receptor for dynorphins, is generally present at very low levels in the brain, making its detection for receptor-based assays challenging.[5]
Q2: What are the most common methods for detecting low in vivo concentrations of this compound?
A2: Several methods are employed to measure in vivo this compound concentrations, each with its own advantages and limitations. The choice of method often depends on the specific research question, required sensitivity, and available equipment.
-
Radioimmunoassay (RIA): A highly sensitive and traditionally used method for quantifying this compound levels.[10][11] It relies on the competition between radiolabeled and unlabeled this compound for a limited amount of specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A common immunoassay technique that offers good sensitivity and is generally less hazardous than RIA as it does not use radioactive materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful analytical technique that provides high sensitivity and specificity, allowing for the simultaneous detection and quantification of different this compound peptides.[1][7] This method can overcome some of the specificity issues associated with immunoassays.
-
In Vivo Microdialysis: This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals, providing a dynamic measure of this compound release.[2][12][13] The collected dialysate is then typically analyzed using one of the methods mentioned above.
-
Genetically Encoded Sensors (e.g., kLight): A newer, advanced technique that uses a fluorescent sensor based on an inert kappa-opioid receptor to visualize the dynamics of this compound release in real-time with high temporal resolution.[14][15][16]
-
Microimmunoelectrodes (MIEs): An emerging electrochemical technique that uses an antiserum-coated electrode to detect this compound release with high sensitivity and spatiotemporal resolution.
Q3: How can I prevent the degradation of this compound in my samples?
A3: Preventing this compound degradation is critical for accurate measurement. Here are some key strategies:
-
Rapid Sample Processing: Process samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice during collection and processing to minimize enzymatic activity. For long-term storage, samples should be stored at -80°C.[2]
-
Peptidase Inhibitors: Add a cocktail of peptidase inhibitors to your collection tubes or perfusion fluid (for microdialysis) to block the activity of enzymes that degrade dynorphins.[3]
-
Acidification: Adding acetic acid to a final concentration of 5% has been shown to stabilize opioid peptides in microdialysis samples for several days at -80°C.[2]
-
Proper Storage: Store samples in appropriate tubes (e.g., siliconized glass to prevent sticking) and avoid repeated freeze-thaw cycles.[17]
Troubleshooting Guides
Immunoassay (ELISA/RIA) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient plate washing. 2. Primary or secondary antibody concentration too high. 3. Inadequate blocking. 4. TMB substrate solution has deteriorated or was exposed to light. 5. Cross-reactivity of antibodies with other molecules in the sample.[18] | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer. Consider adding a short soak time between washes.[18][19] 2. Optimize antibody concentrations by performing a titration experiment. 3. Increase the blocking incubation time or try a different blocking agent (e.g., increase BSA concentration).[18] 4. Use fresh, colorless TMB substrate and ensure incubation is performed in the dark.[20] 5. Validate antibody specificity using knockout tissues or by testing for cross-reactivity with related peptides.[5][6] |
| Low or No Signal | 1. This compound concentration is below the detection limit of the assay. 2. This compound has degraded in the sample. 3. Incorrect antibody or reagent was used. 4. Insufficient incubation times. 5. Reagents are not at room temperature before use. | 1. Concentrate the sample or use a more sensitive assay (e.g., LC-MS/MS). 2. Review sample collection and storage procedures to ensure degradation is minimized.[2][3] 3. Double-check all reagents and their preparation steps as per the kit protocol. 4. Ensure all incubation steps are carried out for the recommended duration. 5. Allow all reagents to equilibrate to room temperature before starting the assay. |
| High Variability Between Duplicates | 1. Pipetting error. 2. Inconsistent washing across the plate. 3. Plate not sealed properly during incubation, leading to evaporation ("edge effect"). 4. Contamination between wells. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. If washing manually, be consistent with the force and volume of wash buffer added to each well. 3. Use plate sealers and ensure they are applied firmly and evenly. 4. Use fresh pipette tips for each sample and reagent addition. |
| Unexpectedly Low Readings in Plasma/Serum Samples | 1. Matrix Effects: Components in the plasma or serum are interfering with the assay.[8][9] | 1. Dilute the sample: Diluting the sample with the assay buffer can reduce the concentration of interfering substances.[8] 2. Spike and Recovery Experiment: Add a known amount of this compound standard to your sample and a control buffer to determine the percentage of recovery. A recovery of 80-120% is generally acceptable.[8] 3. Use a Matrix-Matched Standard Curve: Prepare your standard curve in a matrix that is similar to your samples (e.g., this compound-free plasma). |
In Vivo Microdialysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Detected in Dialysate | 1. Incorrect probe placement. 2. Low recovery of the microdialysis probe. 3. This compound degradation in the dialysis tubing or collection vial. 4. Insufficient stimulation to evoke this compound release. | 1. Verify probe placement histologically after the experiment.[12] 2. Determine the in vitro recovery of your probe for this compound before in vivo experiments. 3. Add peptidase inhibitors and/or acid to the perfusion fluid and collection vials.[2] 4. Ensure the stimulation paradigm (e.g., high potassium, pharmacological agent) is sufficient to induce release. |
| High Variability in Baseline this compound Levels | 1. Animal stress during the experiment. 2. Inconsistent flow rate of the perfusion pump. 3. Long stabilization period required. | 1. Allow for a sufficient habituation period for the animal in the experimental setup. 2. Ensure the syringe pump is functioning correctly and there are no leaks in the tubing. 3. Allow for a stable baseline to be established for at least 1-2 hours before sample collection begins.[12] |
Quantitative Data Summary
The following table summarizes the sensitivity of various methods for this compound detection.
| Method | Analyte | Limit of Detection (LOD) / Limit of Quantification (LLOQ) | Reference |
| Radioimmunoassay (RIA) | Immunoreactive opioid material | ~0.2 fmol | [10] |
| LC-MS/MS | This compound A, this compound B, α-neoendorphin | Can quantify below 0.1 fmol/mL | [1] |
| LC-MS/MS | This compound A1-13 and metabolites | 0.07 ng/mL | [11] |
| LC-MS/MS | Met-Enkephalin, Leu-Enkephalin | 40 amol/sample (LLOQ) | [21] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for this compound Detection in Rodents
This protocol provides a general framework for in vivo microdialysis experiments to measure this compound release.
1. Materials and Reagents:
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Stereotaxic apparatus
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Peptidase inhibitor cocktail
-
Anesthetics (e.g., isoflurane)
-
Collection vials (pre-treated with acid or inhibitors)
2. Surgical Procedure:
-
Anesthetize the rodent according to an approved protocol.
-
Secure the animal in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the microdialysis probe to the predetermined coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover for at least 24 hours post-surgery.[12]
3. Microdialysis Procedure:
-
On the day of the experiment, connect the microdialysis probe to the syringe pump and fraction collector.
-
Perfuse the probe with aCSF (with or without peptidase inhibitors) at a low flow rate (e.g., 0.8-2 µL/min).[12][13]
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.[12]
-
Collect baseline dialysate samples at regular intervals (e.g., every 15-30 minutes).
-
Administer the stimulus (e.g., high potassium aCSF, pharmacological agent).
-
Continue collecting dialysate samples for the desired duration post-stimulation.
-
At the end of the experiment, euthanize the animal and perform histological verification of the probe placement.
4. Sample Handling and Storage:
-
Collect dialysate fractions in vials kept on ice.
-
Immediately add acid (e.g., 5% acetic acid final concentration) or additional peptidase inhibitors.[2]
-
Store samples at -80°C until analysis.
Protocol 2: this compound Detection using kLight Sensor
This protocol outlines the key steps for using the genetically encoded kLight sensor for real-time this compound detection.
1. Viral Vector Delivery:
-
Inject an AAV vector expressing the kLight sensor (e.g., AAV1-hSyn-kLight1.2a) into the brain region of interest in the experimental animal.[14]
-
Allow for sufficient time for sensor expression (typically >4 weeks).
2. Fiber Optic Implantation:
-
Implant a fiber optic cannula above the injection site to deliver excitation light and collect fluorescence emission.
3. In Vivo Fiber Photometry:
-
Connect the implanted fiber optic to a fiber photometry system.
-
Record baseline fluorescence.
-
Administer a stimulus known to evoke this compound release (e.g., KOR agonist, behavioral task).
-
Record the change in fluorescence (ΔF/F) over time. An increase in fluorescence indicates this compound binding to the kLight sensor.[14][22]
4. Data Analysis:
-
Analyze the recorded fluorescence signals using appropriate software to quantify the dynamics of this compound release.
Visualizations
References
- 1. health.csuohio.edu [health.csuohio.edu]
- 2. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound A(1-8): stability and implications for in vitro opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations on Using Antibodies for Studying the Dynorphins/Kappa Opioid Receptor System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. health.csuohio.edu [health.csuohio.edu]
- 8. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 9. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis of extracellular endogenous opioid peptides from rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An HPLC/RIA method for this compound A1-13 and its main metabolites in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]
- 14. Release of endogenous this compound opioids in the prefrontal cortex disrupts cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 16. biorxiv.org [biorxiv.org]
- 17. revvity.com [revvity.com]
- 18. arp1.com [arp1.com]
- 19. sinobiological.com [sinobiological.com]
- 20. novateinbio.com [novateinbio.com]
- 21. Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress [elifesciences.org]
- 22. Prefrontal cortical this compound peptidergic transmission constrains threat-driven behavioral and network states - PMC [pmc.ncbi.nlm.nih.gov]
improving the sensitivity of dynorphin mass spectrometry
Welcome to the technical support center for improving the sensitivity of dynorphin mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantitative analysis of dynorphins.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to detect dynorphins at physiological concentrations using mass spectrometry?
A1: Dynorphins are potent opioid peptides present at very low physiological concentrations, typically ranging from 0.1 to 20 fmol/mL in human serum.[1] Standard HPLC-mass spectrometry techniques often lack the necessary sensitivity for detection and quantification at these low levels.[1][2] Additionally, dynorphins are prone to loss during sample preparation due to non-specific binding to abundant proteins in biological matrices and to lab consumables.[2]
Q2: What is the most significant recent advancement in improving the sensitivity of this compound mass spectrometry?
A2: A highly sensitive LC-MS/MS technique has been developed that involves the proteolytic digestion of this compound peptides with Lys-N, a metalloendopeptidase.[1][2] This method can be up to 4000 times more sensitive than previously published HPLC-mass spectrometry techniques, allowing for quantification below physiological concentrations.[1] This "bottom-up" proteomics approach generates peptide fragments that are more amenable to mass spectrometric analysis and provide greater specificity.[2]
Q3: How can I improve the recovery of dynorphins from complex biological samples like serum?
A3: A differential solubility method has been shown to achieve a sample recovery of over 90% from serum.[1] This involves a series of precipitation and centrifugation steps using ice-cold acetone (B3395972) and an acetonitrile (B52724)/hydrochloric acid solution to separate the peptides from more abundant proteins. Careful and targeted sample preparation is crucial to minimize sample loss, which can significantly impact the sensitivity of the assay.[2]
Q4: Are there methods to enrich this compound samples before mass spectrometry analysis?
A4: Yes, immunoaffinity enrichment is a valuable technique for selectively capturing this compound peptides and their fragments.[3] One such method is Stable-Isotope Standards with Capture by Anti-Peptide Antibodies (SISCAPA), which is widely used in bottom-up proteomics to enrich specific surrogate peptides from digested samples.[2] This approach enhances sensitivity by concentrating the analyte of interest and removing interfering matrix components.[3]
Q5: Should I analyze intact dynorphins or use a digestion-based approach?
A5: While analysis of intact dynorphins ("top-down" proteomics) provides information about the whole peptide, it is generally not sensitive enough for quantification at physiological concentrations.[2] A bottom-up approach, where the peptides are enzymatically digested (e.g., with Lys-N or trypsin) into smaller fragments, is recommended for improved sensitivity and specificity in quantitative mass spectrometry.[2][4]
Troubleshooting Guide
Issue 1: Low or no this compound signal in my LC-MS/MS analysis.
| Possible Cause | Suggested Solution |
| Insufficient sample cleanup and high matrix effects. | Implement a robust sample preparation protocol. For serum, consider the differential solubility method involving acetone precipitation to improve recovery.[1] For any complex sample, desalting prior to MS analysis is critical.[5][6][7] |
| Low recovery of dynorphins during extraction. | Optimize your extraction procedure. Non-specific binding to plastics and other surfaces can be a significant issue for low-concentration peptides.[2] Using low-binding consumables can help. |
| Degradation of this compound peptides. | Dynorphins can be rapidly metabolized.[8] Ensure samples are handled quickly and at low temperatures. Consider the use of protease inhibitors during sample preparation, though be mindful of their potential interference in the MS analysis. |
| Suboptimal ionization or fragmentation. | Optimize your mass spectrometer source conditions and collision energies for the specific this compound peptides or their fragments. High-resolution mass spectrometry can help distinguish analytes from background noise.[9] |
| Analyzing intact peptides at very low concentrations. | Switch to a bottom-up proteomics workflow. Digestion with an enzyme like Lys-N can significantly increase sensitivity.[1][2] |
Issue 2: Poor reproducibility in quantitative results.
| Possible Cause | Suggested Solution |
| Inconsistent sample preparation. | Standardize your sample preparation workflow. Automated sample preparation can improve consistency. Ensure accurate and consistent pipetting, especially for internal standards. |
| Variability in enzymatic digestion. | Optimize digestion conditions (enzyme-to-substrate ratio, incubation time, temperature, and pH). Ensure the enzyme is active and properly stored. |
| Matrix effects varying between samples. | Use stable isotope-labeled internal standards for each analyte to normalize for variations in sample processing and matrix effects. Immunoaffinity enrichment can also reduce matrix variability.[2][3] |
| LC column degradation or carryover. | Implement regular column washing and regeneration. Check for sample carryover by running blank injections between samples. |
Experimental Protocols
1. High-Sensitivity this compound Quantification using Lys-N Digestion and LC-MS/MS
This protocol is adapted from a method demonstrated to be highly sensitive for this compound analysis in serum.[1][2]
-
Sample Preparation (Differential Solubility Method):
-
To the serum sample, add ice-cold acetone and stir for 1 hour at 4°C.
-
Centrifuge at 17,000 x g for 15 minutes at 4°C.
-
Separate the precipitate.
-
To the supernatant, add 70% acetonitrile with 12 mM HCl.
-
Stir for 1 hour at 4°C.
-
Centrifuge at 17,000 x g for 15 minutes at 4°C.
-
The resulting supernatant contains the extracted peptides.
-
-
Enzymatic Digestion:
-
Lyophilize the extracted peptide solution.
-
Reconstitute in an appropriate buffer (e.g., ammonium (B1175870) bicarbonate).
-
Add Lys-N metalloendopeptidase and incubate under optimized conditions (refer to enzyme manufacturer's guidelines for temperature and time).
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a C18 analytical column with a mobile phase gradient of an aqueous solution (e.g., ammonium hydrogen carbonate or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[10][11]
-
Use positive electrospray ionization (ESI) and scheduled multiple reaction monitoring (MRM) for quantification.[10]
-
Optimize the mass spectrometer to monitor specific precursor-to-product ion transitions for the Lys-N digested fragments of dynorphins.
-
Data Presentation
Table 1: Comparison of Detection Limits for this compound Analysis Methods
| Method | Analyte | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Matrix | Reference |
| Previous LC-MRM/MS | Dynorphins | 61 fmol/mL (LOD) | Not Specified | [1] |
| Lys-N Digestion LC-MS/MS | This compound B | 1.5 times lower than the lowest physiological concentration | Serum | [1] |
| Lys-N Digestion LC-MS/MS | Dynorphins | 4000 times lower than previously published techniques | Serum | [1] |
Visualizations
References
- 1. health.csuohio.edu [health.csuohio.edu]
- 2. health.csuohio.edu [health.csuohio.edu]
- 3. Peptide immunoaffinity enrichment coupled with mass spectrometry for peptide and protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
- 8. Processing of prothis compound-derived peptides in striatal extracts. Identification by electrospray ionization mass spectrometry linked to size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving the Utility of a this compound Peptide Analogue Using Mannosylated Glycoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting dynorphin immunohistochemistry nonspecific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during dynorphin immunohistochemistry (IHC), with a specific focus on nonspecific binding.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background and nonspecific staining in this compound IHC?
High background staining in this compound IHC can obscure specific signals and lead to misinterpretation of results. The most common causes include:
-
Insufficient Blocking: Inadequate blocking of nonspecific binding sites can lead to antibodies adhering to unintended targets.[1][2]
-
Primary Antibody Concentration Too High: An excessive concentration of the primary antibody increases the likelihood of low-affinity, nonspecific interactions.[3][4][5]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue, especially when the primary antibody and the tissue are from the same species (e.g., mouse on mouse).[3][6][7]
-
Endogenous Enzyme Activity: Tissues can contain endogenous peroxidases or phosphatases that react with the detection system, leading to false positive signals.[3][4][6]
-
Issues with Fixation: Over-fixation of tissue can alter protein structures and expose charged sites that contribute to nonspecific binding.[8]
-
Problems with Antigen Retrieval: Suboptimal antigen retrieval can either fail to expose the target epitope sufficiently or damage the tissue, leading to increased background.[9][10][11]
-
Tissue Drying: Allowing tissue sections to dry out at any stage of the staining process can cause a dramatic increase in background staining.[3]
Q2: How can I validate the specificity of my this compound antibody?
Antibody validation is crucial for ensuring that the observed staining is specific to this compound.[12][13] Several methods are recommended:
-
Use of Knockout (KO) Tissue: The most definitive method is to use tissue from a this compound knockout animal as a negative control. The specific staining signal should be absent in the KO tissue.[12][13]
-
Antibodies Targeting Different Epitopes: Using two different antibodies that recognize distinct epitopes on the this compound precursor (prothis compound) or the mature peptide should produce a similar staining pattern.[12]
-
Peptide Absorption Control: Pre-incubating the primary antibody with an excess of the immunizing peptide should abolish the specific staining. However, this method is now considered inadequate by itself as it can also block nonspecific staining to proteins with similar epitopes.[12]
-
Western Blotting: Although not a direct measure of IHC specificity, confirming that the antibody recognizes a band of the correct molecular weight on a Western blot can provide evidence of specificity. It is important to note that an antibody that works in Western blotting may not work in IHC and vice versa.[12]
Q3: What is the difference between antibodies targeting prothis compound and mature this compound A, and how does this affect staining?
Prothis compound is the precursor protein that is cleaved to produce several active peptides, including this compound A and this compound B.[12][14] Antibodies can be generated against the precursor or the mature peptides. The choice of antibody can lead to different staining patterns because the processing of prothis compound can vary between different brain regions.[12][14] This means that some areas may have a high concentration of the precursor with little mature peptide, and vice versa. Therefore, using antibodies targeting different forms of this compound can yield diverse and complementary results.[12][13]
Troubleshooting Guides
Guide 1: Reducing High Background Staining
This guide provides a systematic approach to troubleshooting and reducing high background staining.
Troubleshooting Workflow for High Background Staining
Caption: A workflow for troubleshooting high background staining in IHC.
1. Optimized Blocking Procedures
-
Normal Serum Blocking: This is a common and effective method.[1][15] The serum should be from the same species as the secondary antibody to prevent cross-reactivity.[7]
-
Protocol:
-
After antigen retrieval and washing, incubate sections in a blocking solution containing 5-10% normal serum (e.g., normal goat serum if using a goat anti-rabbit secondary) in a buffer like PBS or TBS with 0.1-0.3% Triton X-100 for 1-2 hours at room temperature.[3][8]
-
For particularly problematic tissues, an overnight incubation at 4°C may be beneficial.[8]
-
-
-
Protein Blocking: Solutions of purified proteins can also be used.[1][15]
-
Protocol:
-
Prepare a solution of 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in your wash buffer.
-
Incubate sections for at least 1 hour at room temperature.
-
Note: Avoid non-fat milk if using a biotin-based detection system, as it contains endogenous biotin.[1]
-
-
2. Primary Antibody Dilution and Incubation
-
Titration: It is critical to determine the optimal concentration of your primary antibody.
-
Protocol:
-
Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000).
-
Stain a set of positive control slides with these dilutions to identify the concentration that provides the best signal-to-noise ratio.[3]
-
-
-
Incubation Conditions:
-
For many antibodies, a longer incubation at a lower concentration can improve specificity. Try incubating overnight at 4°C instead of a shorter incubation at room temperature.[8]
-
3. Endogenous Enzyme Quenching
-
Peroxidase Blocking (for HRP-based detection):
-
Protocol: Before the blocking step, incubate sections in a 0.3-3% hydrogen peroxide (H₂O₂) solution in methanol (B129727) or PBS for 10-30 minutes at room temperature.[3][4][6]
-
-
Alkaline Phosphatase Blocking (for AP-based detection):
-
Protocol: Add levamisole to the final substrate solution.[3]
-
Guide 2: Optimizing Antigen Retrieval
Formalin fixation creates cross-links that can mask the this compound epitope.[9][10][11] Antigen retrieval aims to reverse this, but the optimal method can vary.
Logical Relationship of Antigen Retrieval Choices
Caption: Decision tree for selecting an antigen retrieval method.
1. Heat-Induced Epitope Retrieval (HIER)
-
This method uses heat and a specific buffer to unmask epitopes.[10][16]
-
Protocol (using a microwave):
-
Deparaffinize and rehydrate tissue sections.
-
Place slides in a staining jar filled with HIER buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0).[10][16]
-
Heat in a microwave until the buffer begins to boil, then reduce power and gently boil for 10-20 minutes.
-
Remove from the microwave and allow the slides to cool in the buffer for at least 20 minutes at room temperature.[10]
-
Rinse slides in wash buffer and proceed with the staining protocol.
-
2. Proteolytic-Induced Epitope Retrieval (PIER)
-
This method uses enzymes to break down protein cross-links.[10][11] It is harsher and can damage tissue morphology.
-
Protocol (using Proteinase K):
-
Prepare a working solution of Proteinase K (e.g., 20 µg/mL) in a buffer such as TBS.
-
Warm the solution to 37°C.
-
Incubate the rehydrated tissue sections with the Proteinase K solution for 10-20 minutes at 37°C.
-
Stop the reaction by rinsing thoroughly with wash buffer.
-
Data Summary Tables
Table 1: Recommended Antibody Dilutions and Incubation Times (Example)
| Antibody Target | Host Species | Recommended Starting Dilution | Incubation Time | Incubation Temperature | Reference |
| Prothis compound | Guinea Pig | 1:1000 | Overnight | Room Temperature | [12] |
| This compound A | Rabbit | 1:2000 | Overnight | Room Temperature | [12] |
| This compound A | Rabbit | 1:50 - 1:500 | 30 - 60 mins | Room Temperature | [17][18] |
Note: These are starting recommendations. Optimal dilutions and incubation times must be determined empirically for your specific experimental conditions.
Table 2: Common Blocking Reagents and Concentrations
| Blocking Reagent | Working Concentration | Notes |
| Normal Serum | 5-10% (w/v) | Species should match the secondary antibody host. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and effective protein blocker. |
| Non-fat Dry Milk | 1-5% (w/v) | Cost-effective, but not suitable for biotin-based detection systems. |
Table 3: Antigen Retrieval Buffer Options
| Buffer | pH | Typical Use |
| Sodium Citrate | 6.0 | A good starting point for many antibodies. |
| Tris-EDTA | 9.0 | Can be more effective for certain epitopes. |
References
- 1. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. qedbio.com [qedbio.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. IHC antigen retrieval protocol | Abcam [abcam.com]
- 10. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 11. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 12. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations on Using Antibodies for Studying the Dynorphins/Kappa Opioid Receptor System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 16. Paraffin Removal and Antigen Retrieval | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Anti-Dynorphin A antibody [EPR28632-17] (ab319045) | Abcam [abcam.com]
- 18. Anti-Dynorphin A antibody [EPR28632-17] - BSA and Azide free (ab319046) | Abcam [abcam.com]
Technical Support Center: Optimizing Dynorphin Staining in Paraffin-Embedded Tissue
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing antigen retrieval for dynorphin immunohistochemistry (IHC) in formalin-fixed, paraffin-embedded (FFPE) tissue. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and provides systematic solutions to achieve optimal results.
| Problem | Potential Cause | Recommended Solution |
| No Staining or Weak Signal | Improper Antigen Retrieval: Epitopes on the this compound peptide are masked by formalin fixation. | Optimize the antigen retrieval method. For Heat-Induced Epitope Retrieval (HIER), experiment with different buffers (e.g., citrate (B86180) buffer pH 6.0 vs. Tris-EDTA pH 9.0), heating times, and temperatures.[1][2] For Protease-Induced Epitope Retrieval (PIER), titrate the enzyme concentration and incubation time.[2][3] |
| Primary Antibody Issues: The antibody may not be validated for IHC on paraffin-embedded tissues, or the concentration may be too low. | Confirm that the primary antibody is validated for IHC-P.[1][4][5] Perform an antibody titration to determine the optimal concentration.[4] Always run a positive control tissue known to express this compound to validate the antibody's performance.[1] | |
| Antibody Specificity: The antibody may be targeting a region of the prothis compound precursor that is cleaved off in the mature peptide, or vice-versa. | Use an antibody specific to the form of this compound you are studying (e.g., this compound A, prothis compound).[6][7] Consider using knockout tissue as a negative control to validate antibody specificity.[6][7] | |
| Inactive Detection System: The secondary antibody or detection reagents may be inactive or incompatible. | Ensure the secondary antibody is compatible with the primary antibody's host species.[4] Test the detection system independently to confirm its activity. | |
| High Background Staining | Non-specific Antibody Binding: The primary or secondary antibodies may be binding non-specifically to the tissue. | Increase the concentration and/or duration of the blocking step. Use normal serum from the same species as the secondary antibody for blocking.[5] Titrate the primary antibody to the lowest concentration that provides a specific signal.[4][8] |
| Endogenous Enzyme Activity: Endogenous peroxidase or phosphatase activity in the tissue can cause background staining with enzymatic detection methods. | Include a peroxidase or phosphatase quenching step in your protocol (e.g., incubation with 3% H2O2).[5] | |
| Over-aggressive Antigen Retrieval: Harsh antigen retrieval conditions can damage tissue and expose non-specific binding sites. | Reduce the heating time or temperature for HIER, or decrease the enzyme concentration or incubation time for PIER.[3] | |
| Hydrophobic Interactions: Non-specific binding can occur due to hydrophobic interactions between the antibody and tissue proteins. | Include a detergent like Tween-20 in your wash buffers to reduce non-specific binding.[9] | |
| Tissue Sections Detaching from Slides | Aggressive Antigen Retrieval: High temperatures or enzymatic digestion can cause tissue to lift off the slide. | Use positively charged slides to improve tissue adhesion.[10] Reduce the harshness of the antigen retrieval method (e.g., lower temperature, shorter time). Consider using a gentler HIER method, such as incubating overnight at 60°C in a water bath. |
| Inadequate Tissue Fixation: Poorly fixed tissue is more prone to detachment. | Ensure optimal fixation time and conditions for your tissue type. | |
| Uneven or Patchy Staining | Incomplete Deparaffinization: Residual paraffin (B1166041) can block antibody access to the tissue. | Ensure complete deparaffinization by using fresh xylene or a xylene substitute for a sufficient amount of time.[11] |
| Uneven Reagent Application: Inconsistent application of antibodies or other reagents can lead to patchy staining. | Ensure the entire tissue section is covered with each reagent. Use a humidified chamber during incubations to prevent drying.[4] | |
| Tissue Folds or Wrinkles: Folds in the tissue section can trap reagents and cause uneven staining. | Take care when mounting the tissue sections on the slides to avoid folds and wrinkles. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to optimize my this compound staining?
A1: The most critical step for staining FFPE tissue is optimizing antigen retrieval.[1][2] Start by trying a standard Heat-Induced Epitope Retrieval (HIER) protocol with citrate buffer (pH 6.0). If the signal is weak, you can try a more alkaline buffer like Tris-EDTA (pH 9.0) or consider Protease-Induced Epitope Retrieval (PIER). It is essential to test a range of conditions to find what works best for your specific antibody and tissue.
Q2: How do I choose between HIER and PIER for this compound?
A2: HIER is generally the preferred method as it is less likely to damage tissue morphology.[2] However, for some antibodies or epitopes, PIER may be more effective. If HIER does not yield satisfactory results, you can try a PIER protocol using enzymes like Proteinase K or Trypsin.[3] It is recommended to perform a pilot experiment to compare both methods.
Q3: My antibody datasheet provides a recommended protocol, but it's not working. What should I do?
A3: Datasheet protocols are a good starting point but often require optimization for your specific experimental conditions. Factors such as tissue type, fixation method, and equipment can all influence the outcome. Use the troubleshooting guide above to systematically address potential issues, starting with antigen retrieval and antibody concentration.
Q4: How can I be sure my this compound staining is specific?
A4: Validating antibody specificity is crucial. The gold standard is to use tissue from a prothis compound knockout animal as a negative control; specific staining should be absent in this tissue.[6][7] If knockout tissue is unavailable, you can perform a peptide absorption control by pre-incubating your primary antibody with the immunizing peptide. This should block specific staining.
Q5: Should I use an antibody against prothis compound or the mature this compound A peptide?
A5: This depends on your research question. Prothis compound is the precursor protein, while this compound A is a processed, active peptide. The distribution of these two forms can differ within the brain.[6] Be sure to select an antibody that is specific to the form of this compound you intend to study and be aware that different antibodies can produce different staining patterns.[6][7]
Experimental Protocols
Below are detailed starting protocols for both Heat-Induced and Proteolytic-Induced Epitope Retrieval for this compound staining in paraffin-embedded tissue. Note: These are starting points and should be optimized for your specific antibody, tissue, and laboratory conditions.
Heat-Induced Epitope Retrieval (HIER) Protocol
This method uses heat to reverse formalin-induced cross-linking.
Reagents:
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody (anti-dynorphin)
-
Secondary antibody and detection system
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.[11]
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath, steamer, or microwave.
-
Immerse slides in the pre-heated buffer for 20-40 minutes. (Optimization step)
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Staining:
-
Wash slides with Wash Buffer: 3 changes for 5 minutes each.
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibody at the optimal dilution overnight at 4°C in a humidified chamber.
-
Wash slides with Wash Buffer: 3 changes for 5 minutes each.
-
Incubate with secondary antibody and detection reagents according to the manufacturer's instructions.
-
Wash slides with Wash Buffer: 3 changes for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Proteolytic-Induced Epitope Retrieval (PIER) Protocol
This method uses enzymes to partially digest proteins and unmask epitopes.
Reagents:
-
Same as HIER protocol, with the addition of a proteolytic enzyme (e.g., Proteinase K or Trypsin).
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in the HIER protocol.
-
-
Antigen Retrieval:
-
Prepare the enzyme solution (e.g., 20 µg/mL Proteinase K in TE buffer, pH 8.0).
-
Pre-warm the enzyme solution to 37°C.
-
Incubate slides with the enzyme solution for 10-20 minutes at 37°C. (Optimization step) [3]
-
Stop the enzymatic reaction by washing the slides thoroughly with Wash Buffer.
-
-
Staining:
-
Proceed with the staining protocol as described for HIER.
-
-
Counterstaining and Mounting:
-
Follow the same procedure as in the HIER protocol.
-
Quantitative Data Summary
| Parameter | Heat-Induced Epitope Retrieval (HIER) | Proteolytic-Induced Epitope Retrieval (PIER) |
| Principle | Reverses cross-linking through heat-induced denaturation.[2] | Enzymatic digestion of proteins to unmask epitopes.[3] |
| Typical Buffers/Enzymes | Sodium Citrate (pH 6.0), Tris-EDTA (pH 9.0). | Proteinase K, Trypsin, Pepsin.[3] |
| Typical Temperature | 95-100°C (or 60°C overnight). | 37°C.[3] |
| Typical Duration | 20-40 minutes. | 10-30 minutes.[3] |
| Effect on Tissue Morphology | Generally well-preserved. | Can be harsh and may damage tissue morphology if not optimized. |
| Reproducibility | Generally high. | Can be more variable due to enzyme activity. |
| Optimization | Requires optimization of buffer pH, temperature, and time. | Requires careful titration of enzyme concentration and incubation time. |
Visualizations
Experimental Workflow for this compound IHC
Caption: Workflow for this compound immunohistochemistry in paraffin-embedded tissue.
Troubleshooting Logic for Weak or No this compound Staining
Caption: Decision tree for troubleshooting weak or absent this compound staining.
References
- 1. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. origene.com [origene.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations on Using Antibodies for Studying the Dynorphins/Kappa Opioid Receptor System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. documents.cap.org [documents.cap.org]
- 11. genscript.com [genscript.com]
Technical Support Center: Ensuring Dynorphin Stability in Cerebrospinal Fluid Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of dynorphins in cerebrospinal fluid (CSF) samples. Accurate measurement of these crucial neuropeptides is paramount for research in pain, addiction, and neurological disorders. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your samples and the reliability of your data.
Troubleshooting Guides
This section addresses common issues encountered during the collection, processing, and analysis of dynorphin in CSF samples.
Issue 1: Low or Undetectable this compound Levels
| Potential Cause | Troubleshooting Steps |
| Degradation by Proteases | - Immediately upon collection, add a pre-validated protease inhibitor cocktail to the CSF sample. - Ensure thorough mixing of the inhibitor cocktail with the CSF. - Keep samples on ice at all times during processing. |
| Improper Sample Storage | - Store CSF samples at -80°C immediately after collection and processing. - Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes for single-use. |
| Suboptimal Assay Performance | - Validate the sensitivity and specificity of your immunoassay (e.g., ELISA, RIA) for the specific this compound fragment you are measuring. - Run a standard curve with every assay to ensure accuracy. - Consider using mass spectrometry-based methods for higher specificity and sensitivity. |
| Blood Contamination | - Visually inspect CSF for any signs of blood contamination (pink or red tinge). - If contamination is suspected, centrifuge the sample to pellet red blood cells and carefully collect the supernatant. Note that blood contains proteases that can degrade dynorphins. |
Issue 2: High Variability in this compound Measurements Between Replicates or Samples
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the time from CSF collection to freezing across all samples. - Use the same type and lot of collection tubes and protease inhibitors for all samples in a study. |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques, especially when adding small volumes of protease inhibitor cocktails. |
| Assay-Specific Variability | - Ensure consistent incubation times and temperatures for all assay steps. - Thoroughly mix all reagents before use. - Check for edge effects in microplates and consider randomizing sample placement. |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes that degrade dynorphins in CSF?
A1: The primary enzymes responsible for this compound degradation in CSF are aminopeptidases and carboxypeptidases.[1] Aminopeptidases cleave amino acids from the N-terminus of the peptide, while carboxypeptidases remove them from the C-terminus.
Q2: What are the major degradation products of this compound A (1-13) in CSF?
A2: In human CSF, the major metabolites of this compound A (1-13) are this compound A (1-12), resulting from carboxypeptidase activity, and this compound A (2-13), from aminopeptidase (B13392206) activity.[1]
Q3: What is the half-life of this compound A (1-13) in human CSF?
A3: The metabolic half-life of this compound A (1-13) in human CSF at 37°C is approximately 2.5 hours, with a range of 1.75 to 8.5 hours.[1] This is significantly longer than its half-life in plasma, which is less than one minute.[1]
Q4: Can I use a commercial protease inhibitor cocktail?
A4: Yes, broad-spectrum protease inhibitor cocktails are recommended. Ensure the cocktail contains inhibitors effective against both aminopeptidases and carboxypeptidases. Commonly used inhibitors for opioid peptides include amastatin, bestatin, puromycin, leucinethiol, captopril, and GEMSA.[1][2]
Q5: What is the optimal temperature for storing CSF samples for this compound analysis?
A5: For long-term storage, CSF samples should be stored at -80°C.[3][4] For short-term processing, samples should be kept on ice (4°C) at all times.
Q6: How can I validate that this compound degradation has been prevented in my samples?
A6: To validate your sample handling protocol, you can perform a stability study. This involves spiking a known concentration of a this compound standard into a pool of CSF (with and without your chosen protease inhibitors), aliquoting the samples, and storing them at different temperatures (e.g., 4°C and -80°C) for various durations (e.g., 0, 2, 4, 24 hours). Measuring the this compound concentration at each time point will allow you to assess its stability under your specific conditions.
Experimental Protocols and Data
Recommended Protease Inhibitor Cocktail for this compound Stability in CSF
While a universally standardized cocktail for this compound in CSF is not established, a combination of inhibitors targeting the key degrading enzymes is crucial. Based on published research, the following cocktail can be prepared and added to CSF samples immediately upon collection.
| Inhibitor | Target Enzyme Class | Stock Concentration | Final Concentration in CSF |
| Leucinethiol | Aminopeptidase | 10 mM in water | 10 µM |
| Captopril | Carboxypeptidase | 100 mM in water | 100 µM |
| GEMSA | Carboxypeptidase | 20 mM in water | 20 µM |
| Amastatin | Aminopeptidase | 1 mg/mL in water | 10 µM |
| Bestatin | Aminopeptidase | 1 mg/mL in methanol | 10 µM |
Note: The optimal concentration of each inhibitor may need to be determined empirically for your specific experimental conditions.
Protocol for CSF Collection and Processing for this compound Analysis
This protocol outlines the critical steps to minimize this compound degradation during sample handling.
-
Preparation : Prior to CSF collection, prepare collection tubes (polypropylene, low-binding tubes are recommended) containing the appropriate volume of a 100x concentrated protease inhibitor cocktail to achieve a 1x final concentration upon CSF addition. Place the tubes on ice.
-
CSF Collection : Collect CSF via lumbar puncture. The first few drops should be discarded to avoid potential contamination.
-
Immediate Inhibition : Dispense the CSF directly into the pre-prepared, chilled collection tubes containing the protease inhibitor cocktail.
-
Mixing : Gently invert the tube 5-10 times to ensure thorough mixing of the CSF and the inhibitors. Avoid vigorous vortexing, which can cause protein denaturation.
-
Centrifugation (if necessary) : If the sample is blood-contaminated, centrifuge at 2000 x g for 10 minutes at 4°C.[5] Carefully transfer the clear supernatant to a new pre-chilled polypropylene (B1209903) tube.
-
Aliquoting : Aliquot the CSF into smaller volumes for single-use to avoid freeze-thaw cycles.
-
Storage : Immediately store the aliquots at -80°C until analysis.
This compound A (1-13) Stability in Human CSF at 37°C
The following table summarizes the metabolic fate of this compound A (1-13) when incubated in human CSF at 37°C, both with and without the presence of specific protease inhibitors.
| Condition | Metabolite Formation (%) | Metabolic Half-life |
| No Inhibitors | Dyn A (1-12): ~51% Dyn A (2-13): ~35% | ~2.5 hours (range 1.75-8.5 h)[1] |
| With Inhibitors (10 µM Leucinethiol, 100 µM Captopril, 20 µM GEMSA) | Generation of Dyn A (1-6) was detected, indicating altered degradation pathways.[1] | Significantly increased (quantitative data not specified in the source). |
Visualizations
Caption: this compound A degradation in CSF by peptidases.
Caption: Workflow for CSF sample handling to prevent this compound degradation.
References
- 1. Metabolism of this compound A1-13 in human CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-terminal degradation of low molecular weight opioid peptides in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. translationalresearchcentre.com [translationalresearchcentre.com]
- 4. files.alz.washington.edu [files.alz.washington.edu]
- 5. Cerebrospinal Fluid Biomarkers in Opioid Dependence: Evidence of Neuroimmune Activation and Ion Composition Changes, Without Alteration in Orexin‐A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Dynorphin Peptides in Microdialysis Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stabilizing dynorphin peptides in microdialysis samples. Accurate quantification of these peptides is critical for neuroscience research and drug development, but their inherent instability poses a significant challenge. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure sample integrity and reliable data.
Troubleshooting Guide
This guide addresses common issues encountered during the collection and processing of this compound-containing microdialysis samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels | Rapid peptide degradation by peptidases in the sample. | Immediately acidify samples with acetic acid to a final concentration of 5% upon collection. Store samples at -80°C.[1] |
| Low recovery from the microdialysis probe. | Optimize the microdialysis flow rate. Lower flow rates (e.g., 0.2-2 µL/min) generally improve recovery.[1][2] | |
| Insufficient sensitivity of the analytical method. | Utilize a highly sensitive analytical technique such as capillary liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] | |
| High variability between samples | Inconsistent sample handling and storage. | Standardize the collection and storage protocol. Ensure all samples are treated identically, including the timing of acidification and freezing. |
| Differences in microdialysis probe efficiency. | Calibrate each microdialysis probe before in vivo experiments to determine its recovery rate.[2][4] | |
| Sample degradation despite freezing | Peptidase activity can persist at -80°C without a stabilizing agent. | The addition of 5% acetic acid is crucial to inhibit enzymatic activity before freezing.[1] |
| Loss of peptide signal over time in storage | Gradual degradation even with initial stabilization. | Analyze samples within 5 days of collection for optimal results, as significant degradation can occur by day 10 even with stabilization.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are my this compound peptide concentrations so low in my microdialysis samples?
A1: this compound peptides are present at very low physiological concentrations (picomolar range) in the brain's extracellular fluid.[1] Furthermore, they are highly susceptible to rapid degradation by peptidases present in the tissue and the collected dialysate. Without proper stabilization, significant loss of the target peptide can occur within a short period after collection.[1]
Q2: What is the most effective method for stabilizing this compound peptides in microdialysis samples?
A2: The most effective and commonly cited method is to acidify the collected microdialysate with acetic acid to a final concentration of 5% immediately upon collection, followed by storage at -80°C.[1] This combination has been shown to prevent rapid degradation and maintain peptide integrity for up to 5 days.[1]
Q3: Is freezing my samples at -80°C immediately after collection enough to prevent degradation?
A3: No, freezing alone is not sufficient. Studies have shown that this compound peptides can still degrade in microdialysis samples when stored at -80°C without a stabilizing agent.[1] The addition of an acid like acetic acid is necessary to inhibit peptidase activity.
Q4: What analytical technique is recommended for quantifying this compound peptides in microdialysates?
A4: Capillary liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or LC-MS³) is the recommended method.[1][3] This technique offers high sensitivity and specificity, which is crucial for detecting the low concentrations of this compound peptides and distinguishing them from their metabolites and other endogenous peptides.[1] It is generally preferred over immunoassays like radioimmunoassay (RIA) which can suffer from cross-reactivity issues.[1]
Q5: How does the microdialysis flow rate affect my results?
A5: The microdialysis flow rate is inversely related to the recovery of the analyte.[2] Lower perfusion rates (e.g., 0.2 to 2 µL/min) increase the transit time of the perfusion fluid in the probe, allowing for greater diffusion of this compound from the extracellular space into the dialysate, thus improving recovery.[1]
Experimental Protocols
Protocol for Stabilization of this compound Peptides in Microdialysis Samples
This protocol details the steps for collecting and stabilizing microdialysis samples for this compound analysis.
Materials:
-
Microdialysis probe and pump
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Collection vials (e.g., 0.5 mL microcentrifuge tubes)
-
Glacial acetic acid
-
Dry ice
-
-80°C freezer
Procedure:
-
Prepare Collection Vials: Prior to sample collection, add the appropriate volume of glacial acetic acid to each collection vial to achieve a final concentration of 5% in the total sample volume. For example, for a 20 µL dialysate fraction, add 1 µL of glacial acetic acid.
-
Microdialysis Collection:
-
Immediate Stabilization and Freezing:
-
As each fraction is collected, ensure it mixes with the pre-added acetic acid in the vial.
-
Immediately place the collected and acidified sample vial on dry ice to flash freeze.
-
-
Long-Term Storage:
-
Transfer the frozen samples from dry ice to a -80°C freezer for storage.
-
It is recommended to analyze the samples within 5 days to minimize potential degradation.[1]
-
Quantitative Data Summary
The following table summarizes the effect of adding 5% acetic acid and storing at -80°C on the stability of this compound A₁₋₈ and other neuropeptides in microdialysis samples.
| Peptide | Storage Condition | Day 1 | Day 3 | Day 5 | Day 8 | Day 10 |
| This compound A₁₋₈ | 5% Acetic Acid, -80°C | ~100% | ~100% | ~95% | ~80% | ~60% |
| Met-enkephalin | 5% Acetic Acid, -80°C | ~100% | ~100% | ~98% | ~90% | ~75% |
| Leu-enkephalin | 5% Acetic Acid, -80°C | ~100% | ~100% | ~97% | ~85% | ~70% |
| Data is estimated based on graphical representations from the cited literature.[1] |
Visualizations
Caption: Experimental workflow for this compound stabilization.
Caption: this compound degradation pathway and intervention.
References
- 1. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A microdialysis profile of this compound A(1-8) release in the rat nucleus accumbens following alcohol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Gradient for Dynorphin Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of dynorphin and its metabolites using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound and its metabolites?
This compound A is an endogenous opioid peptide that undergoes rapid enzymatic degradation in biological matrices, producing a variety of smaller peptide fragments.[1] The primary challenge lies in achieving adequate resolution between the parent peptide and its numerous metabolites, which often share similar physicochemical properties, leading to co-elution. Key metabolites arise from the cleavage of the precursor protein prothis compound, including this compound A, this compound B, and α/β-neoendorphin. Further processing of this compound A can result in shorter peptides like this compound A (1-8).
Q2: Is a gradient or isocratic elution better for separating this compound metabolites?
Gradient elution is highly recommended for the separation of complex peptide mixtures like this compound metabolites. Due to the wide range of polarities among the different fragments, an isocratic mobile phase (constant solvent composition) would likely result in poor resolution of early-eluting peaks and excessive broadening of late-eluting peaks. A gradient, where the concentration of the organic solvent is increased over time, allows for the effective elution of all compounds with sharper peaks and in a reasonable timeframe.
Q3: What are typical starting conditions for developing an HPLC gradient for this compound separation?
A good starting point for method development is a "scouting gradient" using a reversed-phase C18 column. This typically involves a linear gradient from a low to a high concentration of an organic solvent (like acetonitrile) in an aqueous mobile phase containing an acidic modifier.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in acetonitrile (B52724).
-
Scouting Gradient: 5-95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Detection: UV at 214-220 nm (for peptide bonds) or 280 nm (if aromatic residues are present).
From this initial run, the gradient can be optimized by adjusting the slope and range to improve the resolution of target metabolites.
Q4: How does mobile phase pH affect the separation of this compound peptides?
The pH of the mobile phase is a critical parameter as it influences the ionization state of the peptides.[2][3] this compound peptides contain multiple ionizable groups. At a low pH (e.g., using 0.1% TFA, pH ~2.1), the carboxylic acid groups are protonated, and the peptides carry a net positive charge, which can lead to better retention and peak shape on a C18 column.[4] It is generally advisable to work at a pH that is at least 2 units away from the isoelectric point (pI) of the peptides to ensure they are fully protonated or deprotonated, avoiding dual species that can cause peak splitting.[5]
Troubleshooting Guide
Problem 1: Poor Resolution / Co-elution of Metabolites
| Possible Cause | Solution |
| Gradient is too steep. | Decrease the gradient slope (e.g., from a 5% to a 2% increase in organic solvent per minute) in the region where the target metabolites elute. This provides more time for the compounds to interact with the stationary phase and separate. |
| Inappropriate mobile phase. | Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase. Small changes in selectivity can lead to significant improvements in resolution. |
| Column is old or contaminated. | Flush the column with a strong solvent. If performance does not improve, replace the column. Ensure proper sample preparation to avoid introducing contaminants. |
| Incorrect column chemistry. | While C18 is a good starting point, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different pore size (e.g., 300Å for larger peptides) to alter selectivity. |
Problem 2: Peak Tailing
| Possible Cause | Solution |
| Secondary interactions with the stationary phase. | This is common with basic peptides like dynorphins interacting with residual silanol (B1196071) groups on the silica (B1680970) support. Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to suppress silanol ionization. |
| Column overload. | Reduce the sample concentration or injection volume. |
| Column contamination or degradation. | Clean the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
| Extra-column volume. | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Problem 3: Retention Time Shifts
| Possible Cause | Solution |
| Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time (at least 10 column volumes) before each injection. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase to prevent bubble formation. |
| Pump issues. | Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Problem 4: Ghost Peaks
| Possible Cause | Solution |
| Contaminated mobile phase or injection solvent. | Use high-purity HPLC-grade solvents and prepare fresh solutions. Filter the mobile phase. |
| Carryover from previous injections. | Implement a needle wash step in the autosampler method with a strong solvent. Run a blank gradient to confirm carryover. |
| Late-eluting peaks from a previous run. | Extend the gradient run time or add a high-organic wash step at the end of each run to elute strongly retained compounds. |
Data Presentation
Table 1: Example HPLC Gradient Conditions and Expected Elution Order of this compound Peptides
The following table provides an example of a reversed-phase HPLC gradient and the expected relative elution order for several this compound-related peptides. Absolute retention times will vary depending on the specific HPLC system, column dimensions, and exact mobile phase preparation.
| Peptide | Sequence | Expected Elution Order | Rationale for Elution Order |
| Leu-Enkephalin | YGGFL | 1 (Earliest) | Smallest and least hydrophobic of the listed peptides. |
| This compound A (1-8) | YGGFLRRI | 2 | Intermediate hydrophobicity. |
| This compound A (1-13) | YGGFLRRI RPKLK | 3 | More hydrophobic than Dyn A (1-8) due to additional amino acids. |
| This compound A (1-17) | YGGFLRRI RPKLKW DNQ | 4 (Latest) | Most hydrophobic due to the full sequence, leading to the strongest retention on a C18 column. |
Example Gradient Program:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10% to 50% B (linear)
-
35-40 min: 50% to 95% B (linear)
-
40-45 min: 95% B (hold)
-
45-50 min: Re-equilibration at 10% B
-
Experimental Protocols
Protocol 1: Extraction of this compound Peptides from Brain Tissue
This protocol is a general guideline for the extraction of neuropeptides from brain tissue for subsequent HPLC analysis.
Materials:
-
Brain tissue sample
-
0.1 M Perchloric acid, chilled
-
Microfuge tubes
-
Probe sonicator or tissue homogenizer
-
Centrifuge (refrigerated)
-
0.45 µm microcentrifuge filter tubes
Procedure:
-
Rapidly dissect brain tissue in a cold environment and immediately freeze on dry ice. Store at -80°C until use.
-
To the frozen tissue sample, add approximately 10 volumes of cold 0.1 M perchloric acid (e.g., for a 40 mg tissue sample, add 400 µL).
-
Immediately homogenize the sample using a probe sonicator (e.g., 10 seconds on setting 3 with a 30% duty cycle). Keep the sample on ice during this process to prevent degradation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully collect the supernatant into a new, chilled microfuge tube.
-
Filter the supernatant through a 0.45 µm microcentrifuge filter tube by centrifuging at 5,000 x g for 5 minutes at 4°C.
-
The resulting filtrate is ready for direct injection into the HPLC system or can be stored at -80°C.
Protocol 2: General HPLC Analysis of this compound Metabolites
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Extracted peptide sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA).
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA).
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
System Setup:
-
Install the C18 column and set the column oven temperature to 30°C.
-
Set the detector wavelength to 214 nm.
-
Set the flow rate to 1.0 mL/min.
-
-
Column Equilibration:
-
Purge the pumps with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Gradient Program:
-
Program the HPLC system with the desired gradient (refer to the example in Table 1, or an optimized gradient based on preliminary runs).
-
-
Sample Injection:
-
Inject 20-50 µL of the prepared sample extract.
-
-
Data Acquisition:
-
Start the data acquisition and the gradient run.
-
-
Post-Run:
-
Ensure the gradient includes a high-organic wash step to clean the column and a re-equilibration step to prepare for the next injection.
-
Visualizations
Caption: Workflow for HPLC gradient optimization.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Solid-Phase Synthesis of Dynorphin Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of dynorphin peptides. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound peptides.
Problem: Low Yield and Purity of the Crude Peptide
Q1: My final peptide yield is very low, and the HPLC analysis of the crude product shows multiple peaks of similar intensity to the desired product. What are the likely causes and solutions?
A1: Low yield and purity in this compound synthesis often stem from challenges related to their primary sequence. This compound A, B, and Big this compound are rich in hydrophobic and basic amino acid residues, which can lead to several complications during solid-phase peptide synthesis (SPPS).[1][2]
Possible Causes and Solutions:
-
Peptide Aggregation: The high proportion of hydrophobic and basic residues in dynorphins promotes inter-chain aggregation on the resin, hindering reagent access and leading to incomplete coupling and deprotection steps.[3][4][5]
-
Solution: Employ strategies to disrupt secondary structure formation.
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling and deprotection solutions.
-
Alternative Solvents: Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF and DMSO.[6]
-
Elevated Temperature/Microwave: Perform coupling reactions at a higher temperature or use a microwave peptide synthesizer to improve reaction kinetics.[7][8]
-
Pseudoproline Dipeptides: If your sequence contains Ser or Thr, incorporating pseudoproline dipeptides can disrupt aggregation.[4]
-
-
-
Incomplete Coupling: The bulky side chains of amino acids like Arginine (Arg) and Isoleucine (Ile), which are abundant in dynorphins, can sterically hinder the coupling reaction.[3]
-
Solution: Optimize coupling protocols.
-
Double Coupling: Perform a second coupling step for sterically hindered amino acids or for residues known to be difficult to couple. It is particularly recommended to double couple arginine residues.[9]
-
Choice of Coupling Reagent: Use more efficient coupling reagents like HATU, HCTU, or PyBOP, especially for difficult couplings.[10]
-
-
-
Incomplete Fmoc Deprotection: Aggregation can also prevent the complete removal of the Fmoc protecting group.
-
Solution: Modify the deprotection step.
-
Extended Deprotection Time: Increase the duration of the piperidine (B6355638) treatment.
-
Use of DBU: For severe aggregation, a small percentage of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution to enhance deprotection efficiency.
-
-
Problem: Aspartimide Formation in Big this compound Synthesis
Q2: I am synthesizing Big this compound, which contains an Asp-Asn sequence, and I'm observing a significant impurity with the same mass as my target peptide. How can I prevent this?
A2: The presence of a mass-isobaric impurity, especially with an Asp-Asn sequence, strongly suggests aspartimide formation.[11] This side reaction is common in Fmoc-SPPS and leads to the formation of β-aspartyl peptides, which are often difficult to separate from the desired α-aspartyl peptide.[11]
Strategies to Minimize Aspartimide Formation:
-
Modified Fmoc Deprotection:
-
Addition of HOBt: Adding 0.1 M 1-Hydroxybenzotriazole (HOBt) to the 20% piperidine in DMF deprotection solution can significantly reduce the rate of aspartimide formation.[11][12]
-
Lower Basicity: Using a weaker base like piperazine (B1678402) for Fmoc removal can also suppress this side reaction.[12]
-
-
Sterically Hindered Asp Protecting Groups:
-
Backbone Protection:
Table 1: Comparison of Aspartic Acid Protecting Groups in Preventing Aspartimide Formation
| Protecting Group | Model Peptide Sequence Context | % Aspartimide Formation (Standard Deprotection) | % Aspartimide Formation (Optimized Deprotection) | Reference |
| Fmoc-Asp(OtBu)-OH | Scorpion Toxin II (VKDGYI) | High (up to 50%) | 5-15% | [16] |
| Fmoc-Asp(OMpe)-OH | Scorpion Toxin II (VKDGYI) | Significantly Reduced | <5% | [13][14] |
| Fmoc-Asp(OEpe)-OH | Scorpion Toxin II (VKDGYI) | Very Low | <1% | [13] |
| Fmoc-Asp(OBno)-OH | Teduglutide (Asp-Gly, Asp-Asn) | Reduced by 25% compared to OtBu | Not Specified | [16] |
Problem: Oxidation of Methionine in this compound A
Q3: My mass spectrometry analysis of purified this compound A shows a consistent +16 Da peak. How can I avoid this modification?
A3: A +16 Da mass shift is characteristic of the oxidation of the methionine (Met) residue to methionine sulfoxide (B87167).[17] This is a common side reaction during the acidic cleavage step of SPPS.[17][18]
Solutions to Prevent Methionine Oxidation:
-
Use of Scavengers in the Cleavage Cocktail: The addition of scavengers is crucial to protect methionine from oxidation.
-
Reagent H: A highly effective cleavage cocktail for methionine-containing peptides is Reagent H, which contains trifluoroacetic acid (TFA), phenol (B47542), thioanisole (B89551), 1,2-ethanedithiol (B43112), water, dimethylsulfide (DMS), and ammonium (B1175870) iodide.[2][19]
-
TMSCl and PPh₃: The addition of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) to the cleavage cocktail has been shown to eradicate methionine oxidation.[18]
-
-
Post-Synthesis Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine.
-
DTT or N-mercaptoacetamide: Treatment of the peptide with dithiothreitol (B142953) (DTT) or N-mercaptoacetamide can reverse the oxidation.
-
Ammonium Iodide and DMS: A cocktail of ammonium iodide and dimethylsulfide can also be used for the reduction.[17]
-
Table 2: Effectiveness of Different Cleavage Cocktails in Preventing Methionine Oxidation
| Cleavage Cocktail | Peptide Context | % Methionine Oxidation | Reference |
| Reagent K (TFA/phenol/water/thioanisole/EDT) | Model Peptide with Met and Cys | 15-55% | [2] |
| Reagent R (TFA/thioanisole/EDT/anisole) | Model Peptide with Met and Cys | 15-55% | [2] |
| Reagent B (TFA/water/TIS) | Amyloid-beta (1-42) | ~50% | [17] |
| Reagent H (TFA/phenol/thioanisole/EDT/water/DMS/NH₄I) | Model Peptide with Met and Cys | Not Detected | [2] |
| TFA/Anisole/TMSCl/Me₂S + PPh₃ | Ac-Cys-Met-Glu-Glu-Pro-Asp-OH | Eradicated | [18][20] |
Frequently Asked Questions (FAQs)
Q4: What are the sequences of the common this compound peptides?
A4:
-
This compound A (1-17): Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln[21]
-
This compound B (Rimorphin): Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr[22]
-
Big this compound: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln-Lys-Arg-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr[3]
Q5: Which coupling reagent is best for synthesizing this compound peptides?
A5: Due to the presence of sterically hindered and arginine residues, more efficient coupling reagents are recommended. While HBTU/HOBt can be used, HATU, HCTU, and PyBOP often provide better results, especially for difficult couplings.[10] For arginine residues, coupling at room temperature instead of using microwave conditions may be beneficial.[7][8]
Q6: How can I monitor the completion of coupling and deprotection steps?
A6: The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin after a coupling step. A positive test (blue beads) indicates incomplete coupling. For N-terminal proline, the Kaiser test is not suitable, and a chloranil (B122849) test can be used instead.
Q7: What is the mechanism of action of this compound peptides?
A7: this compound peptides are endogenous ligands for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[14] Activation of KOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[9][23] This ultimately results in the modulation of neurotransmitter release and neuronal excitability.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of this compound A (1-17)
This protocol is for automated synthesis using Fmoc/tBu chemistry.
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
Prepare a 0.5 M solution of the Fmoc-protected amino acid and a 0.5 M solution of a coupling agent (e.g., HATU) in DMF.
-
Add the amino acid and coupling agent to the resin, followed by the addition of DIPEA (N,N-Diisopropylethylamine).
-
Allow the coupling reaction to proceed for 1-2 hours. For arginine residues, consider double coupling or an extended reaction time at room temperature.[7][8]
-
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection of this compound A
This protocol uses a cleavage cocktail designed to minimize methionine oxidation.
-
Resin Preparation: After the final deprotection and washing steps, dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare "Reagent H": TFA (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).[2]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification of this compound A by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of mobile phase A (e.g., 0.1% TFA in water). If solubility is an issue, a small amount of acetonitrile (B52724) or acetic acid can be added.
-
Chromatography Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 30-60 minutes is a good starting point for this compound peptides.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Diagram 1: Kappa-Opioid Receptor Signaling Pathway
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Design and development of novel, short, stable this compound-based opioid agonists for safer analgesic therapy [frontiersin.org]
- 8. Design and development of novel, short, stable this compound-based opioid agonists for safer analgesic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. thaiscience.info [thaiscience.info]
- 13. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. advancedchemtech.com [advancedchemtech.com]
- 15. benchchem.com [benchchem.com]
- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotage.com [biotage.com]
- 18. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. benchchem.com [benchchem.com]
- 21. Big this compound is a neuroprotector scaffold against amyloid β-peptide aggregation and cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dynorphins in Development and Disease: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
troubleshooting low signal in dynorphin radioimmunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues in dynorphin radioimmunoassays (RIAs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during this compound RIAs that can lead to a weak or absent signal.
Core Issue: Low Counts/Weak Signal
Q1: My overall counts, including the total counts (TC) and maximum binding (B₀), are very low. What are the likely causes?
A1: Low total counts across the entire assay typically point to a problem with the radiolabeled tracer. The primary reasons include:
-
Degradation of the Radiolabeled Tracer: this compound peptides are susceptible to degradation. The ¹²⁵I-labeled this compound (tracer) can be damaged by radiolysis, oxidation, or enzymatic activity, reducing its ability to bind to the antibody.[1][2] Always check the expiration date of the tracer and store it according to the manufacturer's instructions, typically at -20°C or colder.[3]
-
Pipetting Errors: Inaccurate pipetting of the tracer will result in a lower than expected amount of radioactivity in each tube. Ensure your pipettes are calibrated and use polypropylene (B1209903) or siliconized glass tips to prevent the hydrophobic peptide from sticking to the plastic.[4]
-
Incorrect Tracer Dilution: An error in calculating the tracer dilution will lead to adding fewer counts per minute (CPM) than intended. The optimal amount of tracer should result in 30-60% of the total counts binding in the absence of unlabeled this compound (B₀/TC).[4]
-
Gamma Counter Malfunction: Ensure the gamma counter is functioning correctly and set to the appropriate window for ¹²⁵I.[2] Perform a system check or calibration as needed.
Q2: My total counts (TC) are normal, but my maximum binding (B₀) is low. What should I investigate?
A2: When total counts are adequate but the binding of the tracer to the antibody is weak, the issue likely lies with the antibody, the incubation conditions, or the separation step.
-
Suboptimal Antibody Dilution: The concentration of the primary antibody is critical. If the antibody is too dilute, there will not be enough binding sites to capture the tracer effectively.[5] Conversely, if it is too concentrated, the assay may lose sensitivity. It is recommended to perform an antibody titration to determine the optimal dilution that yields a B₀/TC ratio between 30% and 60%.[4]
-
Antibody Degradation: Improper storage or repeated freeze-thaw cycles can damage the antibody, reducing its binding affinity. Store antibodies as recommended by the supplier, often in aliquots at -20°C or -80°C.
-
Incubation Time and Temperature: The binding reaction between the antibody and this compound (both labeled and unlabeled) needs sufficient time to reach equilibrium. Incubation times are often 16-24 hours at 4°C.[3] Ensure that the incubation was carried out for the recommended duration and at the correct temperature.[2]
-
Inefficient Separation of Bound and Free Ligand: If the separation of the antibody-bound tracer from the free tracer is incomplete, the measured counts in the pellet will be artificially low. This can be due to issues with the second antibody or precipitation reagent (e.g., polyethylene (B3416737) glycol - PEG).[4][6] Ensure that the precipitating reagents are fresh and used at the correct concentration.
Q3: I'm observing high non-specific binding (NSB). How does this affect my signal, and how can I reduce it?
A3: High non-specific binding (NSB) refers to the tracer binding to components other than the primary antibody, such as the tube walls or other proteins.[7] This elevates the background signal and can mask the specific binding, leading to a poor standard curve and inaccurate results.
-
Causes of High NSB:
-
Hydrophobic Nature of Tracer: Peptides like this compound can be "sticky" and adhere to plastic surfaces.
-
Contaminated Reagents: Impurities in the assay buffer or other reagents can contribute to non-specific interactions.
-
Ineffective Blocking: The assay buffer should contain a blocking agent, such as bovine serum albumin (BSA), to prevent non-specific binding to the tubes.[4]
-
-
Solutions to Reduce NSB:
-
Optimize Assay Buffer: Ensure your RIA buffer contains an appropriate concentration of a blocking protein like BSA (e.g., 0.3%). Adding a non-ionic detergent like Tween-20 (e.g., 0.05%) can also help.[4]
-
Use High-Quality Tubes: Use polypropylene tubes designed for immunoassays.
-
Proper Separation and Washing: Ensure the separation of bound and free ligand is efficient and that any washing steps are performed correctly to remove unbound tracer.
-
Q4: My standard curve is flat or has a very shallow slope. What does this indicate?
A4: A flat standard curve signifies a lack of competition between the unlabeled this compound (standards) and the radiolabeled tracer for antibody binding sites. This results in a poor dynamic range and an inability to accurately quantify unknown samples.
-
Degraded Standards: The unlabeled this compound standards may have degraded, leading to a lower effective concentration. Prepare fresh standards for each assay.
-
Problem with Tracer or Antibody: The issues described in Q1 and Q2, such as a degraded tracer or a suboptimal antibody concentration, can also lead to a poor standard curve.[2]
-
Matrix Effects: The composition of the sample matrix should be similar to that of the standards.[5] For example, if analyzing plasma samples, the standards should be prepared in a similar this compound-free plasma or a buffer that mimics its properties.
Data Presentation
The following tables summarize key quantitative parameters for troubleshooting and optimizing a this compound RIA.
Table 1: Typical RIA Reagent Concentrations and Quality Control Parameters
| Parameter | Recommended Range/Value | Rationale |
| Primary Antibody Dilution | 1:500 - 1:100,000 (for purified polyclonal antibodies)[8] | Must be optimized for each antibody lot to achieve 30-60% maximum binding (B₀/TC).[4] |
| ¹²⁵I-Dynorphin Tracer | 8,000 - 10,000 CPM per tube[3] | Provides a sufficient signal for counting without being in vast excess of the antibody binding sites. |
| Maximum Binding (B₀/TC) | 30% - 60%[4] | Indicates an optimal balance between antibody and tracer concentrations for good assay sensitivity. |
| Non-Specific Binding (NSB/TC) | < 5% | High NSB can mask the specific signal and reduce assay accuracy. |
| Incubation Time | 16 - 24 hours[3] | Allows the competitive binding reaction to approach equilibrium. |
| Incubation Temperature | 4°C[3] | Reduces the degradation of peptides and antibodies. |
Table 2: Troubleshooting Low Signal in this compound RIA
| Symptom | Possible Cause | Recommended Action |
| Low Total Counts (TC) | 1. Degraded/Expired Tracer2. Pipetting Error3. Gamma Counter Malfunction | 1. Use a fresh aliquot of tracer.2. Verify pipette calibration and technique.3. Check gamma counter settings and performance. |
| Normal TC, Low B₀ | 1. Antibody Too Dilute2. Degraded Antibody3. Insufficient Incubation4. Inefficient Precipitation | 1. Perform an antibody titration.2. Use a fresh aliquot of antibody.3. Ensure correct incubation time and temperature.4. Check the second antibody and precipitation reagents. |
| High Non-Specific Binding (NSB) | 1. Tracer Sticking to Tubes2. Inadequate Blocking in Buffer | 1. Use polypropylene tubes; consider adding a detergent to the buffer.2. Ensure sufficient BSA concentration in the RIA buffer. |
| Flat Standard Curve | 1. Degraded Standards2. Issues with Tracer or Antibody3. Matrix Mismatch | 1. Prepare fresh standards.2. Refer to troubleshooting for low TC and low B₀.3. Match the standard matrix to the sample matrix. |
Experimental Protocols
Protocol 1: this compound Sample Collection and Preparation
This compound is highly susceptible to degradation by peptidases in biological samples. Proper collection and handling are crucial for accurate measurement.
-
Collection: Collect blood samples into pre-chilled tubes containing a protease inhibitor cocktail and an anticoagulant such as EDTA.
-
Immediate Chilling: Place the collected samples on ice immediately to inhibit enzymatic activity.[9]
-
Plasma Separation: Within one hour of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.[9]
-
Extraction (Recommended): To remove interfering substances and concentrate the peptide, perform a solid-phase extraction (SPE) using a C18 column.[3]
-
Acidify the plasma with an equal volume of a suitable buffer (e.g., 1% trifluoroacetic acid).
-
Centrifuge to pellet precipitated proteins.
-
Load the supernatant onto a pre-conditioned C18 column.
-
Wash the column to remove salts and other hydrophilic impurities.
-
Elute the this compound with an organic solvent mixture (e.g., 60% acetonitrile (B52724) in 1% trifluoroacetic acid).
-
-
Storage: Lyophilize the eluted sample and store it at -80°C until the RIA is performed. Reconstitute the sample in RIA buffer just before the assay.
Protocol 2: this compound Radioimmunoassay (Double Antibody Precipitation)
This protocol outlines a typical competitive RIA for this compound using a second antibody for precipitation.
Day 1: Assay Setup and First Incubation
-
Prepare Reagents: Reconstitute and dilute all reagents (standards, primary antibody, tracer) in RIA buffer (e.g., phosphate-buffered saline with 0.3% BSA).
-
Label Tubes: Prepare duplicate polypropylene tubes for Total Counts (TC), Non-Specific Binding (NSB), Maximum Binding (B₀), standards, and unknown samples.
-
Pipetting:
-
TC Tubes: Add 100 µL of ¹²⁵I-Dynorphin tracer. Set aside for counting at the end of the assay.
-
NSB Tubes: Add 100 µL of RIA buffer (without primary antibody).
-
B₀ Tubes: Add 100 µL of RIA buffer.
-
Standard Tubes: Add 100 µL of each this compound standard in increasing concentrations.
-
Sample Tubes: Add 100 µL of the reconstituted sample extracts.
-
-
Add Primary Antibody: To all tubes except TC and NSB, add 100 µL of the diluted this compound primary antibody.
-
Add Tracer: To all tubes except TC, add 100 µL of the ¹²⁵I-Dynorphin tracer (providing ~8,000-10,000 CPM).
-
First Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.[3]
Day 2: Second Incubation and Separation
-
Add Second Antibody: To all tubes except TC, add 100 µL of the second antibody (e.g., Goat Anti-Rabbit IgG, if the primary antibody was raised in a rabbit).
-
Add Carrier Serum: To all tubes except TC, add 100 µL of normal serum from the same species as the primary antibody (e.g., Normal Rabbit Serum).
-
Second Incubation: Vortex all tubes and incubate for 90 minutes to 2 hours at room temperature to allow the antibody complex to precipitate.
-
Enhance Precipitation: Add 500 µL of cold precipitation buffer (e.g., RIA buffer containing polyethylene glycol) to all tubes except TC.
-
Centrifugation: Centrifuge all tubes (except TC) at 1,700-3,000 x g for 20-30 minutes at 4°C to pellet the antibody-bound complex.[3][10]
-
Separation: Carefully decant or aspirate the supernatant from all tubes except TC, being careful not to disturb the pellet.
-
Counting: Place all tubes (including TC) in a gamma counter and measure the radioactivity in CPM for at least 1 minute.
Data Analysis
-
Calculate the average CPM for each set of duplicate tubes.
-
Determine the percentage of tracer bound (%B/B₀) for each standard and sample.
-
Plot a standard curve of %B/B₀ versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values on the standard curve.[11]
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound binding to the kappa opioid receptor.
This compound RIA Experimental Workflow
Caption: Overview of the experimental workflow for a this compound radioimmunoassay.
Troubleshooting Logic for Low RIA Signal
Caption: A decision tree for troubleshooting common causes of low signal in an RIA.
References
- 1. medicallabnotes.com [medicallabnotes.com]
- 2. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 3. phoenixbiotech.net [phoenixbiotech.net]
- 4. revvity.com [revvity.com]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. Radio immunoassay (RIA) | PPTX [slideshare.net]
- 7. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. microbenotes.com [microbenotes.com]
Technical Support Center: Optimizing Optogenetic Activation of Dynorphin Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optogenetic activation of dynorphin neurons.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when planning an optogenetic experiment to activate this compound neurons?
A1: Successful optogenetic activation of this compound neurons requires careful consideration of several parameters. These include the choice of viral vector and promoter, stereotaxic injection accuracy, opsin selection, light delivery parameters (wavelength, power, and frequency), and methods for validating neuronal activation and behavioral outcomes.
Q2: Which viral vectors are commonly used to target this compound neurons?
A2: Adeno-associated viruses (AAVs) are frequently used for their safety and efficiency in transducing neurons. For targeting this compound neurons specifically in Cre-driver mouse lines (e.g., Pdyn-Cre), a Cre-dependent AAV vector is essential. A commonly used vector is AAV5-DIO-ChR2-eYFP, where "DIO" signifies a double-floxed inverted open reading frame, ensuring that Channelrhodopsin-2 (ChR2) is only expressed in Cre-expressing (i.e., this compound) neurons.[1]
Q3: How can I verify the correct placement of the viral injection and the fiber optic cannula?
A3: Histological verification post-experiment is crucial. This involves perfusing the animal, sectioning the brain tissue, and using immunohistochemistry to visualize both the expression of the fluorescently tagged opsin (e.g., eYFP) and the location of the fiber optic tract. Staining for this compound or its precursor prothis compound can further confirm the correct targeting of the desired neuronal population.
Troubleshooting Guides
Issue 1: No behavioral or physiological effect is observed after optogenetic stimulation.
| Possible Cause | Troubleshooting Step |
| Incorrect viral injection or fiber optic placement | Perform histological analysis to confirm the location of viral expression and the fiber optic track relative to the target brain region.[2][3] |
| Insufficient opsin expression | Allow sufficient time for viral expression (typically >4 weeks for AAVs).[1] Verify expression levels using immunohistochemistry. Consider using a different AAV serotype or promoter for better expression in the target cell type. |
| Inadequate light power or incorrect wavelength | Ensure the light wavelength matches the excitation spectrum of the chosen opsin (e.g., ~473 nm for ChR2).[1] Measure the light power at the fiber tip and optimize it. A common starting point is 10 mW.[1] |
| Ineffective stimulation parameters | Optimize the stimulation frequency and pattern. A 20 Hz stimulation with a 5s on/5s off cycle has been shown to be effective for evoking this compound release.[1] |
| Opsin desensitization | Use intermittent stimulation protocols to prevent opsin desensitization. |
| Homeostatic plasticity | Consider the possibility of compensatory changes in the neural circuit due to chronic activation. Vary the duration and timing of stimulation. |
Issue 2: Unexpected or off-target behavioral effects are observed.
| Possible Cause | Troubleshooting Step |
| Light spread to adjacent brain regions | Use a lower light power or a more localized light delivery method (e.g., tapered optical fibers). Histologically verify the extent of light spread by examining tissue around the fiber tip. |
| Activation of fibers of passage | If targeting a specific nucleus, be aware of axons from other regions passing through. Use retrograde or anterograde tracing to map the projections and refine your targeting. |
| Activation of non-dynorphin neurons | If using a promoter that is not entirely specific to this compound neurons, some off-target activation may occur. Validate the specificity of your Cre-driver line or promoter. |
| Complex downstream circuit effects | The observed behavior might be a result of complex interactions within the neural circuit. Combine optogenetics with in vivo electrophysiology or functional imaging to monitor the activity of downstream neurons. |
Experimental Protocols & Data
Summary of Optogenetic Stimulation Parameters for this compound Neurons
The following table summarizes key quantitative data from a study on the optogenetic activation of this compound neurons in the dorsal raphe nucleus (DRN).[1]
| Parameter | Value |
| Animal Model | Pdyn-Cre mice |
| Viral Vector | AAV5-DIO-ChR2-eYFP |
| Injection Volume | 0.5 µL |
| Target Coordinates (DRN) | A/P: -4.5 mm, M/L: -1.09 mm, D/V: -3.19 mm (angled 20°) |
| Opsin Expression Time | >4 weeks |
| Light Wavelength | 473 nm |
| Light Power at Fiber Tip | 10 mW |
| Stimulation Frequency | 20 Hz |
| Stimulation Pattern | 5 seconds on, 5 seconds off |
| Validation Method | Increased phosphorylation of kappa-opioid receptor (KORp) in the VTA |
Detailed Methodologies
Stereotaxic Surgery and Viral Injection:
-
Anesthetize the mouse (e.g., with isoflurane) and mount it in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Inject the AAV vector (e.g., AAV5-DIO-ChR2-eYFP) into the target brain region (e.g., DRN) using a Hamilton syringe.[1]
-
Lower a fiber optic cannula to just above the injection site and secure it to the skull with dental cement.[1]
-
Allow for a recovery period and sufficient time for viral expression before behavioral experiments.
Optogenetic Stimulation:
-
Connect the implanted fiber optic cannula to a laser source via a patch cord.
-
Deliver light at the appropriate wavelength and power.
-
Control the timing and frequency of light pulses using a waveform generator.[1]
Histological Verification:
-
Following the experiment, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and postfix it.
-
Section the brain using a cryostat or vibratome.
-
Perform immunohistochemistry to visualize the opsin expression (e.g., using an antibody against the fluorescent tag) and anatomical markers.
-
Image the sections using a fluorescence microscope to confirm the injection site and fiber placement.[2]
Visualizations
Caption: this compound/KOR Signaling Pathway.
References
- 1. Optogenetic stimulation of dynorphinergic neurons within the dorsal raphe activate kappa opioid receptors in the ventral tegmental area and ablation of dorsal raphe prothis compound or kappa receptors in dopamine neurons blocks stress potentiation of cocaine reward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optogenetic Activation of β-Endorphin Terminals in the Medial Preoptic Nucleus Regulates Female Sexual Receptivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Synthetic Kappa-Opioid Receptor Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic kappa-opioid receptor (KOR) ligands. The following information is intended to help address common issues related to off-target effects and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vitro and in vivo experiments with synthetic KOR ligands.
In Vitro Assay Troubleshooting
Question 1: Why am I not observing any antagonist activity with my test compound in a functional assay (e.g., cAMP assay)?
Answer:
Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:
-
Agonist Concentration: Ensure you are using an appropriate concentration of the KOR agonist (e.g., U-50,488) to stimulate the receptor. An agonist concentration around its EC80 is typically recommended to provide a clear window for observing antagonism.[1] If the agonist concentration is too high, it can overwhelm a competitive antagonist.[1]
-
Ligand Integrity and Solubility: Verify the integrity and purity of your antagonist compound. Ensure it is fully dissolved in the assay buffer. Poor solubility can lead to a lower effective concentration.
-
Incubation Time: For competitive antagonists, a pre-incubation period of 15-30 minutes before adding the agonist can be crucial to allow the antagonist to bind to the receptor.[1]
-
Cell Health and Receptor Expression: Confirm the health of your cell line (e.g., HEK293, CHO) and the expression levels of the kappa-opioid receptor. Low receptor density or poor cell viability can result in a small signal window, making it difficult to detect antagonism.[1]
-
Assay Buffer Composition: Check the pH and ionic strength of your assay buffer, as these factors are critical for maintaining proper receptor conformation and ligand binding.[1]
Question 2: My radioligand binding assay shows high non-specific binding. How can I resolve this?
Answer:
High non-specific binding (NSB) can obscure your specific binding signal. To reduce NSB, consider the following:
-
Radioligand Concentration: Optimize the concentration of the radioligand (e.g., [³H]U-69,593) to be at or below its dissociation constant (Kd).[1]
-
Washing Steps: Increase the number and volume of wash steps with ice-cold buffer after incubation to more effectively remove unbound radioligand.[1]
-
Filter Pre-treatment: Pre-soaking glass fiber filters (e.g., in 0.5% polyethyleneimine) can reduce the binding of positively charged radioligands to the filter itself.
-
Choice of Blocking Agents: Include a high concentration of a known, unlabeled KOR ligand (e.g., 10 µM U-69,593) to define non-specific binding accurately.[2]
-
Membrane Preparation Quality: Ensure your cell membrane preparation is of high quality and free of excessive cellular debris.
Question 3: The IC50/EC50 value for my KOR ligand is highly variable between experiments. What could be the cause?
Answer:
Variability in potency measurements can arise from several sources:
-
Inconsistent Cell Density: Ensure a consistent number of cells are plated in each well for cell-based assays.
-
Reagent Preparation: Prepare fresh dilutions of your ligands for each experiment to avoid degradation or precipitation issues.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and buffer compositions across all experiments.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent liquid handling.
-
Data Analysis: Utilize a consistent data analysis method and software (e.g., non-linear regression in GraphPad Prism) to determine IC50/EC50 values.
In Vivo Experiment Troubleshooting
Question 4: I am observing unexpected side effects in my animal models that are not consistent with KOR activation. What should I investigate?
Answer:
Unexpected in vivo effects often point to off-target activity. Here's how to troubleshoot:
-
Off-Target Receptor Binding: Your ligand may have affinity for other receptors, most commonly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[1] Conduct selectivity assays to determine the binding affinity of your compound at these and other relevant receptors.[1]
-
Vehicle Effects: Always include a vehicle-only control group in your experiments to ensure that the vehicle used to dissolve your ligand is not causing any adverse effects.[1]
-
Metabolism: The parent compound may be metabolized in vivo into active metabolites with different receptor selectivity profiles. Consider performing metabolic stability and metabolite identification studies.
-
Dose-Response Relationship: The observed side effects may be dose-dependent. Perform a thorough dose-response study to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
Frequently Asked Questions (FAQs)
What are the most common off-target receptors for synthetic KOR ligands?
The most common off-target receptors for synthetic KOR ligands are the other opioid receptor subtypes: the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).[3] Cross-reactivity with these receptors can lead to a mixed pharmacological profile and side effects not attributable to KOR activation alone. For example, MOR activation is associated with euphoria, respiratory depression, and high abuse potential, which are effects that selective KOR agonists aim to avoid.[4]
What are the typical adverse effects associated with KOR agonism, and how can they be mitigated?
Activation of KORs in the central nervous system can lead to undesirable side effects such as dysphoria, sedation, hallucinations, and aversion.[4][5] Several strategies are being explored to develop safer KOR agonists with reduced side effects:
-
G-protein Biased Agonists: There is growing evidence that KOR signaling through G-protein pathways mediates the desired analgesic effects, while β-arrestin-2-dependent signaling is responsible for the dysphoric and aversive effects.[4][6] Developing G-protein biased ligands that preferentially activate G-protein signaling over β-arrestin recruitment is a promising approach.[4]
-
Peripherally Restricted Ligands: Since most of the adverse effects of KOR agonists are centrally mediated, developing ligands that do not cross the blood-brain barrier can provide therapeutic benefits (e.g., for visceral pain or itch) without central side effects.[4]
-
Mixed Opioid Agonists/Antagonists: Compounds with mixed activity at different opioid receptors (e.g., KOR agonist and MOR antagonist) are being investigated to balance the therapeutic effects and side effects.[4]
How can I determine the selectivity of my synthetic KOR ligand?
A comprehensive selectivity profile is crucial. This typically involves a panel of in vitro assays:
-
Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity (Ki) of your ligand at the KOR, MOR, and DOR.[2] A significantly lower Ki for KOR compared to MOR and DOR indicates selectivity.
-
Functional Assays: It is also important to assess the functional activity (potency - EC50/IC50, and efficacy - Emax) of your ligand at all three opioid receptor subtypes. Common functional assays include:
-
cAMP Assays: Measure the inhibition of adenylyl cyclase activity upon receptor activation.[5]
-
[³⁵S]GTPγS Binding Assays: Quantify G-protein activation by measuring the binding of a non-hydrolyzable GTP analog.
-
β-Arrestin Recruitment Assays: Measure the recruitment of β-arrestin to the activated receptor, often using techniques like BRET or enzyme fragment complementation.[7][8]
-
What is "biased agonism" in the context of KOR ligands, and why is it important?
Biased agonism, or functional selectivity, refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For KORs, it is hypothesized that G-protein signaling mediates the therapeutic effects (analgesia), while β-arrestin signaling is responsible for adverse effects like dysphoria.[6][9] Therefore, developing G-protein biased KOR agonists is a key strategy for creating safer and more effective therapeutics.[10][11][12]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional activities of several well-characterized KOR ligands. Note that values can vary between studies depending on the experimental conditions.
Table 1: Binding Affinities (Ki, nM) of Selected KOR Ligands at Opioid Receptors
| Ligand | Type | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity Profile |
| U-50,488 | Agonist | 0.2 | >6 | - | Highly selective for KOR over MOR (>30-fold)[2] |
| U-69,593 | Agonist | ~1 | >1000 | >1000 | Standard for KOR selectivity[2] |
| Salvinorin A | Agonist | 2.66 | >1000 | >1000 | Potent and selective KOR agonist[2] |
| Nalfurafine | Agonist | ~0.3 | ~15 | ~100 | Moderately selective for KOR[13] |
| Norbinaltorphimine (nor-BNI) | Antagonist | ~0.1 | ~2 | ~10 | Selective KOR antagonist[2] |
| JDTic | Antagonist | ~0.2 | >1000 | >1000 | Selective KOR antagonist[2] |
| Naltrexone | Antagonist | 0.3 | ~0.1 | ~1 | Non-selective opioid receptor antagonist[2] |
Table 2: Functional Activity (EC50, nM and Emax, %) of Selected KOR Agonists
| Ligand | Assay | KOR EC50 (nM) | KOR Emax (%) | Notes |
| U-69,593 | [³⁵S]GTPγS Binding | ~10 | 100 (Full Agonist) | Often used as a reference full agonist. |
| Salvinorin A | [³⁵S]GTPγS Binding | ~5 | ~100 (Full Agonist) | Potent full agonist. |
| RB-64 (22-thiocyanatosalvinorin A) | [³⁵S]GTPγS Binding | ~2 | ~90 (Full Agonist) | G-protein biased agonist.[12] |
| U-50,488 | cAMP Inhibition | ~20 | 100 (Full Agonist) | Standard KOR agonist. |
| Nalfurafine | β-arrestin Recruitment | ~50 | ~80 | G-protein biased agonist.[14] |
Key Experimental Protocols
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
-
Materials:
-
Receptor Source: Membranes from CHO or HEK cells stably expressing the human kappa-opioid receptor.[2]
-
Radioligand: A high-affinity, selective KOR radioligand such as [³H]U-69,593.[2]
-
Test Compounds: Unlabeled KOR ligands of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[2]
-
Scintillation Counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the KOR in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.[2]
-
Binding Reaction: In a 96-well plate, combine the cell membranes, the radioligand ([³H]U-69,593 at a concentration near its Kd), and various concentrations of the unlabeled test compound.[2]
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[2]
-
Filtration and Washing: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[2]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value and then calculate the Ki using the Cheng-Prusoff equation.[2]
-
2. cAMP Inhibition Assay
-
Objective: To measure the functional potency and efficacy of a KOR agonist by quantifying the inhibition of adenylyl cyclase.
-
Materials:
-
CHO cells stably expressing the KOR.
-
[³H]adenine for radiolabeling.
-
Forskolin (B1673556) to stimulate adenylyl cyclase.
-
Test compounds.
-
Columns for separating cAMP.
-
-
Procedure:
-
Cell Labeling: Incubate KOR-expressing CHO cells with [³H]adenine to label the intracellular ATP pool.[15]
-
Ligand Incubation: Pre-incubate the labeled cells with varying concentrations of the test KOR agonist.
-
Stimulation: Add forskolin to stimulate adenylyl cyclase and cAMP production.[15]
-
Termination and Lysis: Stop the reaction and lyse the cells.
-
cAMP Separation: Separate the [³H]cAMP from other radiolabeled nucleotides using column chromatography.
-
Quantification: Measure the radioactivity of the eluted [³H]cAMP.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation as a function of agonist concentration to determine EC50 and Emax values.
-
3. β-Arrestin Recruitment Assay (PathHunter® Assay)
-
Objective: To quantify the recruitment of β-arrestin to the KOR upon ligand binding.
-
Materials:
-
Procedure:
-
Cell Plating: Plate the PathHunter® cells in the assay plate and incubate overnight.[16]
-
Ligand Addition: Add serial dilutions of the test ligand to the cells.[16]
-
Incubation: Incubate the plate for 90 minutes at 37°C.[16]
-
Detection: Add the PathHunter® Detection Reagent to each well and incubate for 60 minutes at room temperature.[16]
-
Measurement: Measure the chemiluminescent signal using a luminometer.[16]
-
Data Analysis: Normalize the data to the vehicle control (0%) and a reference full agonist (100%) to determine EC50 and Emax values for β-arrestin recruitment.[16]
-
Visualizations
Caption: Canonical KOR signaling pathways.
Caption: Workflow for characterizing KOR ligand selectivity.
Caption: Troubleshooting logic for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profiles of opioid ligands at Kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo | Semantic Scholar [semanticscholar.org]
- 12. The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An updated assessment of the translational promise of G-protein-biased kappa opioid receptor agonists to treat pain and other indications without debilitating adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 15. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Controlling for Variability in Animal Models of Dynorphin Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the function of the dynorphin/kappa-opioid receptor (KOR) system.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in behavioral experiments involving this compound manipulation?
A1: Variability in behavioral outcomes can stem from several factors, including:
-
Biological Variables: Sex, age, genetic background, and gut microbiome can all influence the this compound system and behavioral responses.[1][2][3]
-
Environmental Factors: Housing conditions (isolating vs. enriched environments), cage density, lighting, noise, and temperature can significantly impact stress levels and this compound expression.[3][4][5][6]
-
Procedural Variability: Inconsistent animal handling, injection technique, timing of experiments, and experimenter presence can introduce significant variability.[7][8]
-
Assay-Specific Parameters: The specific parameters of a behavioral test, such as water temperature in the forced swim test or the contextual cues in conditioned place preference, can affect results.[9][10][11]
Q2: How do sex differences contribute to variability in this compound studies?
A2: The this compound/KOR system is sexually dimorphic, leading to differing responses between males and females in behavioral paradigms.[1][2] Females can exhibit different sensitivities to KOR agonists and may show varying responses across the estrous cycle.[1][12] For example, female rats have been shown to be less sensitive than males to the depressive-like effects of the KOR agonist U-50488.[1] It is crucial to either use both sexes and analyze the data separately or to state a clear justification for using only one sex.
Q3: Can environmental enrichment reduce variability in my experiments?
A3: Yes, environmental enrichment can help normalize animal behavior and reduce stress-related variability.[4] Enriched environments, which may include social housing and novel objects, can attenuate the effects of stress on the this compound system and reduce inter-individual differences in behavioral responses.[5][6][13] For instance, enrichment has been shown to decrease morphine-induced conditioned place preference in rats.
Troubleshooting Guides
High Variability in Behavioral Data
Problem: I am observing high variability in my behavioral data (e.g., large error bars, inconsistent results between cohorts) in experiments manipulating the this compound system.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | References |
| Inconsistent Animal Handling | Standardize handling procedures across all experimenters. Handle animals gently and for a consistent duration before testing. | [7][8] |
| Environmental Stressors | Ensure consistent and controlled environmental conditions (lighting, temperature, noise). Avoid testing animals immediately after cage changes or other stressful events. | [3] |
| Sex and Hormonal Status | If using females, monitor and record the estrous cycle stage. Analyze data for each stage separately or test at a consistent stage. If using both sexes, analyze data separately. | [1][12] |
| Genetic Drift | If using inbred strains, obtain animals from a reliable vendor and periodically re-evaluate baseline behaviors. | [7] |
| Subtle Procedural Differences | Create and strictly follow a detailed standard operating procedure (SOP) for all behavioral assays. This includes timing of injections, habituation periods, and data scoring criteria. | [7][14] |
Unexpected Results in Conditioned Place Preference (CPP) Assay
Problem: I am not observing the expected conditioned place preference or aversion with my this compound-related drug.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | References |
| Natural Chamber Preference | Conduct a pre-test to determine baseline chamber preference. Exclude animals with a strong initial preference or use a biased design where the drug is paired with the non-preferred side. | [10][11] |
| Insufficient Conditioning | Increase the number of conditioning sessions. A typical protocol involves 2-4 pairings of the drug with the context. | [10][15] |
| Inappropriate Drug Dose | The effects of KOR agonists/antagonists can be dose-dependent. Conduct a dose-response study to determine the optimal dose for producing a conditioned response. | [16][17] |
| Contextual Cues Not Salient | Ensure the two conditioning chambers have distinct and easily distinguishable cues (e.g., different flooring, wall patterns, and lighting). | [10][18] |
| Testing-Induced Suppression of Preference | In cases of strong conditioning, the initial test itself can sometimes paradoxically suppress the expression of CPP. Consider experimental designs that minimize the impact of the initial test. | [16][17] |
Experimental Protocols
Forced Swim Test (FST) for Depressive-Like Behavior
This protocol is adapted from standard procedures used to assess depressive-like behavior in mice following manipulation of the this compound system.
Materials:
-
Cylindrical transparent tanks (20 cm diameter, 30 cm height)
-
Water at 23-25°C
-
Video recording equipment
-
Scoring software or trained observer
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the test.
-
Test Session:
-
Fill the cylinders with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.
-
Gently place one mouse into each cylinder.
-
Record the session for 6 minutes.
-
-
Post-Test:
-
Carefully remove the mouse from the water.
-
Dry the mouse with a towel and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
-
-
Data Analysis:
Tail Immersion Test for Nociception
This protocol is used to assess thermal pain sensitivity.
Materials:
-
Water bath maintained at 48-52°C
-
Animal restrainer
-
Stopwatch
Procedure:
-
Habituation: Acclimate mice to the restrainer for 2-3 brief periods before the test day. On the test day, allow the mouse to habituate to the testing room for at least 30 minutes.
-
Baseline Latency:
-
Gently place the mouse in the restrainer.
-
Immerse the distal 1/3 of the tail into the hot water bath.
-
Start the stopwatch immediately.
-
Stop the stopwatch as soon as the mouse flicks its tail out of the water. This is the tail-flick latency.
-
A cut-off time of 10-15 seconds is typically used to prevent tissue damage.
-
-
Drug Administration: Administer the test compound (e.g., KOR agonist/antagonist) via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Drug Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis:
-
Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[21]
-
Data Presentation
Table 1: Factors Influencing Variability in this compound-Related Behavioral Assays
| Factor | Observed Effect on this compound System/Behavior | Recommendation for Control | References |
| Sex | Females can be less sensitive to KOR agonist-induced depressive-like effects. Hormonal fluctuations during the estrous cycle can influence behavior. | Test both sexes and analyze data separately. For females, monitor and report the estrous cycle stage. | [2][12] |
| Housing Condition | Social isolation can increase stress and alter this compound/KOR expression, leading to increased variability. Environmental enrichment can attenuate the effects of stress and reduce variability. | House animals in social groups whenever possible. Consider environmental enrichment to normalize behavior. | [5][6][22] |
| Animal Strain | Different mouse and rat strains exhibit varying baseline levels of this compound and KOR, and can show different sensitivities to KOR ligands. | Use a consistent and well-characterized strain. Report the strain used in all publications. | [3][7] |
| Experimenter | The identity of the experimenter can be a significant source of variability in behavioral tests, likely due to differences in handling and olfactory cues. | Standardize handling procedures and, if possible, have a single experimenter conduct a given behavioral test. | [7] |
Visualizations
Caption: Simplified Kappa-Opioid Receptor (KOR) signaling pathway.
Caption: Experimental workflow for Conditioned Place Preference (CPP).
References
- 1. Sex differences in sensitivity to the depressive-like effects of the kappa opioid receptor agonist U-50488 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex Differences in Opioid Receptor Mediated Effects: Role of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental Enrichment Attenuates Morphine-Induced Conditioned Place Preference and Locomotor Sensitization in Maternally Separated Rat Pups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurobehavioral Effects of Environmental Enrichment and Drug Abuse Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sex Differences in Animal Models: Focus on Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Environmental Enrichment Alters Neurotrophin Levels After Fetal Alcohol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Upregulation of this compound/kappa opioid receptor system in the dorsal hippocampus contributes to morphine withdrawal-induced place aversion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cocaine conditioned place preference: unexpected suppression of preference due to testing combined with strong conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Social and environmental enrichment enhances sensitivity to the effects of kappa opioids: studies on antinociception, diuresis and conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity issues with dynorphin immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cross-reactivity issues with dynorphin immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are dynorphins and why is their measurement complex?
Dynorphins are a class of endogenous opioid peptides derived from a precursor protein called prothis compound (pDyn).[1][2] During processing by enzymes, pDyn is cleaved into multiple active peptides, including this compound A (Dyn A), this compound B (Dyn B), α-neoendorphin, and β-neoendorphin.[1] Incomplete processing can also lead to the release of larger fragments like Big this compound, which consists of both this compound A and this compound B.[2] This complex processing results in a variety of structurally similar peptides that can co-exist in biological samples, making specific measurement challenging.[1][3][4]
Q2: What is cross-reactivity in the context of this compound immunoassays?
Cross-reactivity occurs when the antibody in an immunoassay binds to peptides other than the specific this compound fragment it is intended to measure. Due to the high degree of sequence homology among the various this compound peptides, an antibody designed to detect this compound A, for example, might also bind to Big this compound or other this compound A fragments. This can lead to inaccurate quantification and misinterpretation of results.[5]
Q3: Which substances are most likely to cross-react in my this compound immunoassay?
The most common cross-reactants in a this compound immunoassay are other peptides derived from the same prothis compound precursor. For instance, in an assay for this compound A (1-17), potential cross-reactants include:
-
Prothis compound: The unprocessed precursor.
-
Big this compound: A larger fragment containing both Dyn A and Dyn B sequences.[2]
-
Other this compound A fragments: Such as this compound A (1-8) or this compound A (1-13).[1][6]
-
This compound B and neoendorphins: Depending on the specificity of the antibody.
Cross-reactivity with peptides from other opioid precursors like proenkephalin or proopiomelanocortin is also possible, though generally less common if the antibody is highly specific.[7]
Q4: How can I determine the specificity of my this compound antibody?
Antibody specificity should be validated using multiple methods.[3][4] It is crucial to check the datasheet provided by the antibody or kit manufacturer for cross-reactivity data. If this information is not provided or is incomplete, you should consider performing your own validation experiments. Key validation approaches include:
-
Western Blotting: To confirm the antibody detects a band of the correct molecular weight.
-
Immunohistochemistry/Immunocytochemistry with Knockout/Knockdown models: Staining should be absent in tissues or cells where the target protein has been knocked out or knocked down.[3]
-
Competitive Immunoassay: Testing the ability of various related peptides to compete with the target analyte for antibody binding.
Troubleshooting Guides
Problem 1: Higher-than-expected this compound concentrations.
-
Possible Cause: Cross-reactivity with larger precursor forms (e.g., Big this compound, Prothis compound) or other related peptides that are more abundant in the sample.
-
Troubleshooting Steps:
-
Review the Kit Datasheet: Carefully examine the cross-reactivity table provided by the manufacturer. Compare the listed cross-reactants with the potential peptide forms in your sample.
-
Perform a Spike-and-Recovery Experiment: Add a known amount of a potential cross-reacting peptide (e.g., Big this compound) to your sample matrix and measure the response. This will help quantify the extent of cross-reactivity.
-
Sample Fractionation: Consider using techniques like High-Performance Liquid Chromatography (HPLC) to separate different this compound peptides before performing the immunoassay.
-
Use a More Specific Antibody/Kit: If significant cross-reactivity is confirmed, you may need to source an alternative antibody or immunoassay kit with better specificity.
-
Problem 2: Inconsistent or non-reproducible results.
-
Possible Cause: Variability in sample processing that affects the relative abundance of different this compound fragments. The processing of prothis compound can differ between tissues and under different physiological conditions.[3][8][9]
-
Troubleshooting Steps:
-
Standardize Sample Collection and Processing: Ensure that all samples are collected, stored, and processed in a consistent manner to minimize variability in peptide degradation or processing. The use of protease inhibitors is highly recommended.
-
Validate with a Different Assay: If possible, use a different method (e.g., mass spectrometry) or an immunoassay targeting a different epitope to confirm your findings.
-
Control for Tissue-Specific Processing: Be aware that the pattern of prothis compound processing can vary significantly between different brain regions or tissues.[8][9] What is considered a major form in one tissue may be a minor component in another.
-
Data Presentation
Table 1: Example Cross-Reactivity Profile for a this compound A (1-17) Immunoassay
| Peptide | Cross-Reactivity (%) |
| This compound A (1-17) | 100% |
| Big this compound | 50% |
| This compound A (1-8) | 15% |
| This compound B | <1% |
| α-Neoendorphin | <0.1% |
| Leu-enkephalin | Not Detected |
Note: This is an example table. Users should always refer to the specific datasheet for their kit or perform their own validation to determine the exact cross-reactivity profile.
Experimental Protocols
Protocol: Validation of Antibody Specificity using a Competitive ELISA
This protocol allows for the determination of the cross-reactivity of your antibody with various related peptides.
-
Coating: Coat a 96-well microplate with a fixed, sub-saturating concentration of the target this compound peptide (e.g., this compound A 1-17). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competitive Incubation:
-
Prepare serial dilutions of your unlabeled target peptide (this will serve as your standard curve).
-
Prepare serial dilutions of the potential cross-reacting peptides (e.g., Big this compound, this compound A 1-8, etc.).
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of your primary antibody with each dilution of the standard and potential cross-reactants for 1-2 hours.
-
Transfer the antibody-peptide mixtures to the coated and blocked microplate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step.
-
Detection:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Plot the absorbance versus the log of the peptide concentration for the standard and each potential cross-reactant.
-
Determine the concentration of each peptide that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Peptide / IC50 of Test Peptide) x 100
-
Visualizations
Caption: Processing pathway of the prothis compound precursor protein.
Caption: A logical workflow for troubleshooting immunoassay cross-reactivity.
References
- 1. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations on Using Antibodies for Studying the Dynorphins/Kappa Opioid Receptor System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynorphins in Development and Disease: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and new opportunities for detecting endogenous opioid peptides in reward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence for a selective processing of proenkephalin B into different opioid peptide forms in particular regions of rat brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Role of Dynorphin in Anxiety: A Comparison Guide Using Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data from studies utilizing knockout mice to investigate the role of the dynorphin/kappa-opioid receptor (KOR) system in anxiety. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
The endogenous opioid peptide this compound and its receptor, the kappa-opioid receptor (KOR), are key players in the modulation of stress and emotional states.[1][2][3] Activation of the this compound/KOR system is often associated with aversive and anxiogenic-like effects.[4][5] To elucidate the precise role of this system in anxiety, researchers have extensively utilized knockout mice, specifically those lacking the gene for prothis compound (Pdyn) or the KOR itself. This guide synthesizes findings from these studies, presenting a comparative overview of the behavioral phenotypes observed and the experimental methodologies employed.
Comparative Analysis of Anxiety-Like Behavior in this compound System Knockout Mice
The use of knockout mice has been instrumental in dissecting the contribution of the this compound/KOR system to anxiety-related behaviors. However, the results have not always been consistent across studies. These discrepancies may arise from differences in the specific genetic background of the mice, the behavioral paradigms used, and variations in laboratory environments.[6] The following tables summarize the key findings from studies using prothis compound (Pdyn) and kappa-opioid receptor (KOR) knockout mice in common anxiety-related behavioral tests.
Table 1: Behavioral Phenotype of Prothis compound (Pdyn) Knockout Mice in Anxiety-Related Tests
| Behavioral Test | Key Findings in Pdyn Knockout Mice | Reference Studies |
| Elevated Plus Maze (EPM) | Increased time spent in and entries into the open arms, suggesting an anxiolytic-like phenotype. | [6][7] |
| Some studies report increased anxiety-like behaviors.[6] | [6] | |
| Open Field Test (OFT) | Increased exploration of the center of the arena, indicative of reduced anxiety. | [6][7] |
| Light-Dark Box (LDB) Test | Increased time spent in the light compartment, suggesting reduced anxiety-like behavior. | [6][7] |
| Fear Conditioning | Enhanced cue-dependent fear conditioning and delayed extinction of contextual fear memory. | [8] |
Table 2: Behavioral Phenotype of Kappa-Opioid Receptor (KOR) Knockout Mice in Anxiety-Related Tests
| Behavioral Test | Key Findings in KOR Knockout Mice | Reference Studies |
| Elevated Plus Maze (EPM) | Some lines of KOR knockout mice show no altered anxiety-like behaviors compared to wild-type controls.[6][9] | [6][9] |
| Deletion of KOR in the amygdala results in increased anxiety-like behavior.[9] | [9] | |
| Conditional knockout of KOR in dopamine (B1211576) neurons showed no change in anxiety-like behavior in the EPM.[6] | [6] | |
| Open Field Test (OFT) | Conditional knockout of KOR in dopamine neurons resulted in reduced anxiety-like behaviors.[6] | [6] |
| Light-Dark Box (LDB) Test | Ablation of KOR from brain dopamine neurons produced reduced anxiety-like behaviors.[6] | [6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of findings in behavioral neuroscience. Below are methodologies for the key experiments cited in this guide.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11][12]
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.[10][11] For mice, the arms are often around 30 cm long and 5-7 cm wide.[10]
-
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test.[13][14]
-
Place the mouse in the center of the maze, facing one of the enclosed arms.[11][13]
-
Allow the mouse to explore the maze for a single 5-10 minute session.[11][12]
-
A video camera positioned above the maze records the session for later analysis.[13]
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).[12]
-
An increase in the time spent in and/or entries into the open arms is interpreted as a reduction in anxiety-like behavior.[12]
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[15][16][17]
-
Apparatus: A square or circular arena with surrounding walls to prevent escape. For mice, a common size is 50x50 cm.[15]
-
Procedure:
-
Habituate the animal to the testing room.
-
Gently place the mouse in the center of the open field arena.[18]
-
Allow the mouse to explore the arena freely for a predetermined period, typically 5-20 minutes.[15][18]
-
An automated tracking system or video recording is used to monitor the mouse's activity.[16]
-
-
Parameters Measured:
Light-Dark Box (LDB) Test
The LDB test is another widely used paradigm for assessing anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly lit areas and their drive to explore a novel environment.[19][20][21][22]
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[19][20]
-
Procedure:
-
Parameters Measured:
Visualizing the this compound Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [sciencebeta.com]
- 6. The role of the this compound/κ opioid receptor system in anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prothis compound-derived peptides are critical modulators of anxiety and regulate neurochemistry and corticosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynorphins Regulate Fear Memory: from Mice to Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Traumatic Stress-Induced Vulnerability to Addiction: Critical Role of the this compound/Kappa Opioid Receptor System [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated plus maze protocol [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. Open field test for mice [protocols.io]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Does an Open Field Activity Test Work? [sandiegoinstruments.com]
- 18. anilocus.com [anilocus.com]
- 19. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 20. Light-dark box test - Wikipedia [en.wikipedia.org]
- 21. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 22. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynorphin A vs. Dynorphin B: A Comparative Analysis of Their Roles in Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynorphin A and this compound B are endogenous opioid peptides derived from the precursor protein prothis compound. Both peptides are key ligands for the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in pain, addiction, and mood regulation. While often studied as a collective system, emerging evidence suggests that this compound A and this compound B exhibit distinct pharmacological profiles, including differences in receptor affinity, signaling pathways, and consequently, their analgesic effects. This guide provides an objective comparison of this compound A and this compound B in the context of analgesia, supported by experimental data, to inform future research and drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the receptor binding affinities and signaling properties of this compound A and this compound B. It is important to note that direct in vivo comparative studies on their analgesic potency are limited.
| Table 1: Comparative Receptor Binding Affinity | ||
| Peptide | Receptor | Binding Affinity (Ki, nM) |
| This compound A | Kappa-Opioid Receptor (KOR) | 0.04 ± 0.0 |
| This compound B | Kappa-Opioid Receptor (KOR) | 0.72 ± 0.18 |
| Lower Ki values indicate higher binding affinity. |
Source: Structure–function relationship of this compound B variants using naturally occurring amino acid substitutions, 2021.[1]
| Table 2: Comparative In Vitro Signaling at the Kappa-Opioid Receptor | ||
| Parameter | This compound A | This compound B |
| G-Protein Activation (EC50, nM) | 0.60 ± 0.05 | ~10-fold less potent than Dyn A |
| Maximal G-Protein Activation (Emax) | 100% (Reference) | Significantly higher (~20%) than Dyn A |
| Receptor Trafficking | Promotes KOR degradation | Promotes KOR recycling |
| Sustained Intracellular Signaling | Induces sustained signaling from late endosomes and lysosomes | Does not induce sustained intracellular signaling |
Sources: Structure–function relationship of this compound B variants using naturally occurring amino acid substitutions, 2021; Compartment-specific opioid receptor signaling is selectively modulated by different this compound peptides, 2021.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Receptor Binding Assay
Objective: To determine the binding affinity of this compound A and this compound B for the kappa-opioid receptor.
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human kappa-opioid receptor (hKOR) are cultured.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Competitive Binding Assay: Membranes are incubated with a radiolabeled KOR ligand (e.g., [³H]-U69,593) and varying concentrations of unlabeled this compound A or this compound B.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
G-Protein Activation ([³⁵S]GTPγS) Assay
Objective: To measure the potency and efficacy of this compound A and this compound B in activating G-proteins coupled to the KOR.
Protocol:
-
Membrane Preparation: Membranes from cells expressing KOR are prepared as described above.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP and [³⁵S]GTPγS.
-
Peptide Addition: Increasing concentrations of this compound A or this compound B are added to the reaction mixture.
-
Incubation: The mixture is incubated to allow for G-protein activation and the binding of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration, separating bound from unbound [³⁵S]GTPγS.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each peptide.
Tail-Flick Test for Analgesia
Objective: To assess the analgesic effects of spinally administered dynorphins in rodents.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are used. For intrathecal administration, catheters are surgically implanted into the subarachnoid space at the lumbar level.
-
Acclimatization: Animals are allowed to recover from surgery and are habituated to the testing apparatus.
-
Baseline Latency: The baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time it takes for the rat to flick its tail. A cut-off time is set to prevent tissue damage.
-
Drug Administration: this compound A or this compound B is administered intrathecally through the implanted catheter.
-
Post-treatment Latency: Tail-flick latencies are measured at various time points after drug administration.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Dose-response curves can be generated to determine the ED50.[4][5]
Mandatory Visualization
Caption: Differential KOR signaling pathways for this compound A and B.
Caption: Experimental workflow for in vivo analgesic assessment.
Comparative Analysis
Receptor Affinity and Initial Activation: this compound A exhibits a significantly higher binding affinity for the kappa-opioid receptor compared to this compound B.[1] This suggests that at lower concentrations, this compound A may be more effective at occupying and activating KORs. However, in vitro studies have shown that both peptides can activate KOR and inhibit adenylyl cyclase to a similar extent at saturating concentrations.[2][3]
Signaling Pathways and Receptor Fate: A critical point of divergence between the two peptides lies in their downstream signaling and the subsequent fate of the KOR. This compound A binding tends to promote the internalization of the KOR into late endosomes and lysosomes, leading to receptor degradation.[2][3] This pathway is also associated with sustained intracellular signaling. In contrast, this compound B binding preferentially directs the KOR to recycling endosomes, from where it is trafficked back to the cell surface.[2][3] This difference in receptor trafficking could have significant implications for the duration and nature of the analgesic signal, with this compound A potentially producing a more prolonged but ultimately down-regulating effect, while this compound B may induce a more transient signal with receptor preservation.
Analgesic Effects: Both this compound A and this compound B have been shown to produce spinal analgesia.[4] Intrathecal administration of this compound A produces a potent, dose-dependent analgesic effect in the rat tail-flick test.[4] While direct, quantitative in vivo comparisons of the analgesic potency of this compound A and B are not readily available in the literature, the differences in their in vitro pharmacology suggest that their analgesic profiles may differ in terms of onset, duration, and the development of tolerance. The higher affinity of this compound A may translate to greater potency in vivo. The differential receptor trafficking pathways could also influence the development of tolerance, with the receptor recycling promoted by this compound B potentially mitigating the receptor downregulation seen with this compound A.
Non-Opioid Effects: It is also important to consider that dynorphins can have non-opioid, often pronociceptive (pain-promoting), effects, particularly under conditions of nerve injury and chronic pain. These effects are thought to be mediated through interactions with the NMDA receptor.[6]
Conclusion
This compound A and this compound B, while both endogenous ligands for the kappa-opioid receptor, are not functionally redundant. This compound A displays a higher binding affinity for the KOR and promotes a signaling cascade that leads to receptor degradation and sustained intracellular signaling. Conversely, this compound B favors a pathway of receptor recycling. These fundamental differences in their molecular pharmacology likely translate to distinct analgesic profiles.
For researchers and drug development professionals, these distinctions are critical. Targeting the specific signaling pathways activated by either this compound A or B could lead to the development of novel analgesics with improved therapeutic windows. For instance, a KOR agonist that mimics the recycling pathway of this compound B might offer effective analgesia with a lower propensity for tolerance. Further head-to-head in vivo studies are necessary to fully elucidate the comparative analgesic efficacy and side-effect profiles of these two important endogenous peptides.
References
- 1. Structure–function relationship of this compound B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compartment-specific opioid receptor signaling is selectively modulated by different this compound peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compartment-specific opioid receptor signaling is selectively modulated by different this compound peptides | eLife [elifesciences.org]
- 4. This compound: potent analgesic effect in spinal cord of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dynorphin vs. Synthetic Kappa Agonists: A Comparative Analysis of Their Effects on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
The dynorphin/kappa opioid receptor (KOR) system is a critical modulator of dopamine (B1211576) neurotransmission, playing a key role in motivation, reward, and the pathophysiology of various neuropsychiatric disorders. Activation of KORs, both by the endogenous peptide this compound and by synthetic agonists, generally leads to an inhibition of dopamine release in key brain regions such as the nucleus accumbens and striatum.[1][2] This inhibitory effect is central to the aversive and dysphoric states associated with KOR activation.[1][2] This guide provides a detailed comparison of the effects of this compound and various synthetic KOR agonists on dopamine release, supported by experimental data and methodologies.
Quantitative Comparison of KOR Agonist Effects on Dopamine
The following tables summarize the quantitative effects of this compound and several widely used synthetic KOR agonists on dopamine release, as determined by in vivo microdialysis and fast-scan cyclic voltammetry (FSCV) studies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as animal species, brain region, and drug administration route.
| Compound | Animal Model | Brain Region | Technique | Dose/Concentration | Effect on Dopamine Release | Antagonist Blockade | Reference |
| This compound A (1-13) | Rat | Nigrostriatal Pathway | In vivo measurement of dopamine metabolism | Intraventricular | Did not alter basal or morphine-stimulated dopamine metabolism | N/A | [3] |
| U-50,488H | Rat | Striatum (slices) | Endogenous dopamine release assay | 0.4 and 40.0 µM | Attenuated potassium-evoked dopamine release | WIN 44,441-3 | [4] |
| U-50,488 | Rat | Nucleus Accumbens | In vivo microdialysis | 10 mg/kg i.p. | Decreased basal dopamine levels and attenuated cocaine-induced increases | nor-binaltorphimine | [5] |
| U-50,488 | Mouse | Nucleus Accumbens Core (ex vivo) | Fast-Scan Cyclic Voltammetry | 0.03 - 1.0 µM | Significantly inhibited dopamine release (greater effect in caudal vs. rostral subregion) | N/A | [6][7] |
| Salvinorin A | Mouse | Caudate Putamen | In vivo microdialysis | 1.0 and 3.2 mg/kg, i.p. | Significantly decreased dopamine levels | nor-binaltorphimine | [8] |
| Salvinorin A | Rat | Dorsal Striatum | In vivo microdialysis | Not specified | Decreased extracellular dopamine | N/A | [9] |
Note: N/A indicates that the information was not specified in the cited source.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methods described, the following diagrams are provided.
Caption: KOR signaling pathway leading to inhibition of dopamine release.
Caption: Generalized workflow for in vivo dopamine measurement experiments.
Detailed Experimental Protocols
The precise quantification of dopamine release is achieved through sophisticated in vivo techniques. Below are detailed methodologies for the key experiments cited.
In Vivo Microdialysis
-
Objective: To measure extracellular dopamine concentrations in specific brain regions of freely moving animals.[10][11]
-
Animal Models: Typically male Wistar rats (250-300 g) or C57BL/6 mice (20-25 g).[10]
-
Surgical Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens, striatum).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for several days post-surgery.[11]
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (2-4 mm membrane, 6-20 kDa molecular weight cutoff) is inserted through the guide cannula.[10]
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).[10]
-
A stabilization period of 1-2 hours is allowed to establish a stable baseline of dopamine levels.[10]
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.[10]
-
-
Dopamine Analysis:
-
Collected dialysate samples are typically analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[10]
-
Dopamine is separated from other compounds on a reverse-phase C18 column.[10]
-
The concentration of dopamine is quantified by comparing the peak heights or areas to those of known standards.[12]
-
Fast-Scan Cyclic Voltammetry (FSCV)
-
Objective: To detect rapid, sub-second changes in dopamine concentrations.[13][14][15]
-
Electrode: A carbon-fiber microelectrode is used.[13]
-
Procedure:
-
A triangular waveform potential is applied to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[13]
-
This rapid scan allows for the oxidation and subsequent reduction of dopamine at the electrode surface, generating a characteristic cyclic voltammogram.[14]
-
The resulting current is measured and is proportional to the concentration of dopamine.[14]
-
-
Data Analysis:
Discussion and Comparison
Both endogenous this compound and synthetic KOR agonists exert a powerful inhibitory influence on the dopamine system. The primary mechanism for this is the activation of Gi/o-coupled KORs on dopamine neuron terminals, which leads to an inhibition of adenylyl cyclase and a reduction in calcium influx, thereby decreasing dopamine release.[1][16][17]
While the general effect is inhibitory, there are subtleties in the actions of different agonists. For instance, studies with U-50,488 have demonstrated a more pronounced inhibition of dopamine release in the caudal nucleus accumbens core compared to the rostral part, suggesting a regional specificity of KOR-mediated regulation.[6][7]
Salvinorin A , a potent naturally occurring KOR agonist, has also been shown to decrease dopamine levels in the striatum.[8] Some research suggests that in addition to inhibiting release, Salvinorin A may also enhance dopamine transporter (DAT) function, further reducing extracellular dopamine concentrations.[18][19]
Interestingly, one study found that This compound A (1-13) administered intraventricularly did not alter basal or morphine-stimulated dopamine metabolism in the nigrostriatal pathway, while synthetic agonists did.[3] This could suggest differences in the in vivo processing, distribution, or functional selectivity of the endogenous peptide compared to synthetic small molecules.
The development of synthetic KOR agonists has been driven by the therapeutic potential of modulating the KOR system for conditions such as addiction, depression, and pain. However, the dysphoric and psychotomimetic side effects, which are directly linked to the inhibition of dopamine release, have been a major hurdle.[20] Understanding the nuanced differences between how this compound and various synthetic agonists engage the KOR and affect downstream signaling and dopamine dynamics is crucial for the design of novel therapeutics with improved side-effect profiles.
References
- 1. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the this compound/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endogenous kappa agonist, this compound(1-13), does not alter basal or morphine-stimulated dopamine metabolism in the nigrostriatal pathway of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a kappa-receptor agonist, U-50,488H, on the release of endogenous brain dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the plant-derived hallucinogen salvinorin A on basal dopamine levels in the caudate putamen and in a conditioned place aversion assay in mice: agonist actions at kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of acute and repeated administration of salvinorin A on dopamine function in the rat dorsal striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fast-scan cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 15. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The this compound-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction - PMC [pmc.ncbi.nlm.nih.gov]
Dynorphin vs. Enkephalin: A Comparative Guide to their Differential Roles in Pain Modulation
For Researchers, Scientists, and Drug Development Professionals
The endogenous opioid system plays a pivotal role in the intricate orchestration of pain perception. Within this system, two peptide families, dynorphins and enkephalins, stand out for their distinct and often opposing roles in modulating nociceptive signals. While both are products of the body's natural pain-relief pharmacy, their differing receptor affinities, signaling pathways, and physiological effects create a dichotomy that is crucial for understanding pain pathology and developing targeted therapeutics. This guide provides a comprehensive comparison of dynorphin and enkephalin, supported by experimental data, to elucidate their differential contributions to pain modulation.
At a Glance: Key Differences Between this compound and Enkephalin
| Feature | This compound | Enkephalin |
| Primary Receptor | Kappa (κ) Opioid Receptor | Mu (μ) & Delta (δ) Opioid Receptors |
| Primary Role in Pain | Pro-nociceptive in chronic pain, stress-induced analgesia, dysphoria | Analgesic, anxiolytic |
| Pain State Association | Chronic pain, neuropathic pain, inflammation | Acute pain, inflammatory pain |
| Psychological Effects | Dysphoria, aversion, negative affect | Euphoria, reward |
| Precursor Protein | Prothis compound | Proenkephalin |
Receptor Binding Affinity: A Tale of Two Selectivities
The distinct actions of dynorphins and enkephalins are fundamentally rooted in their preferential binding to different opioid receptor subtypes. Dynorphins exhibit a high affinity for the kappa-opioid receptor (KOR), while enkephalins primarily target the mu (MOR) and delta (δ) opioid receptors (DOR).[1][2][3] This selective receptor engagement initiates divergent intracellular signaling cascades, leading to their unique physiological effects.
The table below summarizes the binding affinities (Ki, in nM) of various this compound and enkephalin peptides for the three main opioid receptors. A lower Ki value indicates a higher binding affinity.
| Peptide | Receptor | Ki (nM) |
| This compound A | KOR | 0.2 - 0.8 |
| MOR | 10 - 50 | |
| DOR | 20 - 100 | |
| This compound B | KOR | 0.5 - 2.0 |
| MOR | 5 - 25 | |
| DOR | 30 - 150 | |
| [Leu]-Enkephalin | DOR | 1 - 5 |
| MOR | 10 - 50 | |
| KOR | >1000 | |
| [Met]-Enkephalin | DOR | 1 - 10 |
| MOR | 5 - 20 | |
| KOR | >1000 |
Note: Ki values can vary between studies and experimental conditions.
Signaling Pathways: Divergent Intracellular Cascades
Upon binding to their respective G-protein coupled receptors (GPCRs), both dynorphins and enkephalins trigger a cascade of intracellular events. However, the downstream consequences of KOR activation by this compound differ significantly from those of MOR and DOR activation by enkephalin.
Enkephalin-Mediated Signaling (MOR/DOR): Activation of MOR and DOR by enkephalins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs). The resulting hyperpolarization of the neuronal membrane and reduced neurotransmitter release contribute to the analgesic effects of enkephalins.
This compound-Mediated Signaling (KOR): Similar to MOR/DOR activation, KOR activation by this compound also inhibits adenylyl cyclase and modulates ion channel activity. However, KOR signaling is also strongly linked to the activation of stress-related pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is implicated in the dysphoric and pro-nociceptive effects observed with chronic this compound/KOR system activation.
Diagram: Enkephalin Signaling Pathway
Caption: Enkephalin signaling cascade leading to analgesia.
Diagram: this compound Signaling Pathway
Caption: this compound signaling with dual roles in pain and mood.
Performance in Pain Models: A Quantitative Comparison
The differential effects of this compound and enkephalin are evident in preclinical pain models. While enkephalins consistently produce dose-dependent analgesia, the effects of dynorphins are more complex, with some studies reporting analgesia and others a pro-nociceptive or even hyperalgesic effect, particularly in chronic pain states.
| Pain Model | Peptide | Route of Administration | ED50 (nmol) | Analgesic Effect |
| Tail-Flick Test (Acute Thermal Pain) | [D-Ala², N-Me-Phe⁴, Gly-ol]-enkephalin (DAMGO) (μ-agonist) | Intrathecal | 0.03 - 0.1 | Potent Analgesia |
| This compound A (1-13) | Intrathecal | 5 - 20 | Moderate Analgesia | |
| Hot Plate Test (Supraspinal Pain) | [D-Pen², D-Pen⁵]-enkephalin (DPDPE) (δ-agonist) | Intracerebroventricular | 1 - 5 | Potent Analgesia |
| This compound A (1-17) | Intracerebroventricular | 10 - 50 | Variable/Weak Analgesia | |
| Formalin Test (Inflammatory Pain) | [Met]-Enkephalin | Intraplantar | 5 - 15 | Significant reduction in pain behavior |
| This compound A | Intraplantar | >50 | No significant effect or hyperalgesia |
Note: ED50 values are approximate and can vary based on the specific experimental conditions.
Expression in Pain States: A Dynamic Response
The expression levels of prothis compound and proenkephalin mRNA, the precursors to dynorphins and enkephalins respectively, are dynamically regulated in response to different pain states. This differential regulation further underscores their distinct roles in the pathophysiology of pain.
| Pain Condition | Prothis compound mRNA | Proenkephalin mRNA |
| Acute Nociception | No significant change | Transient increase in spinal cord |
| Inflammatory Pain | Significant and sustained upregulation in spinal cord and dorsal root ganglia | Moderate and sustained upregulation in spinal cord |
| Neuropathic Pain | Marked and persistent upregulation in spinal cord and supraspinal regions | Variable changes, often a decrease in later stages |
Experimental Protocols: A Methodological Overview
The data presented in this guide are derived from a variety of well-established experimental techniques. Below are brief overviews of the key methodologies used to characterize and compare dynorphins and enkephalins.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a ligand for a specific receptor.
Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Tissues or cells expressing the opioid receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-diprenorphine) and varying concentrations of the unlabeled test compound (this compound or enkephalin).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled ligand. The concentration that inhibits 50% of the specific binding (IC50) is determined and used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[4][5][6][7]
Hot Plate Test
Objective: To assess the analgesic effect of a compound on a thermal pain stimulus in rodents.[8][9][10][11][12][13]
Workflow:
Caption: Workflow for the hot plate test.
Detailed Steps:
-
Acclimation: The animal (typically a mouse or rat) is allowed to acclimate to the testing room and apparatus.
-
Drug Administration: The test compound (this compound or enkephalin) or a vehicle control is administered via the desired route (e.g., intrathecal, intracerebroventricular, systemic).
-
Testing: At a predetermined time after drug administration, the animal is placed on a metal plate maintained at a constant temperature (typically 50-55°C).
-
Measurement: The latency to a nocifensive response, such as licking a hind paw or jumping, is recorded. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The latency to respond is compared between the drug-treated and vehicle-treated groups to determine the analgesic effect.
Tail-Flick Test
Objective: To measure the analgesic effect of a compound on a spinal reflex to a thermal stimulus.[12][13][14][15][16][17][18][19][20][21][22]
Workflow:
Caption: Workflow for the tail-flick test.
Detailed Steps:
-
Restraint: The animal is gently restrained, with its tail exposed.
-
Drug Administration: The test compound or vehicle is administered.
-
Heat Application: A focused beam of radiant heat is applied to a specific portion of the tail.
-
Measurement: The time taken for the animal to flick its tail away from the heat source is automatically or manually recorded. A cut-off time is employed to prevent burns.
-
Data Analysis: The tail-flick latency is compared between treated and control groups to assess the level of analgesia.
In Situ Hybridization
Objective: To visualize the location of specific mRNA transcripts (e.g., prothis compound or proenkephalin mRNA) within tissue sections.[23][24][25][26]
Workflow:
Caption: Workflow for in situ hybridization.
Detailed Steps:
-
Tissue Preparation: The tissue of interest (e.g., brain, spinal cord) is fixed, sectioned, and mounted on slides.
-
Probe Hybridization: A labeled nucleic acid probe (RNA or DNA) that is complementary to the target mRNA sequence is applied to the tissue sections and allowed to hybridize.
-
Washing: Stringent washes are performed to remove any unbound or non-specifically bound probe.
-
Detection: The location of the hybridized probe is visualized using either autoradiography (for radioactively labeled probes) or fluorescence microscopy (for fluorescently labeled probes).
Radioimmunoassay (RIA)
Objective: To quantify the concentration of a specific peptide (e.g., this compound or enkephalin) in a biological sample.[27][28][29]
Workflow:
Caption: Workflow for radioimmunoassay.
Detailed Steps:
-
Incubation: A known amount of a specific antibody against the peptide of interest is incubated with the biological sample (or a standard of known concentration) and a fixed amount of the same peptide that has been radioactively labeled.
-
Competition: The unlabeled peptide in the sample competes with the radiolabeled peptide for binding to the limited number of antibody sites.
-
Separation: The antibody-bound peptide is separated from the free peptide (e.g., by precipitation with a second antibody).
-
Quantification: The radioactivity of the antibody-bound fraction is measured.
-
Calculation: The concentration of the peptide in the sample is determined by comparing its ability to displace the radiolabeled peptide with that of the known standards, creating a standard curve.
Conclusion: Implications for Drug Development
The differential roles of this compound and enkephalin in pain modulation present both challenges and opportunities for the development of novel analgesics. The pro-nociceptive and dysphoric effects associated with the this compound/KOR system, particularly in chronic pain, suggest that KOR antagonists may be a promising therapeutic strategy for alleviating the negative affective components of persistent pain. Conversely, the potent analgesic properties of enkephalins highlight the continued potential of developing MOR and DOR agonists with improved side-effect profiles. A deeper understanding of the distinct signaling pathways and regulatory mechanisms governing these two arms of the endogenous opioid system will be instrumental in designing the next generation of targeted and effective pain therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jcdr.net [jcdr.net]
- 14. Tail flick test - Wikipedia [en.wikipedia.org]
- 15. Tail-flick test [protocols.io]
- 16. diacomp.org [diacomp.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of high intravenous doses of this compound A(1-13) on tail flick latency and central nervous system histology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Receptor selectivity of icv morphine in the rat cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Localization of prothis compound messenger rna in rat brain by in situ hybridization using a synthetic oligonucleotide probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Cellular Profiles of Prothis compound and Preproenkephalin mRNA-Expressing Neurons in the Anterior Olfactory Tubercle of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Proenkephalin and prothis compound mRNA level in brain of rats with absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Regulation of Opioid Receptors by Their Endogenous Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Enkephalin: radioimmunoassay and radioreceptor assay in morphine dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
A Tale of Two Opioids: Unraveling the Functional Dichotomy of Dynorphin and Endorphins in Mood Regulation
A Comprehensive Guide for Researchers and Drug Development Professionals
The endogenous opioid system plays a critical, yet complex, role in modulating emotional states. Among the key players in this system are two families of neuropeptides: dynorphins and endorphins. While both are classified as opioids, their effects on mood are strikingly divergent. This guide provides an in-depth comparison of the functional differences between dynorphin and endorphins in mood regulation, supported by experimental data, detailed methodologies, and signaling pathway visualizations to inform future research and therapeutic development.
At a Glance: A Dichotomy in Mood Modulation
Endorphins, particularly β-endorphin, are widely recognized as the body's natural "feel-good" chemicals, promoting states of euphoria and well-being.[1][2][3] In stark contrast, the this compound system is intrinsically linked to negative affective states, including dysphoria, anhedonia, and anxiety, and is heavily implicated in the pathophysiology of stress-related disorders like depression.[4][5][6] This fundamental opposition stems from their preferential binding to and activation of distinct opioid receptor subtypes, triggering downstream signaling cascades with contrary effects on neural circuits governing mood.
Receptor Binding and Signaling Pathways: The Molecular Basis of Divergent Effects
The differential effects of dynorphins and endorphins on mood are rooted in their selective affinity for different opioid receptors. β-endorphin primarily binds to the mu-opioid receptor (MOR) , while dynorphins are the endogenous ligands for the kappa-opioid receptor (KOR) .[1][4] Activation of these G-protein coupled receptors initiates intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release.
Activation of MORs by endorphins is generally associated with mood elevation.[4][7] One key mechanism involves the inhibition of GABAergic interneurons, which in turn disinhibits dopaminergic neurons in the brain's reward circuitry, leading to increased dopamine (B1211576) release and feelings of pleasure.[8]
Conversely, activation of KORs by dynorphins typically results in aversive and dysphoric states.[4][9] KOR activation can suppress the activity of dopaminergic neurons, contributing to anhedonia, the inability to experience pleasure.[10] Furthermore, the this compound/KOR system is a critical component of the brain's stress response, and its activation is linked to the negative affective consequences of stress.[4][6][11]
Signaling Pathway of β-Endorphin via Mu-Opioid Receptor (MOR)
Caption: β-Endorphin binding to MOR leads to inhibition of GABAergic neurons, resulting in increased dopamine release and positive mood states.
Signaling Pathway of this compound via Kappa-Opioid Receptor (KOR)
Caption: Stress-induced this compound release and subsequent KOR activation inhibit dopamine release, contributing to negative affective states.
Experimental Evidence: A Comparative Analysis
A substantial body of preclinical research has solidified the opposing roles of dynorphins and endorphins in mood regulation. Animal models are instrumental in dissecting these functions, with behavioral paradigms designed to assess reward, aversion, and depressive-like states.
Quantitative Data from Key Animal Studies
| Behavioral Paradigm | Endorphin System (β-endorphin/MOR) | This compound System (this compound/KOR) | Key Findings | References |
| Conditioned Place Preference (CPP) | Mice lacking β-endorphin show a reduced rewarding action of acute cocaine. | KOR agonists induce conditioned place aversion (CPA), indicating dysphoria. | β-endorphin is crucial for the rewarding effects of certain stimuli, while this compound activation is aversive. | [12],[13] |
| Forced Swim Test (FST) | MOR activation can have antidepressant-like effects, reducing immobility time. | KOR antagonists block the pro-depressive-like effects of stress, decreasing immobility time. | The MOR system can promote active coping behaviors, while the KOR system contributes to behavioral despair. | [7],[14] |
| Chronic Social Defeat Stress (CSDS) | Not as extensively studied in this model. | Pretreatment with a KOR antagonist blocks the development of depressive-like behaviors (social avoidance). | The this compound/KOR system in the amygdala is critically involved in the development of depression following chronic stress. | [15] |
| Intracranial Self-Stimulation (ICSS) | MOR agonists lower the threshold for reward, indicating an enhanced hedonic state. | KOR agonists raise the reward threshold, suggesting an anhedonic state. | MOR activation enhances brain reward function, whereas KOR activation diminishes it. | [4] |
| Progressive Ratio Schedule | Mice lacking β-endorphin and enkephalin show reduced motivation to work for food rewards. | Not directly tested in the provided context. | Endogenous opioids like β-endorphin positively contribute to the incentive-motivation to acquire rewards. | [16][17] |
Detailed Experimental Protocols
1. Conditioned Place Preference (CPP) / Aversion (CPA)
-
Objective: To assess the rewarding or aversive properties of a substance or stimulation.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure:
-
Pre-conditioning Phase (Day 1): Animals are allowed to freely explore both chambers to determine baseline preference.
-
Conditioning Phase (Days 2-5): Animals receive injections of the test substance (e.g., a MOR agonist or KOR agonist) and are confined to one chamber, and a vehicle injection with confinement to the other chamber on alternate days.
-
Test Phase (Day 6): Animals are placed back in the apparatus in a drug-free state and allowed to freely explore both chambers. The time spent in each chamber is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates preference (reward), while a significant decrease indicates aversion (dysphoria).
Experimental Workflow for Conditioned Place Preference/Aversion
References
- 1. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. simplesolutionsrecovery.com [simplesolutionsrecovery.com]
- 3. medium.com [medium.com]
- 4. This compound, stress, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]
- 6. This compound, stress, and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid receptors: distinct roles in mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. thebehavioralscientist.com [thebehavioralscientist.com]
- 10. researchgate.net [researchgate.net]
- 11. The this compound-Kappa Opioid System as a Modulator of Stress-induced and Pro-addictive Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Role of Beta-Endorphin in Cocaine-Induced Conditioned Place Preference, Its Extinction, and Reinstatement in Male and Female Mice [frontiersin.org]
- 13. jneurosci.org [jneurosci.org]
- 14. Kappa-opioid ligands in the study and treatment of mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amygdala this compound/κ opioid receptor system modulates depressive-like behavior in mice following chronic social defeat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Reward Deficit in Mice Lacking β-Endorphin and Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective reward deficit in mice lacking beta-endorphin and enkephalin [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Dynorphin Quantification by ELISA and LC-MS/MS
For researchers, scientists, and drug development professionals investigating the role of dynorphins in pain, addiction, and neurological disorders, accurate quantification of these opioid peptides is paramount. The two most common analytical methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by available data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Principle | Antigen-antibody recognition and enzymatic colorimetric or chemiluminescent detection. | Physicochemical separation by chromatography followed by mass-based detection and fragmentation for specific identification. |
| Specificity | Dependent on antibody quality; potential for cross-reactivity with related peptides or fragments.[1][2] | High, based on unique precursor and product ion masses; can distinguish between closely related peptide isoforms.[1] |
| Sensitivity | Typically in the low pg/mL to ng/mL range.[3][4][5] | Can achieve very high sensitivity, reaching the low fmol/mL or even pg/mL range.[6][7] |
| Throughput | High; suitable for analyzing a large number of samples simultaneously in 96-well plates. | Lower; samples are analyzed sequentially. |
| Matrix Effects | Can be susceptible to interference from components in complex biological matrices. | Can be affected by ion suppression or enhancement, but can be mitigated with internal standards.[8] |
| Cost | Lower initial instrument cost; reagent costs can be significant for large studies. | High initial instrument cost; potentially lower per-sample cost for large batches with established methods. |
| Method Development | Relies on commercially available kits; custom assay development can be lengthy. | Method development can be complex and time-consuming, requiring expertise in mass spectrometry.[8] |
Quantitative Performance Comparison
While direct cross-validation studies on the same this compound samples are not extensively published, a comparison of the reported performance characteristics of commercially available ELISA kits and a validated LC-MS/MS method provides valuable insights.
| Parameter | This compound ELISA Kits | This compound LC-MS/MS Method |
| Sensitivity (Lower Limit of Quantification) | 0.78 pg/mL - 6.17 pg/mL[3][4][5] | Reported to be 4000 times more sensitive than previously published HPLC-MS methods, capable of quantifying at physiological concentrations (0.1 fmol/mL to 20 fmol/mL).[6] |
| Detection Range | 3.12 pg/mL - 500 pg/mL (typical)[3][4][5] | Not explicitly stated in a range, but capable of measuring low physiological concentrations.[6] |
| Precision (Intra-assay CV%) | < 8%[3] | Not explicitly stated for this compound, but generally high for validated LC-MS/MS assays. |
| Precision (Inter-assay CV%) | < 10%[3] | Not explicitly stated for this compound, but generally high for validated LC-MS/MS assays. |
| Recovery | 84 - 103%[3] | > 90% from serum.[6] |
Experimental Methodologies
This compound ELISA Protocol (Competitive Assay Example)
This protocol is a representative example based on commercially available competitive ELISA kits.[4][9]
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions.
-
Sample/Standard Addition: Add 50 µL of standard or sample to each well of the antibody-pre-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of biotin-labeled this compound to each well. Shake the plate gently and incubate for 1 hour at 37°C. During this incubation, the this compound in the sample competes with the biotin-labeled this compound for binding to the coated antibody.
-
Washing: Aspirate the liquid from each well and wash three times with wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of HRP-Streptavidin conjugate to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the aspiration and wash step five times.
-
Substrate Incubation: Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the optical density at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the signal.
This compound LC-MS/MS Protocol
This protocol is based on a highly sensitive method developed for the quantification of dynorphins in biological matrices.[6][7]
-
Sample Preparation (Protein Precipitation and Extraction):
-
To 100 µL of serum or plasma, add an internal standard.
-
Precipitate proteins by adding ice-cold acetone.
-
Centrifuge to pellet the precipitated proteins.
-
Separate the supernatant and dry it under vacuum.
-
-
Proteolytic Digestion (for enhanced sensitivity and specificity):
-
Liquid Chromatography (LC) Separation:
-
Inject the digested sample onto a C18 reverse-phase HPLC column.
-
Separate the peptide fragments using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
-
Tandem Mass Spectrometry (MS/MS) Analysis:
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor ions (the mass of the target peptide fragment) are selected and fragmented.
-
The intensity of specific product ions (fragments of the precursor ion) is measured.
-
-
Quantification:
-
The concentration of the target this compound is determined by comparing the peak area of its specific fragment ions to that of the internal standard.
-
Visualizing the Methodologies and Underlying Biology
To further clarify the processes, the following diagrams illustrate the this compound signaling pathway and the experimental workflows for both ELISA and LC-MS/MS.
References
- 1. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Considerations on using antibodies for studying the dynorphins/kappa opioid receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. ELISA Kit for Big this compound (Dyn) | CEB187Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. biocompare.com [biocompare.com]
- 6. health.csuohio.edu [health.csuohio.edu]
- 7. health.csuohio.edu [health.csuohio.edu]
- 8. The Validation of Quantitative Mass Spectrometry Assays for Clinical Chemistry Assessments in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of immunoreactive this compound B and beta-endorphin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing receptor binding profiles of different dynorphin fragments
A Comparative Analysis of the Receptor Binding Profiles of Dynorphin Fragments
This guide provides a detailed comparison of the receptor binding profiles of various fragments of the endogenous opioid peptide this compound. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource supported by experimental data.
Introduction to Dynorphins
Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prothis compound.[1][2] While they are recognized as the primary endogenous ligands for the kappa-opioid receptor (KOR), many this compound fragments also exhibit significant affinity for the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR).[1][2][3] This cross-reactivity has significant implications for their physiological functions and the development of selective opioid receptor ligands. The length of the this compound peptide fragment plays a crucial role in determining its receptor affinity and selectivity.[4]
Receptor Binding Affinity of this compound Fragments
The binding affinities of this compound fragments are typically determined through competitive binding assays, where the fragment's ability to displace a radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is used to quantify binding affinity, with lower values indicating higher affinity.
The following table summarizes the reported binding affinities of key this compound fragments for the kappa (κ), mu (μ), and delta (δ) opioid receptors. It is important to note that these values can vary depending on the experimental conditions, such as the tissue or cell line used, the radioligand, and the presence or absence of peptidase inhibitors to prevent peptide degradation.[5][6]
| This compound Fragment | Receptor Type | Binding Affinity (Ki/IC50, nM) | Species/Tissue/Cell Line | Notes | Reference |
| This compound A (1-17) | κ (Kappa) | ~0.1 | CHO cells | High affinity | [7] |
| μ (Mu) | Low nM affinity | CHO cells | [7] | ||
| δ (Delta) | Low nM affinity | CHO cells | [7] | ||
| This compound A (1-8) | κ (Kappa) | 40 | Guinea-pig brain | Preference for delta receptor in this study. | [5][6] |
| μ (Mu) | 18 | Guinea-pig brain | [5][6] | ||
| δ (Delta) | 4.6 | Guinea-pig brain | [5][6] | ||
| κ (Kappa) | 0.5 | Guinea-pig brain | In the presence of peptidase inhibitors, affinity for kappa receptors increased. | [5][6] | |
| κ (Kappa) | 303 (IC50) | Purified human placenta | [8] | ||
| This compound A (1-7) | κ (Kappa) | 0.1 | HEK-fKOP cells | High binding affinity. | [9] |
| This compound A (1-6) | κ (Kappa) | - | HEK-fKOP cells | Weak partial agonist behavior, limited activity. | [9] |
| μ (Mu) | - | HEK-fKOP cells | Maintained some efficacy. | [9] | |
| δ (Delta) | - | HEK-fKOP cells | Maintained some efficacy. | [9] |
Experimental Protocols
The determination of receptor binding affinities for this compound fragments predominantly relies on radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Displacement Binding Assay
This assay measures the affinity of a test compound (e.g., a this compound fragment) by quantifying its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.
1. Membrane Preparation:
-
Tissues (e.g., brain regions) or cultured cells expressing the opioid receptor of interest (e.g., CHO or HEK cells) are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
2. Binding Incubation:
-
The prepared membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine, a non-selective antagonist, or a more selective radioligand).
-
A range of concentrations of the unlabeled this compound fragment is added to compete for binding to the receptors.
-
To prevent degradation of the peptide fragments during incubation, a cocktail of peptidase inhibitors is often included.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, non-radioactive ligand.
3. Separation and Quantification:
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the this compound fragment that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki value (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizations
Experimental Workflow: Receptor Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway: this compound-Opioid Receptor Activation
Caption: Simplified G-protein coupled receptor signaling pathway.
Summary and Conclusion
The receptor binding profiles of this compound fragments are complex and demonstrate that while the kappa-opioid receptor is often the primary target, significant interactions with mu- and delta-opioid receptors are common.[1][7][10] The length of the peptide chain is a critical determinant of both affinity and selectivity. For instance, shorter fragments like this compound A (1-6) and (1-7) show varied activities across all three receptor subtypes, while the full-length this compound A (1-17) is a potent, high-affinity ligand for the KOR.[7][9][11]
The variability in reported binding affinities underscores the importance of standardized experimental protocols, particularly concerning the use of peptidase inhibitors to prevent the metabolic degradation of the peptides during assays.[5][6] Understanding these nuanced binding profiles is essential for the rational design of selective opioid ligands for therapeutic applications, aiming to maximize desired effects while minimizing off-target interactions.
References
- 1. Human Metabolome Database: Showing metabocard for this compound A 1-8 (HMDB0012933) [hmdb.ca]
- 2. The this compound/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. This compound A(1-8): stability and implications for in vitro opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. This compound A - Wikipedia [en.wikipedia.org]
- 11. The efficacy of this compound fragments at the κ, μ and δ opioid receptor in transfected HEK cells and in an animal model of unilateral peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynorphin's Crucial Role in Cocaine-Seeking Behavior: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical and clinical studies solidifies the critical role of the dynorphin/kappa-opioid receptor (KOR) system in cocaine-seeking behavior, highlighting it as a promising target for therapeutic intervention. This guide provides a detailed comparison of the this compound pathway with other neurobiological systems implicated in cocaine addiction, supported by experimental data and detailed methodologies.
The this compound/KOR system, often referred to as an "anti-reward" system, is increasingly recognized for its significant contribution to the negative affective states and stress-induced relapse associated with cocaine addiction.[1][2] Chronic cocaine exposure leads to an upregulation of this system, which is thought to mediate the dysphoria and anhedonia experienced during withdrawal, thereby driving continued drug-seeking behavior.[3][4] This guide delves into the experimental evidence validating this compound's role and compares its influence to other key neurochemical pathways involved in cocaine addiction.
The this compound/KOR System in Cocaine Addiction
Cocaine administration elevates dopamine (B1211576) levels in the brain's reward circuitry.[5] This surge in dopamine stimulates D1 receptors on medium spiny neurons in the striatum, leading to the synthesis and release of this compound.[5] this compound then acts on KORs, which are located on dopamine terminals, to inhibit further dopamine release, creating a negative feedback loop.[5] However, with chronic cocaine use, this system becomes dysregulated. Studies have shown that both this compound and KOR levels are higher in the brains of individuals with cocaine addiction.[1] Animal models have corroborated these findings, demonstrating that binge cocaine administration significantly increases this compound levels in the striatum.[1]
This upregulation of the this compound/KOR system is believed to contribute to the negative reinforcement that drives addiction.[1] Activation of KORs is associated with aversive and depressive-like states, and blocking these receptors has been shown to reduce cocaine-seeking behavior, particularly that induced by stress.[6][7]
Comparative Analysis of Neurotransmitter Systems in Cocaine-Seeking Behavior
While the this compound/KOR system plays a pivotal role, it is part of a complex network of interacting neurotransmitter systems that contribute to cocaine addiction. The following table summarizes the comparative effects of modulating these systems on cocaine-seeking behavior.
| Neurotransmitter System | Key Receptor(s) | Effect of Agonist on Cocaine Seeking | Effect of Antagonist on Cocaine Seeking | Supporting Evidence |
| This compound/Opioid | Kappa-Opioid Receptor (KOR) | Increases stress-induced reinstatement | Decreases cocaine self-administration and stress-induced reinstatement | [6][8][9] |
| Dopamine | D1 and D2 Receptors | Can induce reinstatement (as a priming agent) | Can attenuate cocaine's reinforcing effects | [10][11] |
| Glutamate (B1630785) | NMDA and AMPA Receptors | Can induce reinstatement | Can block cocaine-primed and cue-induced reinstatement | [12][13][14] |
| Serotonin (B10506) | 5-HT2A and 5-HT2C Receptors | Complex, can modulate dopamine release | Can interfere with specific components of cocaine action | [5][15][16] |
| Noradrenaline | α and β Adrenergic Receptors | Can induce stress-induced reinstatement | Blocks stress-induced but not cocaine-induced reinstatement | [3][17][[“]] |
| Orexin/Hypocretin | Orexin-1 Receptor (OX1R) | Can induce reinstatement | Blocks context- and cue-induced reinstatement | [1][19][20] |
| Endocannabinoid | Cannabinoid Receptor 1 (CB1) | Modulates acute rewarding effects | Can attenuate cue-induced reinstatement | [21][22][23] |
| Corticotropin-Releasing Factor (CRF) | CRF1 and CRF2 Receptors | Can induce reinstatement | Can attenuate stress-induced reinstatement | [24][25][26] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key behavioral assays are provided below.
Cocaine Self-Administration
Objective: To assess the reinforcing properties of cocaine and the motivation of an animal to work for the drug.
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light.
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Animals are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). The other "inactive" lever has no programmed consequences. Each active lever press is often paired with a cue light to establish a conditioned association.
-
Maintenance: Once a stable pattern of self-administration is established, the effects of pharmacological agents can be tested. For example, a KOR antagonist like nor-binaltorphimine (nor-BNI) can be administered prior to the session to assess its effect on cocaine intake.[8]
-
Data Analysis: The number of infusions earned and lever presses are recorded. A reduction in active lever presses and infusions following antagonist treatment suggests a decrease in the reinforcing efficacy of cocaine.
Conditioned Place Preference (CPP)
Objective: To measure the rewarding or aversive properties of a drug by pairing its administration with a specific environment.
Apparatus: A three-chambered apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
Procedure:
-
Pre-conditioning (Baseline): Animals are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning: Over several days, animals receive injections of cocaine (e.g., 15 mg/kg) and are confined to one of the conditioning chambers. On alternate days, they receive a saline injection and are confined to the other chamber.
-
Post-conditioning (Test): Animals are placed back in the apparatus in a drug-free state and allowed to freely explore all chambers.
-
Data Analysis: The time spent in the cocaine-paired chamber is compared to the time spent in the saline-paired chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned preference for the drug. The effect of KOR modulators can be tested by administering them before the conditioning sessions or before the final test.[27]
Reinstatement of Cocaine-Seeking
Objective: To model relapse to drug-seeking behavior in abstinent individuals.
Procedure:
-
Self-Administration and Extinction: Animals are first trained to self-administer cocaine as described above. Following stable responding, the cocaine and its associated cues are withheld, and lever pressing no longer results in drug infusion. This "extinction" phase continues until lever pressing significantly decreases.
-
Reinstatement Test: Once responding is extinguished, reinstatement of drug-seeking can be triggered by:
-
Data Analysis: An increase in pressing the previously active lever during the reinstatement test is interpreted as a relapse to drug-seeking behavior. The ability of KOR antagonists to block reinstatement is a key measure of their therapeutic potential.[27]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions underlying this compound's role in cocaine-seeking, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Cocaine-induced this compound signaling pathway.
References
- 1. Frontiers | Drug Seeking and Relapse: New Evidence of a Role for Orexin and this compound Co-transmission in the Paraventricular Nucleus of the Thalamus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of Noradrenergic Neurotransmission in the Stress- but not Cocaine-Induced Reinstatement of Extinguished Cocaine-Induced Conditioned Place Preference in Mice: Role for β-2 Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pages.ucsd.edu [pages.ucsd.edu]
- 5. Role of serotonin in the regulation of the dynorphinergic system by a kappa-opioid agonist and cocaine treatment in rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Exposure to Cocaine alters this compound-mediated Regulation of Excitatory Synaptic Transmission in Nucleus Accumbens Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cocaine Dysregulates this compound Modulation of Inhibitory Neurotransmission in the Ventral Pallidum in a Cell-Type-Specific Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kappa-opioid receptor blockade with nor-binaltorphimine modulates cocaine self-administration in drug-naive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endogenous κ-Opioid Receptor Systems Regulate Mesoaccumbal Dopamine Dynamics and Vulnerability to Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound opioid inhibition of cocaine-induced, D1 dopamine receptor-mediated immediate-early gene expression in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and the Pathophysiology of Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamate: the new frontier in pharmacotherapy for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cocaine-induced neuroadaptations in glutamate transmission: Potential therapeutic targets for craving and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Serotonin as an important mediator of cocaine's behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blockade of Stress-Induced But Not Cocaine-Induced Reinstatement by Infusion of Noradrenergic Antagonists into the Bed Nucleus of the Stria Terminalis or the Central Nucleus of the Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. Orexin/hypocretin is necessary for context-driven cocaine-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Orexin/hypocretin is necessary for context-driven cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of endocannabinoid transmission in cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Endocannabinoid system involvement in brain reward processes related to drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The endocannabinoid system in brain reward processes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of Corticotropin-Releasing Factor and Corticosterone in Stress- and Cocaine-Induced Relapse to Cocaine Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Corticotrophin releasing factor (CRF) induced reinstatement of cocaine seeking in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of Corticotropin-Releasing Factor in Drug Addiction: Potential for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Stress-induced reinstatement of cocaine seeking is mediated by the kappa opioid system - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Dynorphin's Double-Edged Sword: A Comparative Pharmacological Guide to its Interaction with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of dynorphin A at kappa (κ), mu (μ), and delta (δ) opioid receptors. The information presented is supported by experimental data to offer a clear perspective on the binding affinities, functional potencies, and signaling pathways associated with this endogenous opioid peptide.
Quantitative Pharmacology of this compound A
This compound A, an endogenous opioid peptide, is widely recognized as the primary ligand for the kappa opioid receptor (KOR). However, it also exhibits significant affinity for and activity at mu (MOR) and delta (DOR) opioid receptors.[1][2][3] This lack of high selectivity is a critical factor in its physiological and potential therapeutic effects. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound A at human κ, μ, and δ opioid receptors, providing a quantitative comparison of its activity.
Table 1: Binding Affinity of this compound A at Human Opioid Receptors
| Receptor Subtype | Ligand | Ki (nM) | Experimental System |
| Kappa (κ) | This compound A | 0.43 ± 0.08 | [³H]-diprenorphine displacement in CHO cells expressing hKOR |
| Mu (μ) | This compound A | 30 ± 5 | [³H]-diprenorphine displacement in CHO cells expressing hMOR |
| Delta (δ) | This compound A | 84 ± 11 | [³H]-diprenorphine displacement in CHO cells expressing hDOR |
Data compiled from Zhang et al. (1998).[4]
Table 2: Functional Potency of this compound A at Human Opioid Receptors
| Receptor Subtype | Ligand | EC50 (nM) | Functional Assay |
| Kappa (κ) | This compound A | 0.43 ± 0.08 | G protein-activated K+ current in Xenopus oocytes |
| Mu (μ) | This compound A | 30 ± 5 | G protein-activated K+ current in Xenopus oocytes |
| Delta (δ) | This compound A | 84 ± 11 | G protein-activated K+ current in Xenopus oocytes |
Data compiled from Zhang et al. (1998).[4]
Signaling Pathways
Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), this compound A initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Additionally, agonist binding can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate distinct signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound at opioid receptors.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of this compound A for κ, μ, and δ opioid receptors.
Materials:
-
Cell membranes from a stable cell line expressing the recombinant human opioid receptor (κ, μ, or δ).
-
Radioligand: A high-affinity radiolabeled opioid antagonist, such as [³H]-diprenorphine.
-
Test Compound: this compound A.
-
Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound A, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound A concentration.
-
Determine IC50: The IC50 is the concentration of this compound A that inhibits 50% of the specific binding of the radioligand, determined using non-linear regression.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the opioid receptors upon agonist binding.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound A at κ, μ, and δ opioid receptors.
Materials:
-
Cell membranes from a stable cell line expressing the recombinant human opioid receptor (κ, μ, or δ).
-
[³⁵S]GTPγS.
-
GDP.
-
Test Compound: this compound A.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following: assay buffer, GDP, varying concentrations of this compound A, and the membrane suspension.
-
Initiation: Add [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound A concentration.
-
Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) from the resulting dose-response curve using non-linear regression.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP, a downstream effector of Gi/o-coupled receptors.
Objective: To measure the functional ability of this compound A to inhibit adenylyl cyclase via κ, μ, and δ opioid receptors.
Materials:
-
Whole cells stably expressing the recombinant human opioid receptor (κ, μ, or δ).
-
Adenylyl cyclase stimulator (e.g., Forskolin).
-
Test Compound: this compound A.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Plate reader.
Procedure:
-
Cell Plating: Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Addition: Add varying concentrations of this compound A to the cells.
-
Stimulation: Add a fixed concentration of forskolin (B1673556) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound A concentration.
-
Determine the IC50 (concentration for 50% inhibition of forskolin-stimulated cAMP production) from the resulting dose-response curve.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between the activated opioid receptor and β-arrestin.
Objective: To assess the capacity of this compound A to promote the recruitment of β-arrestin to κ, μ, and δ opioid receptors.
Materials:
-
Engineered cell line co-expressing the opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® assay).
-
Test Compound: this compound A.
-
Assay-specific detection reagents.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a multi-well assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound A to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Signal Development: Add the detection reagents according to the manufacturer's protocol to generate a luminescent or fluorescent signal.
-
Signal Measurement: Read the signal using a plate reader.
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound A concentration.
-
Determine the EC50 from the resulting dose-response curve.
References
confirming the non-opioid effects of dynorphin peptides
For researchers, scientists, and drug development professionals, understanding the multifaceted nature of dynorphin peptides is critical. While traditionally recognized for their role in the endogenous opioid system, a growing body of evidence illuminates their significant non-opioid effects, which are implicated in a range of physiological and pathological processes, including chronic pain, neurotoxicity, and inflammation. This guide provides a comprehensive comparison of this compound's non-opioid actions, supported by experimental data and detailed methodologies, to aid in the exploration of novel therapeutic avenues.
This compound peptides, particularly this compound A and its fragments lacking the N-terminal tyrosine essential for opioid receptor activity (e.g., [des-Tyr¹]-Dyn A), exhibit excitatory and often neurotoxic effects that are not mediated by conventional opioid receptors.[1] These actions are primarily attributed to interactions with the N-methyl-D-aspartate (NMDA) receptor and bradykinin (B550075) receptors (BRs), presenting a paradoxical contrast to their canonical opioid-induced inhibitory functions.[1][2][3] This guide delves into the experimental evidence confirming these non-opioid effects, offering a clear comparison of the signaling pathways and functional outcomes.
Comparative Analysis of Non-Opioid this compound Effects
The non-opioid actions of this compound peptides are most prominently observed in the context of pain and neuronal excitability. Unlike their opioid counterparts, which are typically analgesic, the non-opioid effects of this compound are often pronociceptive, contributing to the maintenance of chronic pain states such as neuropathic and inflammatory pain.[1][4][5] These effects are insensitive to the opioid antagonist naloxone (B1662785), a key characteristic distinguishing them from opioid receptor-mediated activities.[1][2][6]
Interaction with NMDA Receptors
A significant body of research indicates that dynorphins can directly modulate the function of NMDA receptors, key players in synaptic plasticity and excitotoxicity.[3][6][7] This interaction is complex, with some studies suggesting an inhibitory action while others point towards potentiation of NMDA receptor currents, contributing to neuroexcitatory effects.[1][7][8] The blockade of this compound-induced neurotoxicity and allodynia by NMDA receptor antagonists like MK-801 provides strong evidence for this non-opioid pathway.[2][9]
Interaction with Bradykinin Receptors
More recent evidence has identified bradykinin receptors as a crucial target for the non-opioid effects of this compound.[1][2] this compound A and its des-tyrosine fragments can directly activate bradykinin B1 and B2 receptors, leading to a cascade of intracellular events that promote neuronal sensitization and pain.[4][10][11] This interaction is particularly relevant in the spinal cord, where upregulation of this compound during chronic pain states may lead to the activation of these receptors, thereby maintaining a state of hyperalgesia.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, highlighting the non-opioid effects of this compound peptides.
| Peptide | Receptor Target | Effect | Potency (IC50 / EC50) | Experimental Model | Reference |
| This compound A (1-32) | NMDA Receptor | Reduction of NMDA-activated currents | 0.25 µM | Acutely dissociated rat trigeminal neurons | [6] |
| This compound A (1-17) | NMDA Receptor | Reduction of NMDA-activated currents | 1.65 µM | Acutely dissociated rat trigeminal neurons | [6] |
| This compound A (1-13) | NMDA Receptor | Reduction of NMDA-activated currents | 1.8 µM | Acutely dissociated rat trigeminal neurons | [6] |
| This compound A (1-17) | NMDA Receptor | Potentiation of NMDA-activated currents | - | Rat periaqueductal gray neurons | [8] |
| This compound A (2-17) | NMDA Receptor | Potentiation of NMDA-activated currents | - | Rat periaqueductal gray neurons | [8] |
| This compound A (2-13) | Bradykinin Receptors | High-affinity binding | - | Dorsal root ganglion x neuroblastoma hybrid cells (F-11) | [1][2] |
| Experimental Condition | Measured Outcome | Result | Animal Model | Reference |
| Intrathecal this compound A (1-17) (3 nmol) | Mechanical Allodynia | Lasted 70 days | Mice | [9] |
| Intrathecal this compound A (1-17) (3 nmol) | Tactile Allodynia | Lasted 14 days | Mice | [9] |
| Intrathecal this compound A (1-17) (3 nmol) | Cold Allodynia | Lasted 7 days | Mice | [9] |
| Intrathecal this compound A (2-17) (3 nmol) | Cold and Tactile Allodynia | Similar to this compound A (1-17) | Mice | [9] |
| DAMGO Infusion (μ-opioid agonist) | Spinal this compound Content | Increased | Rats | [12] |
| DAMGO Infusion + this compound A (1-17) Antiserum | Tactile Allodynia | Blocked | Rats | [12] |
| DAMGO Infusion + this compound A (1-17) Antiserum | Thermal Hyperalgesia | Reversed | Rats | [12] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of this compound peptides at a molecular level and the methodologies used to study them, the following diagrams are provided.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are outlined below.
Intrathecal Injection and Behavioral Testing in Mice
-
Objective: To assess the in vivo pronociceptive effects of this compound peptides and determine the receptor systems involved.
-
Subjects: Adult male mice (e.g., C57BL/6).
-
Procedure:
-
Intrathecal Injection: Under brief isoflurane (B1672236) anesthesia, a 30-gauge needle attached to a microsyringe is inserted between the L5 and L6 vertebrae to deliver a small volume (e.g., 5 µL) of the test substance into the cerebrospinal fluid.
-
Drug Administration: Mice receive a single intrathecal injection of this compound A (1-17) (e.g., 3 nmol), the non-opioid fragment this compound A (2-17) (e.g., 3 nmol), or a vehicle control (e.g., saline). For antagonist studies, drugs like MK-801 or naloxone are administered prior to the this compound injection.[9]
-
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying calibrated forces applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.
-
Cold Allodynia: A drop of acetone (B3395972) is applied to the dorsal surface of the hind paw, and the duration of licking, biting, or flinching is measured.
-
Tactile Allodynia: A soft paintbrush is stroked across the flank, and the response (e.g., vocalization, sharp withdrawal) is noted.
-
-
-
Data Analysis: Behavioral responses are measured at multiple time points post-injection (e.g., hours, days, weeks) and compared between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the effects of this compound peptides on NMDA receptor-mediated currents in isolated neurons.
-
Preparation: Acutely dissociated neurons (e.g., from rat trigeminal ganglia or periaqueductal gray) are prepared and maintained in an external recording solution.[6][8]
-
Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.
-
The membrane patch is then ruptured to allow for whole-cell voltage-clamp recording.
-
The neuron is held at a specific membrane potential (e.g., -60 mV).
-
-
Drug Application: NMDA (e.g., 100 µM) with a co-agonist like glycine (B1666218) (e.g., 10 µM) is applied to elicit an inward current (INMDA). This compound peptides are then co-applied with NMDA to observe any modulation of the current. Opioid antagonists can be included to confirm the non-opioid nature of the effect.
-
Data Analysis: The amplitude of INMDA in the presence and absence of this compound is measured and compared. Concentration-response curves can be generated to determine IC50 or EC50 values.[6]
References
- 1. This compound A analogs for the treatment of chronic neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pronociceptive Actions of this compound via Bradykinin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spinal this compound and Bradykinin Receptors Maintain Inflammatory Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Role of Spinal this compound in Chronic Pain, a Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The opioid peptide this compound directly blocks NMDA receptor channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action for the block of NMDA receptor channels by the opioid peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound uses a non-opioid mechanism to potentiate N-methyl-D-aspartate currents in single rat periaqueductal gray neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spinally administered this compound A produces long-lasting allodynia: involvement of NMDA but not opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound A activates bradykinin receptors to maintain neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Promotes Abnormal Pain and Spinal Opioid Antinociceptive Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Dynorphin A vs. Dynorphin B: A Comparative Guide to Kappa-Opioid Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways activated by two endogenous opioid peptides, Dynorphin A and this compound B, primarily through the kappa-opioid receptor (KOR). This analysis is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and drug development.
Introduction
This compound A and this compound B are neuropeptides derived from the precursor protein prothis compound.[1] They are the primary endogenous ligands for the KOR, a G protein-coupled receptor (GPCR) implicated in pain, addiction, mood, and psychosis.[2][3] While both peptides activate KOR, emerging evidence reveals subtle but significant differences in their signaling profiles, leading to distinct downstream cellular responses. Understanding these differences is crucial for the rational design of KOR-targeted therapeutics with improved efficacy and reduced side effects. This guide delves into the comparative pharmacology of this compound A and this compound B, focusing on G-protein activation, β-arrestin recruitment, and receptor trafficking.
Core Signaling Pathways
Activation of the KOR by both this compound A and this compound B initiates signaling through two principal pathways: the canonical G-protein pathway and the β-arrestin pathway.
-
G-protein Signaling: Upon agonist binding, KOR couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[4][5] This pathway is traditionally associated with the analgesic effects of KOR agonists.
-
β-arrestin Signaling: Following G-protein activation, agonist-bound KOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding desensitizes G-protein signaling and can initiate a second wave of signaling through pathways like the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[6] β-arrestin signaling is often linked to the aversive and dysphoric effects of KOR activation.[5]
The balance between G-protein and β-arrestin signaling, a concept known as "biased agonism," can be influenced by the specific ligand.[7] As we will explore, this compound A and this compound B exhibit distinct biases in their signaling profiles.
Quantitative Comparison of Signaling Parameters
The following tables summarize quantitative data from various studies, comparing the potency and efficacy of this compound A and this compound B in activating key signaling events at the KOR. It is important to note that absolute values can vary between studies due to different experimental systems (e.g., cell lines, tissue preparations) and assay conditions.
| Ligand | Assay System | Ki (nM) | Reference |
| This compound A | CHO-hKOR cells | 0.04 ± 0.0 | [8] |
| This compound B | CHO-hKOR cells | 0.72 ± 0.18 | [8] |
| This compound A | PC12 SpH-KOR cells | 0.012 ± 0.44 | [2] |
| This compound B | PC12 SpH-KOR cells | 0.010 ± 0.31 | [2] |
Table 1: Receptor Binding Affinity. This table shows the binding affinity (Ki) of this compound A and this compound B for the human kappa-opioid receptor (hKOR) expressed in different cell lines. Lower Ki values indicate higher binding affinity.
| Ligand | Assay System | EC50 (nM) | Emax (% of control) | Reference |
| This compound A | Mouse Striatum | ~1000 | > U69,593 | [9] |
| This compound B | Mouse Striatum | < 1000 | > U69,593 | [9] |
| This compound A | CHO-hKOR cells | 0.60 ± 0.05 | 100% (reference) | [8] |
| This compound B | CHO-hKOR cells | ~6.0 | ~100% | [8] |
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding). This table presents the potency (EC50) and efficacy (Emax) of this compound A and this compound B in stimulating the binding of [³⁵S]GTPγS to G-proteins, a direct measure of G-protein activation.
| Ligand | Assay System | EC50 (nM) | Emax (% inhibition) | Reference |
| This compound A | PC12 SpH-KOR cells | ~100 | ~70% | [2] |
| This compound B | PC12 SpH-KOR cells | ~100 | ~70% | [2] |
Table 3: Adenylyl Cyclase Inhibition (cAMP Assay). This table shows the potency (EC50) and efficacy (Emax) of this compound A and this compound B in inhibiting forskolin-stimulated cAMP production.
| Ligand | Assay System | pEC50 | Emax (% of Dyn A) | Reference |
| This compound A | SH-SY5Y hKOR-RLuc / β-Arrestin 2-RGFP | 7.74 | 100% | [3] |
Table 4: β-Arrestin 2 Recruitment (BRET Assay). This table shows the potency (pEC50) of this compound A in recruiting β-arrestin 2 to the KOR. Direct comparative data for this compound B from the same BRET assay was not available in the reviewed literature.
| Ligand | Assay System | Effect | Reference |
| This compound A | PC12 SpH-KOR cells | Induces KOR degradation | [2][6] |
| This compound B | PC12 SpH-KOR cells | Promotes KOR recycling | [2][6] |
| This compound A | CHO-hKOR cells | ~65% receptor downregulation (4h) | [10] |
| This compound B | CHO-hKOR cells | ~65% receptor downregulation (4h) | [10] |
Table 5: Receptor Trafficking. This table summarizes the differential effects of this compound A and this compound B on the internalization and subsequent trafficking of the KOR.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
References
- 1. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compartment-specific opioid receptor signaling is selectively modulated by different this compound peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compartment-specific opioid receptor signaling is selectively modulated by different this compound peptides | eLife [elifesciences.org]
- 7. The endomorphin-1/2 and this compound-B peptides display biased agonism at the mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–function relationship of this compound B variants using naturally occurring amino acid substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. This compound peptides differentially regulate the human κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Dynorphin as a Therapeutic Target for Depression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynorphin/kappa-opioid receptor (KOR) system has emerged as a promising, non-monoaminergic target for the treatment of major depressive disorder (MDD), particularly in patients who do not respond to conventional therapies. This guide provides an objective comparison of targeting the this compound system with alternative antidepressant mechanisms, supported by preclinical and clinical experimental data.
Executive Summary
The endogenous opioid system, particularly the this compound/KOR pathway, is implicated in the pathophysiology of depression and stress-related disorders.[1][2] Activation of KOR by its endogenous ligand, this compound, often in response to stress, can lead to depressive-like symptoms, including anhedonia (the inability to feel pleasure), dysphoria, and anxiety.[2][3] Consequently, antagonism of the KOR is a novel therapeutic strategy for MDD. This approach contrasts with traditional antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), which primarily target the monoaminergic system. Preclinical and clinical evidence suggests that KOR antagonists may offer a distinct advantage in treating specific symptoms of depression, such as anhedonia, that are often inadequately addressed by SSRIs.[4]
Preclinical Data Comparison
Table 1: Comparison of KOR Antagonists and SSRIs in the Forced Swim Test (FST)
| Compound Class | Compound Example | Animal Model | Key Finding | Quantitative Data (Example) | Citation(s) |
| KOR Antagonist | nor-Binaltorphimine (nor-BNI) | Wistar Kyoto (WKY) Rats (a genetic model of depression) | Selectively decreased immobility time in the depression model rats, with no effect in control rats. | ~50% reduction in immobility time in WKY rats. | [5] |
| KOR Antagonist | Aticaprant (JNJ-67953964) | C57BL/6J Mice (after UCMS) | Reversed the stress-induced increase in immobility time. | Significant reduction in immobility time in stressed mice treated with aticaprant compared to vehicle. | [6][7] |
| SSRI | Fluoxetine | Male Rats | Chronic, but not acute, low-dose treatment decreased immobility. | Dose-dependent decrease in immobility. | [8] |
| SSRI | Escitalopram | Rats | Reduced immobility time, indicating an antidepressant-like effect. | Significant reduction in immobility time compared to control. | [9] |
Table 2: Comparison of KOR Antagonists and SSRIs in the Chronic Unpredictable Mild Stress (CUMS) Model
| Compound Class | Compound Example | Animal Model | Key Finding | Quantitative Data (Example) | Citation(s) |
| KOR Antagonist | Aticaprant (JNJ-67953964) | C57BL/6J Mice | Reversed stress-induced deficits in sucrose (B13894) preference (a measure of anhedonia). | Sucrose preference increased by ~30% in aticaprant-treated stressed mice compared to vehicle-treated stressed mice. | [6][7] |
| SSRI | Escitalopram | Rats | Effective in a chronic mild stress model. | Faster onset of efficacy compared to citalopram (B1669093) in reversing stress-induced deficits. | [9] |
Clinical Data Comparison
Several KOR antagonists have advanced to clinical trials, providing valuable data on their efficacy and safety in patients with MDD.
Table 3: Clinical Trial Data for KOR Antagonists in Major Depressive Disorder
| Compound | Trial Phase | Population | Primary Endpoint | Key Results | Citation(s) |
| Aticaprant (JNJ-67953964/CERC-501) | Phase 2 | MDD patients with inadequate response to SSRI/SNRI | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) total score | Statistically significant reduction in MADRS total score vs. placebo as adjunctive therapy. Numerically greater improvement in anhedonia (SHAPS score) in patients with higher baseline anhedonia. | [4][10] |
| Navacaprant | Phase 2 | Adults with MDD | Change in 17-item Hamilton Depression Rating Scale (HAMD-17) score | Primary endpoint not met in the overall population. However, in a subgroup with moderate-to-severe MDD, navacaprant showed statistically significant improvements in HAMD-17 and Snaith-Hamilton Pleasure Scale (SHAPS) scores. |
Signaling Pathways
The therapeutic rationale for targeting the this compound/KOR system is rooted in its distinct signaling pathway compared to monoaminergic antidepressants.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key preclinical models.
Chronic Unpredictable Mild Stress (CUMS) Protocol for Mice
Objective: To induce a depressive-like state in mice, characterized by behaviors such as anhedonia.
Materials:
-
Male C57BL/6J mice
-
Standard mouse housing cages
-
Various stressors (see procedure)
-
1% sucrose solution
-
Water bottles
Procedure:
-
Acclimation: House mice individually for at least one week before the start of the CUMS protocol.
-
Baseline Sucrose Preference Test (SPT):
-
For 48 hours, habituate mice to two bottles, one with water and one with 1% sucrose solution.
-
For the next 24 hours, deprive mice of water and food.
-
Following deprivation, present mice with two pre-weighed bottles, one with water and one with 1% sucrose solution, for 24 hours.
-
Measure the consumption of each liquid to calculate the sucrose preference.
-
-
CUMS Procedure (4-6 weeks):
-
Expose mice to a variable sequence of mild stressors, with one or two stressors applied daily. The stressors should be unpredictable in nature and timing.
-
Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (wet bedding)
-
Reversal of light/dark cycle
-
Food or water deprivation (for a defined period)
-
Forced swimming in cold water (4°C)
-
Restraint stress
-
-
-
Drug Administration:
-
Following the initial CUMS period (e.g., 3 weeks), begin daily administration of the test compound (e.g., KOR antagonist or SSRI) or vehicle.
-
-
Behavioral Testing:
-
Conduct the SPT weekly to monitor anhedonia.
-
At the end of the treatment period, conduct other behavioral tests as required (e.g., Forced Swim Test, Open Field Test).
-
Forced Swim Test (FST) Protocol for Rats
Objective: To screen for potential antidepressant activity by measuring the immobility time of rats in an inescapable water cylinder.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Glass cylinder (40-50 cm high, 20 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Scoring software or trained observer
Procedure:
-
Acclimation: Handle rats for a few minutes daily for at least 4 days prior to testing.
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of 30 cm.
-
Place each rat individually into the cylinder for a 15-minute session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Drug Administration:
-
Administer the test compound or vehicle at appropriate time points before the test session (e.g., 24h, 5h, and 1h prior for some protocols).
-
-
Test Session (Day 2):
-
24 hours after the pre-test session, place the rat back into the cylinder for a 5-minute test session.
-
Record the entire 5-minute session for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the duration of immobility.
-
Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
Active behaviors, such as swimming and climbing, are also often scored.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Logical Framework for this compound as a Therapeutic Target
The rationale for targeting the this compound/KOR system for the treatment of depression can be summarized in a logical flow.
Conclusion
The validation of this compound as a therapeutic target for depression represents a significant advancement in the field, moving beyond the traditional monoamine hypothesis. The preclinical and emerging clinical data for KOR antagonists demonstrate a novel mechanism of action with the potential to address unmet needs in the treatment of MDD, especially for symptoms like anhedonia. While further large-scale clinical trials are necessary to fully establish the efficacy and safety of this new class of antidepressants, the existing evidence strongly supports the continued development and investigation of KOR antagonists as a valuable addition to the therapeutic arsenal (B13267) for depression.
References
- 1. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Kappa Opioid Receptor: From Addiction to Depression, and Back [frontiersin.org]
- 3. Kappa Opioid Receptor Binding in Major Depression: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of aticaprant, a kappa receptor antagonist, adjunctive to oral SSRI/SNRI antidepressant in major depressive disorder: results of a phase 2 randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of kappa-opioid receptor antagonists in Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Kappa Opioid Receptor Antagonist Aticaprant Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kappa opioid receptor antagonist aticaprant reverses behavioral effects from unpredictable chronic mild stress in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Escitalopram (S-enantiomer of citalopram): clinical efficacy and onset of action predicted from a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Neuroprotective and Neurotoxic Dichotomy of Dynorphin
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals navigating the complex pharmacology of the endogenous opioid peptide dynorphin. This report details the concentration-dependent dual actions of this compound, providing a comparative analysis of its neuroprotective and neurotoxic effects, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Dynorphins, a class of endogenous opioid peptides, exhibit a paradoxical role in the central nervous system, capable of eliciting both neuroprotective and neurotoxic responses. This duality is largely dictated by the peptide's concentration and the specific receptors it engages. At physiological, nanomolar concentrations, this compound preferentially activates kappa-opioid receptors (KORs), initiating signaling cascades that are generally neuroprotective. Conversely, at supraphysiological, micromolar concentrations, often associated with pathological conditions like neurotrauma, dynorphins can trigger neurotoxic effects, primarily through the activation of N-methyl-D-aspartate (NMDA) receptors.[1][2] This guide provides a detailed comparison of these opposing effects to inform future research and therapeutic development.
Quantitative Comparison of this compound's Effects
To facilitate a clear understanding of this compound's bimodal actions, the following tables summarize key quantitative data from various experimental studies.
Table 1: Neurotoxic Effects of this compound Peptides
| Peptide | Concentration | Effect | Experimental Model | Antagonist (Concentration) | Antagonist Effect |
| This compound A (1-13) | 10 µM | Significant reduction in neuron number at 24 and 48 hours | Embryonic mouse spinal cord neurons | MK-801 (10 µM) | Prevents neuronal loss |
| This compound A (1-17) | 1.65 µM (IC50) | Reduction of NMDA-activated currents | Acutely dissociated rat trigeminal neurons | - | - |
| This compound A (1-13) | 1.8 µM (IC50) | Reduction of NMDA-activated currents | Acutely dissociated rat trigeminal neurons | - | - |
| This compound (1-32) | 0.25 µM (IC50) | Reduction of NMDA-activated currents | Acutely dissociated rat trigeminal neurons | - | - |
Table 2: Neuroprotective Signaling and Receptor Binding of this compound Peptides
| Peptide | Receptor | Binding Affinity (Ki) | Experimental System |
| This compound A | KOR | ~0.1 nM | KOR-transfected CHO cells[3] |
| This compound A | MOR | Low nM range | MOR-transfected CHO cells |
| This compound A | DOR | Low nM range | DOR-transfected CHO cells |
| [des-Arg7]this compound A(1-13) | KOR | 0.39 nM | Opioid receptor binding assay |
| [des-Arg7]this compound A(1-11) | KOR | 0.43 nM | Opioid receptor binding assay |
| This compound A(1-13) | KOR | 0.12 nM | Opioid receptor binding assay[4] |
| This compound A(1-11) | KOR | 0.09 nM | Opioid receptor binding assay[4] |
Signaling Pathways: A Tale of Two Receptors
The divergent effects of this compound are rooted in its ability to activate two distinct receptor systems with vastly different downstream consequences.
Neuroprotective Signaling via Kappa-Opioid Receptors (KORs)
At low concentrations, this compound acts as a high-affinity agonist for KORs, which are G-protein coupled receptors (GPCRs).[3] Activation of KORs generally leads to neuronal hyperpolarization and reduced neuronal excitability, which are neuroprotective mechanisms. This is achieved through the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5] Furthermore, KOR activation has been shown to engage pro-survival signaling pathways such as the PI3K/Akt/Nrf2/HO-1 pathway, which helps to mitigate oxidative stress and neuronal apoptosis.[6][7]
Neurotoxic Signaling via NMDA Receptors
In contrast, at high micromolar concentrations, this compound can directly and indirectly activate NMDA receptors, a subtype of ionotropic glutamate (B1630785) receptors. This interaction leads to an excessive influx of calcium (Ca2+) into the neuron, a phenomenon known as excitotoxicity.[2] This calcium overload triggers a cascade of detrimental events, including the activation of apoptotic pathways, mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to neuronal death.[2] The neurotoxic effects of high-concentration this compound can be blocked by NMDA receptor antagonists such as MK-801.[2]
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound's effects. Specific parameters may vary between individual studies.
Cell Viability Assays (e.g., MTT or LDH Assay)
Objective: To quantify the extent of cell death or survival following treatment with this compound and/or other compounds.
Methodology (LDH Assay):
-
Cell Culture: Plate primary neurons or neuronal cell lines in 96-well plates at an optimal density and culture under appropriate conditions.
-
Treatment: Expose cells to varying concentrations of this compound peptides (e.g., 1 nM to 100 µM), with or without co-treatment with receptor antagonists (e.g., 3 µM nor-BNI or 10 µM MK-801). Include vehicle-treated cells as a negative control and a lysis buffer-treated group as a positive control for maximum LDH release.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 or 48 hours).
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Measurement: Transfer the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions. This reagent typically contains lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: After a short incubation period at room temperature, measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, negative control, and positive control wells.
Intracellular Calcium Imaging
Objective: To measure changes in intracellular calcium concentration in response to this compound application.
Methodology:
-
Cell Preparation: Culture neurons on glass coverslips suitable for microscopy.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes.
-
Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Baseline Measurement: Perfuse the cells with a physiological buffer and record baseline fluorescence for a few minutes.
-
Stimulation: Apply this compound at various concentrations to the perfusion chamber.
-
Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, images are acquired at two different excitation wavelengths.
-
Analysis: Analyze the changes in fluorescence intensity or the ratio of fluorescence at the two wavelengths to determine the relative changes in intracellular calcium concentration.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in neurons treated with this compound.
Methodology:
-
Cell Culture and Treatment: Grow and treat neurons on coverslips as described for the viability assays.
-
Fixation and Permeabilization: Fix the cells with a solution such as 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If using an indirect method (e.g., BrdUTP), incubate with a fluorescently labeled antibody that recognizes the incorporated label.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescence in their nuclei from the incorporated labeled dUTPs.
-
Quantification: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (as determined by the nuclear counterstain).
Conclusion and Future Directions
The dual nature of this compound presents both challenges and opportunities for therapeutic intervention. While its neurotoxic properties at high concentrations are a significant concern in the context of acute neuronal injury, the neuroprotective effects mediated by KOR activation at lower concentrations suggest a potential therapeutic avenue. The development of selective KOR agonists or modulators that can harness the protective pathways while avoiding the detrimental NMDA receptor-mediated effects could be a promising strategy for treating a range of neurological disorders. Further research is needed to fully elucidate the molecular switches that govern the transition between this compound's neuroprotective and neurotoxic actions in different pathological contexts. This guide provides a foundational framework for researchers to navigate this complex landscape and design experiments that will ultimately lead to a better understanding and therapeutic exploitation of the this compound system.
References
- 1. [3H]this compound A binding and kappa selectivity of prothis compound peptides in rat, guinea-pig and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of kappa opioid receptor mediated, this compound-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of [des-Arg7]this compound A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound activation of kappa opioid receptor protects against epilepsy and seizure-induced brain injury via PI3K/Akt/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activation of kappa opioid receptor protects against epilepsy and seizure-induced brain injury via PI3K/Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dynorphin vs. Other Opioids: A Comparative Guide to Differential Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
The intricate world of opioid signaling presents a fascinating area of study, with different opioid peptides exerting distinct and sometimes opposing effects on cellular function and gene expression. This guide provides a comprehensive comparison of the molecular mechanisms underlying the differential regulation of gene expression by dynorphin, the endogenous ligand for the kappa-opioid receptor (KOR), and other major opioid peptides, such as endorphins and enkephalins, which primarily act on mu-opioid (MOR) and delta-opioid receptors (DOR), respectively. Understanding these differences is paramount for the development of targeted therapeutics with improved efficacy and reduced side effects.
Core Functional Differences: A Tale of Two Pathways
Activation of KOR by this compound peptides is classically associated with dysphoria, aversion, and analgesia, but notably lacks the rewarding properties and high abuse potential linked to MOR agonists like morphine and endorphins.[1][2] This fundamental divergence in behavioral outcomes is rooted in the distinct intracellular signaling cascades these receptors initiate upon activation.
While both KOR and MOR are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, their downstream signaling pathways diverge significantly.[3][4] KOR activation, particularly in response to stress or exogenous agonists like U50,488, preferentially engages stress-activated protein kinase pathways, including p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[5][6] In contrast, MOR activation is more strongly linked to the activation of the extracellular signal-regulated kinase (ERK) pathway and has differing effects on the transcription factor cAMP response element-binding protein (CREB).[7][8]
Comparative Analysis of Signaling Pathways and Gene Regulation
The differential engagement of these signaling pathways leads to distinct patterns of gene expression. Activation of the p38 MAPK and JNK pathways by this compound/KOR is often associated with pro-apoptotic and inflammatory responses, as well as the regulation of genes involved in stress and aversion.[5][6] Conversely, the ERK pathway, more robustly activated by MOR agonists, is typically linked to cell survival, proliferation, and synaptic plasticity.
| Feature | This compound (via KOR) | Other Opioids (e.g., Morphine via MOR) |
| Primary Receptor | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) |
| G-Protein Coupling | Gαi/o | Gαi/o |
| Adenylyl Cyclase | Inhibition | Inhibition |
| Key Kinase Pathways | p38 MAPK, JNK | ERK1/2 |
| CREB Phosphorylation | Context-dependent, can be inhibitory | Generally activating |
| Behavioral Outcomes | Dysphoria, aversion, analgesia | Euphoria, reward, analgesia, respiratory depression |
| Gene Regulation | Upregulation of stress- and apoptosis-related genes | Regulation of genes involved in synaptic plasticity and reward |
Signaling Pathway Diagrams
Below are graphical representations of the distinct signaling cascades initiated by this compound and other opioids.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to elucidate the differential effects of opioid peptides on gene expression.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factor Binding Analysis
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor of interest, such as CREB or c-Fos, following opioid treatment.
Protocol:
-
Cell/Tissue Preparation and Cross-linking:
-
Culture primary neurons or a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) to the desired confluency.
-
Treat cells with the opioid agonist of interest (e.g., 10 µM U50,488 for KOR activation or 10 µM DAMGO for MOR activation) for the desired time (e.g., 30 minutes).
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Harvest cells and wash with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Isolate nuclei by centrifugation.
-
Resuspend nuclei in a shearing buffer and shear chromatin to an average size of 200-600 bp using a sonicator. The sonication conditions (power, duration, cycles) must be optimized for the specific cell type and equipment.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Incubate a portion of the pre-cleared lysate with an antibody specific to the transcription factor of interest (e.g., anti-phospho-CREB or anti-c-Fos) overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively with a series of wash buffers of increasing stringency to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions for the sequencing platform to be used (e.g., Illumina). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of the genome enriched for transcription factor binding.
-
Perform downstream analyses such as motif discovery, peak annotation, and differential binding analysis between different treatment conditions.
-
Western Blotting for Phosphorylated Kinase Detection
Western blotting is a standard technique to quantify the levels of phosphorylated (activated) kinases like p38 MAPK and ERK in response to opioid stimulation.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells with opioid agonists as described for ChIP-seq.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by size by running the lysates on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-p38 MAPK or anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer.
-
The stripped membrane is then re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total kinase using densitometry software.
-
Express the level of phosphorylation as the ratio of the phosphorylated protein signal to the total protein signal.
-
RNA Sequencing (RNA-seq) for Differential Gene Expression Analysis
RNA-seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all genes that are differentially expressed in response to opioid treatment.
Protocol:
-
RNA Extraction and Quality Control:
-
Culture and treat cells as described above.
-
Extract total RNA using a commercial kit or Trizol reagent.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) > 8.
-
-
Library Preparation:
-
Prepare sequencing libraries from the total RNA. This typically involves:
-
Poly(A) selection to enrich for mRNA.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
End-repair, A-tailing, and adapter ligation.
-
PCR amplification of the library.
-
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels by counting the number of reads that map to each gene.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated between different treatment groups.
-
Perform downstream analyses such as pathway analysis and gene ontology enrichment analysis to gain biological insights from the list of differentially expressed genes.
-
Conclusion
The differential regulation of gene expression by this compound and other opioid peptides is a critical determinant of their distinct physiological and behavioral effects. While our understanding of the signaling pathways involved has advanced significantly, further research, particularly direct comparative transcriptomic studies, is needed to fully elucidate the complex gene regulatory networks at play. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these differences and contribute to the development of more selective and effective opioid-based therapies.
References
- 1. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]
- 2. Opioid Receptors: Definition, Types, Functions, and Examples [healthline.com]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stress-Induced p38 Mitogen-Activated Protein Kinase Activation Mediates κ-Opioid-Dependent Dysphoria | Journal of Neuroscience [jneurosci.org]
- 7. Frontiers | Mitogen-Activated Protein Kinase Signaling Mediates Morphine Induced-Delayed Hyperalgesia [frontiersin.org]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
Safety Operating Guide
Navigating the Safe Disposal of Dynorphin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of bioactive peptides like dynorphin is paramount for ensuring laboratory safety, experimental integrity, and environmental responsibility. Although this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), it is prudent to handle it with care and to follow established protocols for chemical waste. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound.
Core Principles for this compound Disposal
Given the biological activity of this compound, it is essential to treat all this compound waste as laboratory chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory. Never dispose of this compound solutions down the sink or solid this compound waste in the regular trash.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are standard.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A lab coat or protective gown should always be worn to protect skin and clothing.
When handling lyophilized this compound powder, which can easily become airborne, all manipulations should be conducted within a fume hood or a biosafety cabinet to prevent inhalation.
Quantitative Data Summary for this compound Handling and Disposal
The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Lyophilized (Solid) this compound | Reconstituted this compound (in Solution) | Source(s) |
| Hazard Classification | Not classified as hazardous under OSHA 2012 | Not classified as hazardous under OSHA 2012 | [1] |
| Short-Term Storage | -20°C | 4°C | General Peptide Guidelines |
| Long-Term Storage | -20°C to -80°C | -20°C to -80°C (in aliquots to avoid freeze-thaw cycles) | General Peptide Guidelines |
| Recommended PPE | Nitrile gloves, safety glasses, lab coat, respiratory protection (in fume hood) | Nitrile gloves, safety glasses, lab coat | [2] |
| Primary Disposal Route | Designated solid chemical waste container | Designated liquid chemical waste container | [2][3] |
| Secondary Containment | Recommended during handling and storage | Recommended for all liquid waste containers | [4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process to ensure the safety of laboratory personnel and compliance with regulations.
Step 1: Waste Segregation
Proper segregation at the point of generation is the first critical step. All items that have come into contact with this compound must be separated from general laboratory waste. This includes:
-
Solid Waste:
-
Unused or expired lyophilized this compound.
-
Contaminated consumables such as weighing papers, pipette tips, tubes, and vials.
-
Contaminated PPE, including gloves and disposable lab coats.
-
-
Liquid Waste:
-
Unused or expired this compound solutions.
-
Contaminated buffers and other liquid reagents.
-
Step 2: Containerization
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
For Solid Waste: Use a robust container with a secure lid.
-
For Liquid Waste: Use a sealed, chemical-resistant container. Ensure the container is compatible with the solvents used in the this compound solution.
Step 3: Labeling
Accurate and clear labeling of waste containers is mandatory. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and volume of the waste.
-
The date the waste was first added to the container.
-
Any other information required by your institution's EHS department.
Step 4: Storage
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Step 5: Final Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. Provide them with accurate information regarding the contents of the waste container.
Experimental Protocols
Visualizing the Disposal Workflow
The following diagrams illustrate the key workflows for the proper handling and disposal of this compound waste.
References
- 1. PATHOBIOLOGY OF DYNORPHINS IN TRAUMA AND DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynorphins in Development and Disease: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
